N-Hexanoyl-biotin-lactosylceramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H82N4O15S |
|---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C46H82N4O15S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-31(53)29(27-62-44-42(60)40(58)43(33(26-52)64-44)65-45-41(59)39(57)38(56)32(25-51)63-45)48-36(55)23-16-14-19-24-47-35(54)22-18-17-21-34-37-30(28-66-34)49-46(61)50-37/h15,20,29-34,37-45,51-53,56-60H,2-14,16-19,21-28H2,1H3,(H,47,54)(H,48,55)(H2,49,50,61)/b20-15+/t29-,30-,31+,32+,33+,34-,37-,38-,39-,40+,41+,42+,43+,44+,45-/m0/s1 |
InChI Key |
KZKUAKHPFMPRPW-SNUYZGKRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Structure of N-Hexanoyl-biotin-lactosylceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structure of N-Hexanoyl-biotin-lactosylceramide, a valuable molecular probe for studying the roles of glycosphingolipids in various biological processes. This document details a plausible synthetic pathway, presents key quantitative data, and visualizes the involved chemical and biological pathways.
Introduction
This compound is a semisynthetic glycosphingolipid designed for use in biochemical and cell-based assays. It incorporates three key structural features:
-
Lactosylceramide (B164483): A fundamental glycosphingolipid that serves as a precursor for more complex gangliosides and is implicated in cell signaling pathways related to inflammation and oxidative stress.[1][2][3]
-
N-Hexanoyl chain: A short acyl chain that modifies the lipid component of the molecule.
-
Biotin (B1667282) tag: A high-affinity ligand for streptavidin and avidin, enabling the detection, purification, and immobilization of the molecule and its binding partners.
This combination of features makes this compound a powerful tool for investigating lactosylceramide-protein interactions, lipid trafficking, and the enzymatic activities of glycosyltransferases and hydrolases.
Chemical Structure and Properties
The structure of this compound consists of a biotin molecule linked via a hexanoic acid spacer to the primary amine of the sphingosine (B13886) base of lactosylceramide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₆H₈₂N₄O₁₅S | |
| Molecular Weight | 963.23 g/mol | |
| CAS Number | 2692623-24-6 | |
| Appearance | Solid | |
| Purity | >98% | |
| Storage Temperature | -20°C | |
| Solubility | Chloroform/Methanol, DMSO, DMF |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from lyso-lactosylceramide (B1164819):
-
N-Hexanoylation: Acylation of the primary amine of lyso-lactosylceramide with an activated form of hexanoic acid.
-
Biotinylation: Attachment of a biotin moiety to the sphingosine amine via an activated biotin derivative.
Alternatively, a more convergent synthesis could involve the initial biotinylation of a protected sphingosine, followed by glycosylation and subsequent N-acylation. However, the former route is presented here for clarity.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This procedure is adapted from the N-acylation of lyso-lactosylceramides using N-succinimidyl fatty acid esters.[7]
Materials:
-
Lyso-lactosylceramide
-
N-hydroxysuccinimidyl hexanoate (B1226103) (Hexanoic acid NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve lyso-lactosylceramide in DMSO.
-
Add a 1.5 molar excess of N-hydroxysuccinimidyl hexanoate to the solution.
-
Add a 2.0 molar excess of triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a chloroform:methanol (2:1, v/v) mixture.
-
Wash the organic phase with water to remove water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting N-Hexanoyl-lactosylceramide by silica gel column chromatography using a chloroform:methanol gradient.
Table 2: Quantitative Data for N-Hexanoylation Step
| Parameter | Value | Notes |
| Starting Material | Lyso-lactosylceramide | Molecular weight varies based on the sphingoid base. |
| Reagent | N-hydroxysuccinimidyl hexanoate | 1.5 molar equivalents. |
| Base | Triethylamine | 2.0 molar equivalents. |
| Solvent | DMSO | |
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Temperature | Room Temperature | |
| Purification | Silica Gel Chromatography | Eluent: Chloroform/Methanol gradient. |
| Expected Yield | 38-58% | Based on yields for similar N-acylations of lyso-lactosylceramide.[7] |
| Product | N-Hexanoyl-lactosylceramide |
This protocol is based on standard procedures for biotinylating primary amines using NHS-biotin esters.[8][9][10][11]
Materials:
-
N-Hexanoyl-lactosylceramide (from Step 1)
-
NHS-Biotin
-
Dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Desalting column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve N-Hexanoyl-lactosylceramide in a minimal amount of DMF or DMSO.
-
Dilute the solution with the reaction buffer.
-
Immediately before use, prepare a stock solution of NHS-Biotin in DMF or DMSO.
-
Add a 10-20 fold molar excess of the NHS-Biotin solution to the N-Hexanoyl-lactosylceramide solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis.
-
Further purify the this compound product by High-Performance Liquid Chromatography (HPLC) on a C18 column.
Table 3: Quantitative Data for Biotinylation Step
| Parameter | Value | Notes |
| Starting Material | N-Hexanoyl-lactosylceramide | |
| Reagent | NHS-Biotin | 10-20 fold molar excess. |
| Solvent | DMF or DMSO | To dissolve reagents before adding to aqueous buffer. |
| Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 | Amine-free buffer is crucial. |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | |
| Purification | Desalting Column followed by HPLC | |
| Expected Yield | High (typically >80% for biotinylation reactions) | Estimated, as specific yield for this reaction is not published. |
| Product | This compound |
Biological Context and Applications
Lactosylceramide is a critical intermediate in the biosynthesis of a vast array of glycosphingolipids and also functions as a signaling molecule in its own right.[1][2][3] It is known to be involved in pathways that regulate inflammation, oxidative stress, and cell proliferation.[1][2][12]
Lactosylceramide-Centric Signaling Pathway
Various external stimuli can lead to the synthesis of lactosylceramide, which in turn can activate downstream signaling cascades. One such pathway involves the generation of reactive oxygen species (ROS) and the activation of inflammatory responses.[1][2][3][12]
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorescent and radioactive analogues of two lactosylceramides and glucosylceramide containing beta-thioglycosidic bonds that are resistant to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes [mdpi.com]
- 7. Preparation of defined molecular species of lactosylceramide by chemical deacylation and reacylation with N-succinimidyl fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. proteochem.com [proteochem.com]
- 12. researchgate.net [researchgate.net]
Unveiling Cellular Dialogues: A Technical Guide to the Biological Functions of Biotinylated Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of lactosylceramide (B164483) (LacCer) and the application of its biotinylated derivative as a powerful research tool. Lactosylceramide, a glycosphingolipid, is a pivotal component of the cell membrane, acting as a precursor for a vast array of complex glycosphingolipids and as a signaling molecule in its own right.[1][2][3][4][5] Its involvement in critical cellular processes, including inflammation, oxidative stress, cell proliferation, and migration, positions it as a key player in both normal physiology and various disease states.[1][6] The biotinylation of lactosylceramide provides an invaluable methodology for elucidating its molecular interactions, thereby offering deeper insights into its functional roles.
Core Biological Functions of Lactosylceramide
Lactosylceramide is strategically localized in lipid rafts, specialized microdomains within the plasma membrane that serve as platforms for signal transduction.[1][2] This localization is crucial for its function as a second messenger, transducing extracellular signals into intracellular responses.
1.1. Precursor in Glycosphingolipid Synthesis:
Lactosylceramide serves as a central hub in the biosynthesis of a diverse range of glycosphingolipids.[1][5][7][8] Synthesized in the Golgi apparatus from glucosylceramide, it is the foundational molecule for the generation of complex structures such as gangliosides, globosides, and other neutral oligoglycosylceramides.[1][7] This role underscores its fundamental importance in maintaining the structural and functional integrity of the cell membrane.
1.2. Orchestrator of Inflammatory and Oxidative Stress Responses:
A significant body of evidence implicates lactosylceramide as a key mediator of inflammation and oxidative stress.[1][2][3][4][5][6][9] External stimuli, including pro-inflammatory cytokines like TNF-α and oxidized low-density lipoprotein (ox-LDL), can trigger the synthesis of lactosylceramide.[2][4] This newly synthesized LacCer can then activate downstream signaling cascades:
-
NADPH Oxidase Activation: Lactosylceramide activates NADPH oxidase, a multi-subunit enzyme complex, leading to the production of reactive oxygen species (ROS).[1][2][4][6][10][11] This surge in ROS contributes to an environment of oxidative stress, a condition implicated in the pathogenesis of numerous diseases.[1][2][4]
-
Cytosolic Phospholipase A2 (cPLA2) Activation: Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[12][13][14] This activation leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1][2][4][6]
These signaling pathways, initiated by lactosylceramide, are integral to the inflammatory response and are often dysregulated in inflammatory diseases.[5][9]
Biotinylated Lactosylceramide as a Research Tool
The attachment of a biotin (B1667282) molecule to lactosylceramide provides a high-affinity handle for its detection and isolation, making it an indispensable tool for studying its biological functions. The strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient capture of biotinylated lactosylceramide and any associated molecules.
2.1. Identification of Lactosylceramide-Interacting Proteins:
A primary application of biotinylated lactosylceramide is the identification of proteins that specifically bind to it. This is typically achieved through a pulldown assay.
Workflow for identifying lactosylceramide-binding proteins.
2.2. Studying Cell Surface Interactions:
Biotinylated lactosylceramide can be incorporated into the plasma membrane of living cells, allowing for the investigation of its interactions in a more physiological context. This can be used to study how lactosylceramide clusters in lipid rafts and interacts with receptors and other membrane-associated proteins.
Signaling Pathways Involving Lactosylceramide
Lactosylceramide is a key signaling molecule that integrates various extracellular signals into intracellular responses, primarily through the activation of inflammatory and oxidative stress pathways.
Key signaling pathways activated by lactosylceramide.
Quantitative Data on Lactosylceramide Interactions
The following table summarizes available quantitative data on the interaction of lactosylceramide with various proteins. This data is essential for understanding the affinity and specificity of these interactions.
| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Cholera Toxin | Lactosylceramide | Surface Plasmon Resonance | Not Determined (Binding observed) | N/A |
| Cytosolic Phospholipase A2α | Lactosylceramide | In vitro binding assay | Direct binding confirmed | [12][13] |
| Anti-LacCer mAb T5A7 | Lactosylceramide | Flow Cytometry | N/A (Specific binding) | N/A |
Note: Quantitative binding data for lactosylceramide is not extensively available in the public domain and is often specific to the experimental conditions of a particular study. The table will be updated as more data becomes available.
Experimental Protocols
5.1. Protocol for Biotinylated Lactosylceramide Pulldown Assay to Identify Interacting Proteins
This protocol outlines a general procedure for using biotinylated lactosylceramide to isolate and identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated Lactosylceramide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate from the desired cell type or tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer)
-
Phosphatidylcholine (for liposome (B1194612) formation)
-
Probe sonicator or extruder
Procedure:
-
Preparation of Biotinylated Lactosylceramide Liposomes (Bait):
-
Co-solubilize biotinylated lactosylceramide and phosphatidylcholine (e.g., at a 1:10 molar ratio) in chloroform/methanol.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with an appropriate buffer (e.g., PBS) by vortexing.
-
Create small unilamellar vesicles (SUVs) by probe sonication on ice or by extrusion through a polycarbonate membrane.
-
-
Immobilization of Bait on Streptavidin Beads:
-
Wash the streptavidin beads with wash buffer.
-
Incubate the prepared biotinylated lactosylceramide liposomes with the streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Wash the beads several times with wash buffer to remove unbound liposomes.
-
-
Interaction with Cell Lysate (Prey):
-
Prepare a clarified cell lysate by lysing cells in lysis buffer and centrifuging to remove cellular debris.
-
Incubate the immobilized biotinylated lactosylceramide beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant (unbound proteins).
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative to elution.
-
-
Analysis of Interacting Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
For protein identification, perform in-gel digestion of protein bands followed by mass spectrometry (LC-MS/MS).
-
5.2. Protocol for Cell Surface Labeling with Biotinylated Lactosylceramide
This protocol describes a method to incorporate biotinylated lactosylceramide into the plasma membrane of live cells.
Materials:
-
Biotinylated Lactosylceramide
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled streptavidin (for visualization)
Procedure:
-
Preparation of Biotinylated Lactosylceramide Solution:
-
Prepare a stock solution of biotinylated lactosylceramide in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution to the desired final concentration in serum-free cell culture medium. It is crucial to ensure the final solvent concentration is not toxic to the cells.
-
-
Cell Labeling:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Wash the cells twice with PBS.
-
Incubate the cells with the biotinylated lactosylceramide solution for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells thoroughly with cold PBS (at least three times) to remove unincorporated biotinylated lactosylceramide.
-
-
Detection and Analysis:
-
To visualize the incorporated biotinylated lactosylceramide, incubate the cells with a fluorescently-labeled streptavidin conjugate.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Alternatively, the labeled cells can be lysed, and the biotinylated lactosylceramide and its interacting partners can be isolated using streptavidin beads as described in the pulldown protocol.
-
Conclusion
Biotinylated lactosylceramide is a versatile and powerful tool for dissecting the complex biological roles of this important glycosphingolipid. Its application in pulldown assays and cell surface labeling studies enables the identification of novel interacting partners and provides deeper insights into the signaling pathways it governs. A thorough understanding of the experimental methodologies and the interpretation of the resulting data is crucial for advancing our knowledge of lactosylceramide's function in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Lactosylceramide in Cell Signaling: A Technical Guide for Researchers
Abstract: Lactosylceramide (B164483) (LacCer), a pivotal intermediate in the biosynthesis of complex glycosphingolipids, has emerged as a critical bioactive lipid second messenger in a multitude of cellular signaling pathways.[1][2][3] Its dysregulation is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and inflammatory disorders.[1][2][4] This technical guide provides an in-depth exploration of the multifaceted role of LacCer in cell signaling, intended for researchers, scientists, and drug development professionals. We will dissect the core signaling cascades, present quantitative data from key studies, detail relevant experimental methodologies, and provide visual representations of these complex pathways.
Introduction to Lactosylceramide
Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) molecule.[5] It is synthesized in the Golgi apparatus by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase), which transfers a galactose moiety from UDP-galactose to glucosylceramide (GlcCer).[2][3] Beyond its role as a precursor for a vast array of more complex glycosphingolipids, LacCer is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[2][5] A growing body of evidence highlights that the synthesis and localization of LacCer are tightly regulated and can be initiated by a variety of external stimuli, positioning it as a key transducer of extracellular signals into intracellular responses.[1][2]
Lactosylceramide Synthesis and Regulation
The synthesis of LacCer is a critical control point in its signaling function. The primary enzyme responsible for its production is Lactosylceramide Synthase (LacCer synthase) , encoded by the B4GALT5 and B4GALT6 genes.[6] The activity of this enzyme is upregulated by a diverse range of agonists, effectively acting as a convergence point for multiple signaling inputs.
Upstream Activators of Lactosylceramide Synthase:
-
Growth Factors: Platelet-derived growth factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) have been shown to stimulate LacCer synthase activity.[1]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) can increase the activity of LacCer synthase.[1][7]
-
Oxidized Low-Density Lipoprotein (ox-LDL): A key player in atherosclerosis, ox-LDL activates LacCer synthase.[1]
-
Other Stimuli: Stress, cigarette smoke, and nicotine (B1678760) have also been implicated in the activation of LacCer synthesis.[1]
Core Signaling Pathways Mediated by Lactosylceramide
Once synthesized, LacCer acts as a second messenger to initiate and propagate downstream signaling cascades, primarily through the activation of two key effector enzymes: NADPH oxidase and cytosolic phospholipase A2 (cPLA2) .[1] These pathways ultimately lead to the modulation of various cellular processes, including inflammation, oxidative stress, proliferation, and apoptosis.
The Oxidative Stress Pathway: NADPH Oxidase Activation
Lactosylceramide is a potent activator of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O₂⁻).[1][8] This surge in ROS creates an environment of oxidative stress, which in turn triggers a cascade of downstream signaling events. While the precise molecular mechanism of LacCer-mediated NADPH oxidase activation is still under investigation, it is known to involve the assembly of cytosolic and membrane-bound subunits of the enzyme.[2]
The generation of ROS by this pathway has been linked to:
-
Cell Proliferation: In arterial smooth muscle cells, LacCer-induced ROS production activates a "redox stress" signaling pathway leading to cell proliferation.[2]
-
Apoptosis: In some contexts, LacCer-induced ROS generation is a critical step for the induction of apoptosis.[9][10]
-
Inflammation: ROS can act as signaling molecules in inflammatory pathways.
The Inflammatory Pathway: cPLA2 Activation
Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α), an enzyme that catalyzes the hydrolysis of arachidonic acid (AA) from membrane phospholipids.[11][12] The released AA serves as a precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, known as eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes), which are potent signaling molecules in inflammation.[1] The activation of cPLA2α by LacCer can occur in a Ca²⁺-independent manner and involves the translocation of the enzyme to the Golgi apparatus.[12]
This inflammatory cascade is implicated in:
-
Neuroinflammation: LacCer-mediated activation of cPLA2 in astrocytes contributes to neuroinflammatory processes.[4]
-
Skin Inflammation: This pathway plays a role in skin inflammation induced by a Western diet.[13]
-
Atherosclerosis: The production of inflammatory eicosanoids contributes to the development of atherosclerotic plaques.[1]
Regulation of Gene Expression through Transcription Factors
The signaling cascades initiated by LacCer converge on the activation of several key transcription factors, leading to changes in gene expression that drive various cellular phenotypes. These transcription factors include:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation, immunity, and cell survival. LacCer has been shown to mediate the activation of NF-κB in astrocytes stimulated with TNF-α and IFN-γ.[14][15]
-
Activator Protein-1 (AP-1): A transcription factor involved in cell proliferation, differentiation, and apoptosis.
-
Signal Transducer and Activator of Transcription (STAT) proteins: Specifically STAT-1 and STAT-3, which are key components of cytokine signaling pathways.[15]
The activation of these transcription factors by LacCer-dependent pathways leads to the upregulation of genes encoding for adhesion molecules (e.g., ICAM-1, VCAM-1), pro-inflammatory cytokines, and other mediators of inflammation and cell proliferation.[15][16]
Quantitative Data on Lactosylceramide Signaling
The following tables summarize quantitative data from key studies, providing insights into the concentrations of LacCer and its inhibitors used, and their effects on cellular processes.
| Effector | Cell Type | Concentration | Effect | Fold Change/Percentage | Reference |
| Lactosylceramide | Human Aortic Smooth Muscle Cells | 50-100 µM | Increased cell proliferation | Concentration-dependent increase | [17] |
| Lactosylceramide | Rat Cardiomyocytes | 50-100 µM | Induced hypertrophy | Concentration-dependent increase | [18] |
| PDGF | CHO cells | Not specified | Increased LacCer synthase activity | ~2.5-fold | [19] |
| Lactosylceramide | Aortic Smooth Muscle Cells | Not specified | Stimulated cell proliferation | ~5-fold | [20] |
| Inhibitor | Cell Type | Concentration | Target | Effect | Percentage Inhibition/Change | Reference |
| D-PDMP | Astrocytes | 20 µM | Glucosylceramide synthase / LacCer synthase | Inhibited CM-induced NF-κB and STAT-1 activation | Significant inhibition | [14][15] |
| D-PDMP | Human Hepatoma HepG2 cells | 40 µM | Glucosylceramide synthase | Decreased GM3 ganglioside content | Reduced to 22.3% of control | [21][22] |
| D-EtDO-P4 | Human Hepatoma HepG2 cells | 1 µM | Glucosylceramide synthase | Decreased GM3 ganglioside content | Reduced to 18.1% of control | [22] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of lactosylceramide in cell signaling.
Quantification of Lactosylceramide
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of LacCer and other sphingolipids in biological samples.[23][24]
Protocol Outline:
-
Lipid Extraction: Extract lipids from cell lysates or tissues using a solvent system such as chloroform/methanol.[5][23]
-
Internal Standard: Add a known amount of a deuterated or other suitable internal standard for LacCer to the sample prior to extraction for accurate quantification.
-
Chromatographic Separation: Separate the lipid classes using high-performance liquid chromatography (HPLC) with a normal-phase column.[5]
-
Mass Spectrometric Detection: Detect and quantify LacCer using a tandem mass spectrometer operating in a specific scan mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity.[9][25]
-
Data Analysis: Quantify the amount of endogenous LacCer by comparing its peak area to that of the internal standard.
Cell Proliferation Assay
Method: MTS Assay
A colorimetric assay for assessing cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with LacCer at various concentrations or with other stimuli of interest. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control.
Apoptosis Assay
Method: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]
Protocol Outline:
-
Cell Treatment: Treat cells with LacCer or other apoptosis-inducing agents for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
Lactosylceramide has unequivocally established itself as a central player in a complex network of signaling pathways that govern fundamental cellular processes. Its role as a convergence point for various extracellular stimuli and a potent activator of downstream effectors like NADPH oxidase and cPLA2 underscores its importance in both physiological and pathological conditions. The detailed understanding of these pathways, facilitated by the methodologies outlined in this guide, opens new avenues for therapeutic intervention. Targeting LacCer synthase or its downstream signaling components presents a promising strategy for the development of novel drugs for a wide range of diseases, including cancer, atherosclerosis, and chronic inflammatory disorders. Future research should focus on further elucidating the precise molecular interactions of LacCer with its effector proteins and exploring the therapeutic potential of targeting this critical signaling hub.
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADPH oxidase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Lactosylceramide is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Platelet derived growth factor recruits lactosylceramide to induce cell proliferation in UDP Gal:GlcCer: beta1 --> 4Galactosyltransferase (GalT-V) mutant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
N-Hexanoyl-biotin-lactosylceramide: A Technical Guide for its Application as a Glycosphingolipid Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Hexanoyl-biotin-lactosylceramide, a versatile glycosphingolipid probe for cellular and molecular research. This document details the probe's properties, its applications in studying lipid rafts and signaling pathways, and comprehensive experimental protocols for its use. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tool in their studies.
Introduction to this compound
This compound is a semi-synthetic glycosphingolipid designed for use in sphingolipid research. It consists of a lactosylceramide (B164483) molecule with a biotin (B1667282) unit attached to the amine of the sphingosine (B13886) moiety via a hexanoic acid linker.[1] This biotin tag allows for high-affinity binding to streptavidin and avidin, making it an invaluable tool for detecting and isolating lactosylceramide and its interacting partners.[1] The 6-carbon linker is designed to minimize steric hindrance between the biotin and lactosylceramide moieties.[1]
Lactosylceramide itself is a crucial intermediate in the biosynthesis of more complex glycosphingolipids and also functions as a second messenger in various cellular processes.[1][2] It is an integral component of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[2][3]
Physicochemical Properties and Data
A summary of the key quantitative and qualitative data for this compound is presented in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | N-C6:0-Biotin-beta-D-lactosylceramide | [1] |
| Molecular Formula | C₄₆H₈₂N₄O₁₅S | [1][4] |
| Molecular Weight | 963.23 g/mol | [4] |
| Appearance | Solid | [1] |
| Purity | >98% (by TLC) | [1] |
| Solubility | Chloroform/Methanol (9:1), DMSO, DMF | [1] |
| Storage | -20°C | [1] |
| Source | Semisynthetic, bovine buttermilk | [1] |
Table 2: Binding Affinity
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| Streptavidin and Biotin (general) | ≈ 10⁻¹⁴ mol/L | |
| This compound and Streptavidin | Data not available in cited literature; expected to be in a similar high-affinity range. |
Role in Signaling Pathways
Lactosylceramide is a key player in several signaling cascades, particularly those related to inflammation and oxidative stress. The biotinylated form of this lipid allows for the investigation of these pathways.
Lactosylceramide-Mediated Oxidative Stress
Various external stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide.[2] This newly synthesized lactosylceramide can then activate NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), leading to a state of oxidative stress.[2]
Lactosylceramide-Mediated Inflammatory Signaling
Lactosylceramide also plays a critical role in inflammatory pathways. It directly activates cytosolic phospholipase A2 (cPLA2), which in turn cleaves arachidonic acid from phospholipids.[2] Arachidonic acid is a precursor for prostaglandins (B1171923) and other eicosanoids, which are potent inflammatory mediators.[2] Downstream of these initial events, lactosylceramide accumulation can activate the Ras-MEK-ERK1/2 and NF-κB signaling pathways, leading to cellular proliferation and apoptosis.
Experimental Protocols
This compound can be employed in a variety of experimental settings to probe the function and interactions of lactosylceramide.
Cell Surface Labeling with this compound
This protocol describes the general steps for labeling the surface of live cells with this compound.
Materials:
-
This compound
-
Live cells in culture
-
Phosphate-buffered saline (PBS)
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Probe Preparation: Prepare a working solution of this compound in a serum-free medium. The optimal concentration should be determined empirically but can range from 1-10 µM.
-
Labeling: Remove the culture medium and wash the cells gently with PBS. Incubate the cells with the this compound working solution for 30-60 minutes at 4°C to minimize endocytosis.
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove any unbound probe.
-
Detection: Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30 minutes at 4°C.
-
Final Washes: Wash the cells three times with cold PBS.
-
Imaging: Immediately visualize the labeled cells using a fluorescence microscope.
Isolation of Lipid Rafts Containing this compound
This protocol outlines a detergent-based method for isolating lipid rafts.
Materials:
-
Cells labeled with this compound (as described above)
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer)
-
Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in TNE buffer)
-
Ultracentrifuge and tubes
-
Streptavidin-coated beads
Procedure:
-
Cell Lysis: Lyse the labeled cells in ice-cold lysis buffer for 30 minutes on ice.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the 40% solution at the bottom, followed by 30%, and then 5% at the top.
-
Sample Loading: Mix the cell lysate with an equal volume of 40% sucrose and place it at the bottom of the prepared sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface between the 5% and 30% sucrose layers.
-
Affinity Purification: Incubate the collected lipid raft fractions with streptavidin-coated beads to specifically isolate the this compound-containing microdomains.
-
Analysis: The isolated lipid rafts can be analyzed by Western blotting for raft-associated proteins or by mass spectrometry for lipid and protein composition.
Pull-Down Assay to Identify Lactosylceramide-Interacting Proteins
This protocol describes how to use this compound to identify proteins that interact with lactosylceramide.
Materials:
-
This compound
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential interacting proteins
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high salt, low pH, or biotin-containing buffer)
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Bait Immobilization: Incubate this compound with streptavidin-coated magnetic beads to allow for binding. Wash the beads to remove any unbound probe.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for protein-lipid interactions.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with specific antibodies, or by mass spectrometry for protein identification.
Conclusion
This compound is a powerful and versatile probe for investigating the roles of lactosylceramide in cellular biology. Its biotin tag enables a wide range of applications, from visualizing its localization on the cell surface to identifying its interacting partners within complex cellular environments. This technical guide provides a foundation for researchers to design and execute experiments using this valuable tool, with the potential to further elucidate the intricate functions of glycosphingolipids in health and disease.
References
- 1. neb.com [neb.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usherbrooke.ca [usherbrooke.ca]
The Pivotal Role of Lactosylceramide in the Formation and Function of Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid centrally positioned in the biosynthetic pathway of complex gangliosides, is a critical component in the architecture and function of lipid rafts.[1][2] These specialized membrane microdomains, enriched in cholesterol and sphingolipids, serve as dynamic platforms for signal transduction, cellular adhesion, and pathogen recognition.[3][4] This technical guide provides an in-depth exploration of lactosylceramide's involvement in lipid raft formation, detailing its biophysical properties, its role in key signaling cascades, and the experimental methodologies used to investigate these phenomena. Quantitative data are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to Lactosylceramide and Lipid Rafts
Lactosylceramide is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[5] It is particularly enriched in the plasma membranes of various cell types, most notably neutrophils and other phagocytes.[4][6] Within the cell membrane, LacCer, along with cholesterol and other sphingolipids, segregates into ordered, liquid-ordered (Lo) phase domains known as lipid rafts.[7][8] These microdomains are characterized by their resistance to solubilization by non-ionic detergents at low temperatures.[3]
The acyl chain structure of LacCer significantly influences its biophysical properties and its propensity to form ordered domains. Saturated and very long acyl chains promote the formation of stable, gel-like phases, a key characteristic for lipid raft stability.[1] The interaction between LacCer and cholesterol is crucial for the formation of the Lo phase, which is more ordered than the surrounding liquid-disordered (Ld) phase of the bulk membrane but maintains lateral diffusion of its components.[7][8]
Quantitative Data on Lactosylceramide's Biophysical Properties and Interactions
The biophysical characteristics of lactosylceramide are fundamental to its role in lipid raft formation. The following tables summarize key quantitative data from studies on model membranes, providing insights into the thermodynamics and packing behavior of LacCer.
| Acyl Chain Composition | Main Phase Transition Temperature (Tm) (°C) | Reference |
| 16:0 (Palmitoyl) | ~82 | [1] |
| 18:0 (Stearoyl) | ~85 | [1] |
| 24:0 (Lignoceroyl) | ~95 | [1] |
| 18:1 (Oleoyl) | ~ -10 | [1] |
| 24:1 (Nervonoyl) | ~ 35 | [1] |
Table 1: Phase Transition Temperatures of Lactosylceramide Species. The main phase transition temperature (Tm) from a gel to a liquid-crystalline state is highly dependent on the acyl chain length and saturation. Longer, saturated chains result in higher Tm values, promoting a more ordered state at physiological temperatures.
| Lipid Composition | Compressional Modulus (Cs⁻¹) (mN/m) at 30 mN/m | Reference |
| 18:0 LacCer | ~250-350 | [7] |
| 18:0 LacCer / Cholesterol (7:3) | ~400-600 | [7] |
| 24:0 LacCer | ~300-400 | [7] |
| 24:0 LacCer / Cholesterol (7:3) | ~500-700 | [7] |
| 18:1 LacCer | ~100-150 | [7] |
| 18:1 LacCer / Cholesterol (7:3) | ~200-300 | [7] |
Table 2: Lateral Packing and Elasticity of Lactosylceramide Monolayers. The compressional modulus (Cs⁻¹) is a measure of the lateral elasticity of a monolayer. Higher values indicate a more condensed, less elastic film. The presence of cholesterol significantly increases the compressional modulus of LacCer monolayers, indicative of the formation of a more ordered and condensed liquid-ordered phase.
Lactosylceramide-Centric Signaling Pathways in Lipid Rafts
Lactosylceramide-enriched lipid rafts function as signaling hubs, concentrating specific proteins to initiate and regulate cellular responses. Key pathways include the Lyn kinase cascade, phospholipase A2 activation, and NADPH oxidase-mediated reactive oxygen species (ROS) production.
Lyn Kinase Signaling
In neutrophils, LacCer-enriched lipid rafts are directly coupled to the Src family kinase, Lyn.[9][10] This interaction is crucial for mediating innate immune responses such as phagocytosis and chemotaxis.[4][11] The very long acyl chains of LacCer are thought to be essential for this functional coupling.[12]
Phospholipase A2 (PLA2) Activation
Lactosylceramide can directly interact with and activate cytosolic phospholipase A2α (cPLA2α).[13] This activation leads to the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins.
NADPH Oxidase Activation
In various cell types, including neutrophils and endothelial cells, LacCer is implicated in the activation of NADPH oxidase, a multi-protein enzyme complex responsible for the production of superoxide (B77818).[4][14][15] This process contributes to inflammation and oxidative stress.
Experimental Protocols
Investigating the role of lactosylceramide in lipid raft formation requires a combination of biochemical, biophysical, and cell biology techniques.
Isolation of Lactosylceramide-Enriched Lipid Rafts
A standard method for isolating lipid rafts is based on their insolubility in cold non-ionic detergents and their low buoyant density.
Protocol: Sucrose (B13894) Density Gradient Ultracentrifugation
-
Cell Lysis:
-
Harvest approximately 1x10⁸ cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
-
Sucrose Gradient Preparation:
-
Mix the 1 mL of lysate with 1 mL of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Place this 2 mL mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay the 40% sucrose layer with 6 mL of 30% sucrose in TNE buffer.
-
Finally, overlay the 30% layer with 4 mL of 5% sucrose in TNE buffer.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor (e.g., SW41Ti).
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band should be visible at the 5%/30% sucrose interface. This band contains the lipid rafts.
-
Carefully collect 1 mL fractions from the top to the bottom of the gradient. Lipid rafts are typically found in fractions 4 and 5.
-
-
Analysis:
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using raft markers (e.g., flotillin, caveolin, Lyn) and non-raft markers (e.g., transferrin receptor).
-
Analyze the lipid composition by mass spectrometry to quantify lactosylceramide enrichment in the raft fractions.
-
Quantification of Lactosylceramide
Accurate quantification of LacCer in total cell lysates and isolated lipid raft fractions is essential.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction on cell lysates or lipid raft fractions to isolate total lipids.
-
Dry the lipid extract under a stream of nitrogen and resuspend in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1).
-
-
LC Separation:
-
Use a suitable liquid chromatography system, often with a normal phase or reversed-phase column, to separate the different lipid classes.
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a mass spectrometer (e.g., triple quadrupole or Orbitrap) for detection and quantification.
-
Use electrospray ionization (ESI) in positive ion mode to detect LacCer species.
-
For quantification, use a stable isotope-labeled internal standard for LacCer and perform multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for specific LacCer species.
-
Analysis of Lactosylceramide-Protein Interactions
Protocol: Co-immunoprecipitation
-
Cell Treatment and Lysis:
-
Treat cells as required for your experiment.
-
Lyse cells in a mild, non-denaturing lysis buffer (e.g., 1% Brij-98 or CHAPS) to preserve protein-lipid interactions within rafts.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-Lyn) or an anti-LacCer antibody, overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for a further 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated complexes from the beads.
-
Analyze the protein component by Western blotting.
-
Extract lipids from the eluate and analyze for the presence of LacCer by thin-layer chromatography (TLC) or LC-MS.
-
Conclusion and Future Directions
Lactosylceramide is a key player in the organization of lipid rafts and the initiation of downstream signaling events. Its unique biophysical properties, particularly when possessing long, saturated acyl chains, drive the formation of ordered membrane domains that are essential for the spatial and temporal regulation of cellular processes. The signaling cascades initiated from LacCer-enriched rafts are implicated in a wide range of physiological and pathological conditions, including immune responses, inflammation, and cancer.
Future research will likely focus on the use of advanced imaging techniques, such as super-resolution microscopy, to visualize the dynamics of LacCer and its associated proteins within lipid rafts in living cells.[16][17] Furthermore, detailed lipidomic and proteomic analyses of isolated LacCer-enriched rafts will continue to unravel the complexity of these signaling platforms. A deeper understanding of the molecular interactions within these microdomains will undoubtedly open new avenues for therapeutic intervention in diseases where LacCer-mediated signaling is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of cellular lipids by nano-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. style | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. lipotype.com [lipotype.com]
- 6. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attributes | Graphviz [graphviz.org]
- 10. Edge Attributes | Graphviz [graphviz.org]
- 11. Lyn-coupled LacCer-enriched lipid rafts are required for CD11b/CD18-mediated neutrophil phagocytosis of nonopsonized microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function Analysis of Lyn Kinase Association with Lipid Rafts and Initiation of Early Signaling Events after Fcɛ Receptor I Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 15. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Super-resolution microscopy to study membrane nanodomains and transport mechanisms in the plasma membrane [frontiersin.org]
- 17. blogs.rsc.org [blogs.rsc.org]
The Core of Glycosphingolipid Networks: A Technical Guide to the Biosynthesis of Lactosylceramide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer) stands at a critical juncture in cellular glycosphingolipid (GSL) metabolism. It is not merely a structural component of the cell membrane but a pivotal precursor for a vast array of complex GSLs, including globosides and gangliosides. Furthermore, LacCer itself is a bioactive molecule, implicated in a multitude of signaling pathways that govern cell proliferation, migration, inflammation, and oxidative stress. Dysregulation of LacCer biosynthesis is a hallmark of numerous pathologies, including cancer and cardiovascular diseases, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biosynthesis of LacCer and its key derivatives, associated signaling cascades, quantitative data, and detailed experimental protocols for their study.
The Biosynthetic Hub: From Ceramide to Lactosylceramide
The synthesis of lactosylceramide is a two-step process that begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase. The defining step in LacCer biosynthesis is the subsequent addition of a galactose molecule to GlcCer.
This reaction is catalyzed by UDP-galactose:glucosylceramide β-1,4-galactosyltransferase , commonly known as lactosylceramide synthase (LacCerS) . The synthesis occurs on the luminal side of the Golgi apparatus.[1] In humans, two key enzymes have been identified to possess this activity: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6) .[2] While both can synthesize LacCer, B4GALT5 is considered the major LacCer synthase in many tissues.
The core reaction is as follows: Glucosylceramide (GlcCer) + UDP-galactose → Lactosylceramide (LacCer) + UDP
Branching Pathways: The Synthesis of Lactosylceramide Derivatives
Lactosylceramide is the central precursor for the synthesis of most major classes of glycosphingolipids.[3] Two of the most significant branches originating from LacCer are the globo-series and the ganglio-series.
Globo-Series Synthesis: Globotriaosylceramide (Gb3)
The initial step in the synthesis of the globo-series is the formation of globotriaosylceramide (Gb3), also known as CD77 or the Pk antigen. This reaction involves the addition of an α-1,4-linked galactose residue to LacCer. The enzyme responsible is lactosylceramide α-1,4-galactosyltransferase , more commonly referred to as Gb3 synthase (A4GALT) .[4] Like LacCer synthesis, this process also takes place in the Golgi apparatus.[5]
Lactosylceramide (LacCer) + UDP-galactose → Globotriaosylceramide (Gb3) + UDP
Ganglio-Series Synthesis: Ganglioside GM3
Lactosylceramide is the foundational molecule for the synthesis of nearly all gangliosides.[6] The first committed step is the conversion of LacCer to the ganglioside GM3. This involves the addition of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue to the galactose of LacCer in an α-2,3 linkage. This reaction is catalyzed by LacCer α-2,3-sialyltransferase , also known as GM3 synthase (ST3GAL5) .[3] GM3 then serves as the precursor for the more complex a-series, b-series, and c-series gangliosides.[3]
Lactosylceramide (LacCer) + CMP-Neu5Ac → Ganglioside GM3 + CMP
Lactosylceramide-Centric Signaling
The synthesis of LacCer is not merely a housekeeping function but is tightly regulated and can be initiated by a variety of external stimuli. A convergence of physiologically critical molecules, including growth factors (PDGF, VEGF), pro-inflammatory cytokines (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can activate lactosylceramide synthase.[7] The resulting LacCer acts as a second messenger, initiating a cascade of downstream signaling events.
A primary mechanism of LacCer-mediated signaling is the activation of NADPH oxidase , leading to the production of reactive oxygen species (ROS) and creating an environment of oxidative stress.[7] This oxidative stress can trigger multiple pathways. Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2) , which releases arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to prostaglandins (B1171923) and other eicosanoids, potent mediators of inflammation.[7] These pathways are implicated in cell proliferation, migration, angiogenesis, and apoptosis, and their dysregulation is central to cancer and atherosclerosis.[2]
Quantitative Data
Quantitative analysis of enzyme kinetics and cellular lipid concentrations is crucial for understanding the regulation of LacCer metabolism and its role in disease.
Table 1: Kinetic Parameters of Glycosphingolipid Synthases
This table summarizes available kinetic data for key enzymes in the biosynthesis of LacCer and its derivatives. Note that experimental conditions can significantly affect these values.
| Enzyme | Substrate | Apparent Km (µM) | Source Organism/System | Reference |
| β-1,4-Galactosyltransferase (recombinant human) | Lacto-N-triaosylceramide | 830 | E. coli expression system | [8] |
| Globotriaosylceramide Synthase | GloboTri-cer | 1700 | Rat Spleen Microsomes | [5] |
| Globotriaosylceramide Synthase | UDP-GalNAc | 200 | Rat Spleen Microsomes | [5] |
| GM2 Synthase (B4GALNT1) | GM3 | 500 | Purified human enzyme | [9] |
Km (Michaelis constant) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate.
Table 2: Cellular Concentrations of Lactosylceramide
The concentration of lactosylceramide can vary significantly between cell types and under different physiological or pathological conditions.
| Cell Type / Condition | Lactosylceramide Concentration | Comments | Reference |
| Human Polymorphonuclear Neutrophils (PMN) | ~109 molecules/cell | Predominantly intracellular, associated with granules. | [1] |
| Mouse Neutrophils | ~20-fold lower than human PMNs | LacCer content in plasma membranes is significantly lower. | [10] |
| Human Breast Cancer Tissue | Elevated | Total ceramide levels (precursor to GSLs) are 12-fold higher than in normal tissue. | [6] |
| Human Head and Neck Carcinomas | Higher than normal tissue | Total glycosphingolipid content is much higher in carcinomas. | [11] |
| GM3 Synthase Deficient (ST3GAL5 KO) HEK293-T Cells | Significant accumulation | Demonstrates the metabolic consequence of a block in the downstream pathway. | [2] |
Experimental Protocols
The study of lactosylceramide biosynthesis and function relies on a suite of specialized biochemical and analytical techniques.
Lactosylceramide Synthase Activity Assay (Radiometric Method)
This protocol describes a classic method for measuring the activity of lactosylceramide synthase by quantifying the incorporation of radiolabeled galactose into lactosylceramide.[5][12]
1. Preparation of Cell Homogenate/Enzyme Source:
-
Harvest cultured cells or tissue and wash with cold phosphate-buffered saline (PBS).
-
Homogenize the cells/tissue in a suitable buffer (e.g., 0.05 M cacodylate buffer, pH 7.2) on ice using a Dounce homogenizer or sonicator.
-
Prepare a membrane fraction by differential centrifugation, typically involving a high-speed ultracentrifugation step to pellet the membranes containing the Golgi apparatus.[12]
-
Resuspend the membrane pellet in buffer and determine the protein concentration (e.g., using a BCA assay).
2. Reaction Mixture Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
- Acceptor substrate: Glucosylceramide (e.g., 50-100 nmol).
- Donor substrate: UDP-[3H]Galactose or UDP-[14C]Galactose (e.g., 0.5 µCi).
- Buffer: Cacodylate buffer (0.05 M, pH 7.2).
- Cofactor: MnCl2 (final concentration 10 mM).
- Detergent: Triton X-100 (final concentration ~0.3%) to solubilize lipids.
- Enzyme source: 50-100 µg of membrane protein.
-
Include control reactions lacking the acceptor substrate (GlcCer) to measure background incorporation.
3. Incubation:
-
Incubate the reaction tubes at 37°C for 1-3 hours with gentle shaking.
4. Reaction Termination and Product Separation:
-
Stop the reaction by adding 1 mL of distilled water or a chloroform/methanol mixture.
-
Separate the radiolabeled product (Lactosylceramide) from the unreacted UDP-[3H]Galactose. This can be achieved by:
- Solid-Phase Extraction: Using a C18 Sep-Pak column. The lipid product will be retained and can be eluted with organic solvent, while the water-soluble UDP-galactose passes through.[12]
- Paper Chromatography: Spotting the reaction mixture onto chromatography paper and developing the chromatogram to separate the lipids from the sugar nucleotide.[12]
5. Quantification:
-
Dry the eluted product or the corresponding spot from the chromatogram.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as pmol or nmol of product formed per mg of protein per hour.
Analysis of Glycosphingolipids by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and widely used technique for the separation and qualitative analysis of GSLs.[13][14]
1. Lipid Extraction:
-
Extract total lipids from cells or tissues using a standard method, such as the Folch or Bligh-Dyer procedure, with chloroform/methanol mixtures.
-
Perform a mild alkaline hydrolysis (e.g., with 0.1 M NaOH in methanol) to remove glycerophospholipids, which can interfere with GSL analysis.
-
Neutralize and desalt the lipid extract, often using a reversed-phase C18 cartridge.
2. HPTLC Plate Preparation and Sample Application:
-
Use pre-coated silica (B1680970) gel 60 HPTLC plates. Activate the plate by heating at 110-120°C for 30-60 minutes before use.
-
Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Carefully apply the sample as a narrow band or spot onto the plate, typically 1-1.5 cm from the bottom edge, using a microsyringe. Apply known GSL standards (GlcCer, LacCer, Gb3, GM3) in adjacent lanes for comparison.
3. Chromatogram Development:
-
Place the plate in a developing chamber pre-saturated with the mobile phase. A common solvent system for neutral GSLs is chloroform/methanol/water (60:35:8, v/v/v) .[13]
-
Allow the solvent to ascend the plate by capillary action until the solvent front is about 1 cm from the top edge.
-
Remove the plate and dry it thoroughly in a fume hood or with a stream of cool air.
4. Visualization:
-
Spray the dried plate with a visualizing reagent and heat.
-
Orcinol-sulfuric acid reagent: (for all GSLs) Dissolve 200 mg of orcinol (B57675) in 100 mL of 10% sulfuric acid. Spray and heat at 110°C. GSLs appear as purple-violet bands.[14]
-
Resorcinol-HCl reagent: (specific for sialic acid-containing GSLs like GM3) Dissolve 200 mg of resorcinol (B1680541) in 100 mL of 10 M HCl containing 0.25 mL of 0.1 M CuSO4. Spray and heat at 95°C. Gangliosides appear as blue-purple bands.[14]
-
Primuline (B81338) reagent: (for all lipids, non-destructive) Spray with 0.01% primuline in acetone/water (4:1, v/v). Visualize under UV light.
Quantification and Structural Analysis by Mass Spectrometry (LC-MS/MS & MALDI-TOF)
Mass spectrometry provides high sensitivity and specificity for the quantification and detailed structural characterization of LacCer and its derivatives.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [14][15]
-
Sample Preparation: Perform lipid extraction as described for HPTLC. Add an appropriate internal standard (e.g., a deuterated or odd-chain LacCer species) prior to extraction for accurate quantification.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of different GSL classes.[15]
-
Mass Spectrometry: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of a LacCer species) and a specific product ion (a characteristic fragment, often the sphingoid base) for high specificity.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of LacCer species in the sample based on the peak area ratio to the internal standard.
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: [16]
-
Application: MALDI-TOF is particularly useful for profiling the GSL composition of a sample and can be directly coupled with HPTLC for in-situ analysis of separated lipid bands.
-
Sample Preparation:
- For direct analysis, mix the purified lipid extract with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).
- For HPTLC-MALDI, after developing the HPTLC plate, spray the plate with the MALDI matrix.
-
Analysis: The laser desorbs and ionizes the lipid molecules from the matrix. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, generating a mass spectrum that provides a profile of the GSLs present in the sample.
Conclusion
The biosynthesis of lactosylceramide and its derivatives represents a highly regulated and critical network in cell biology. As a central precursor and a signaling molecule in its own right, LacCer is deeply embedded in processes that maintain cellular homeostasis and drive disease progression. A thorough understanding of the enzymes that govern its synthesis, the signaling pathways it initiates, and the methods to accurately quantify these molecules is paramount for researchers in both basic science and drug development. The protocols and data presented in this guide offer a foundational framework for investigating this pivotal area of glycobiology, with the ultimate goal of developing novel therapeutic strategies targeting the LacCer metabolic and signaling nexus.
References
- 1. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Gb3/CD77 synthase produces P1 glycotope-capped N-glycans, which mediate Shiga toxin 1 but not Shiga toxin 2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide synthases and ceramide levels are increased in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Human Recombinant β1,4-GalNAc-Transferase B4GALNT1 and Inhibition by Selected Compounds [mdpi.com]
- 10. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
The Sentinel Lipid: A Technical Guide to N-Hexanoyl-biotin-lactosylceramide in Protein-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid in cellular membranes, has emerged as a critical player in a multitude of signal transduction pathways implicated in inflammation, oxidative stress, and cell proliferation. The study of its interactions with specific proteins is paramount to understanding these processes and developing novel therapeutic interventions. N-Hexanoyl-biotin-lactosylceramide, a biotinylated analog of LacCer, provides a powerful tool for researchers to investigate these protein-lipid interactions. This technical guide details the core principles, experimental methodologies, and signaling pathways associated with the use of this compound as a molecular probe.
Introduction to this compound
This compound is a synthetic derivative of lactosylceramide designed for the study of protein-lipid interactions. It consists of the native lactosylceramide molecule with a biotin (B1667282) moiety attached to the amine of the sphingosine (B13886) base via a hexanoic acid linker.[1] This modification allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin, forming the basis for a variety of detection and purification techniques.[1] The 6-carbon linker serves to minimize potential steric hindrance from the biotin molecule, preserving the natural binding characteristics of the lactosylceramide headgroup.[1]
Lactosylceramide itself is a key intermediate in the biosynthesis of more complex glycosphingolipids and is enriched in lipid rafts, specialized microdomains within the plasma membrane.[2] These rafts serve as platforms for signal transduction, and LacCer's presence within them is crucial for the activation of various receptor molecules and its function as a receptor for certain bacteria and toxins.[1][2]
Key Features of this compound:
-
Biotin Tag: Enables high-affinity binding to avidin and streptavidin for detection and purification.[1]
-
Hexanoyl Linker: Reduces steric hindrance, maintaining the biological activity of the lactosylceramide.[1]
-
Biological Relevance: Mimics endogenous lactosylceramide, allowing for the study of its role in cellular processes.
Quantitative Data on Protein-Lactosylceramide Interactions
The quantitative analysis of protein-lipid interactions is crucial for understanding the specificity and affinity of these binding events. While direct quantitative data for this compound with a wide range of proteins is not extensively available in publicly accessible literature, the principles of such measurements are well-established. Techniques like Surface Plasmon Resonance (SPR) are ideally suited for this purpose. In a typical SPR experiment, the biotinylated lactosylceramide can be immobilized on a streptavidin-coated sensor chip, and the binding of a protein of interest can be monitored in real-time to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
A study focused on a monoclonal antibody (T5A7) specific for lactosylceramide provides an example of the type of quantitative data that can be obtained.
| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Monoclonal Antibody T5A7 | Lactosylceramide | ELISA | ~10⁻⁹ M | [3] |
Note: This table serves as an illustrative example. Further experimental investigation is required to determine the binding affinities of various other proteins with lactosylceramide.
Signaling Pathways Involving Lactosylceramide
Lactosylceramide is a central molecule in signaling pathways that lead to inflammatory responses and the production of reactive oxygen species (ROS). Its activation of these pathways is implicated in various pathological conditions.
Lactosylceramide-Mediated Superoxide (B77818) Generation
In human neutrophils, the binding of a ligand to lactosylceramide, which is enriched in glycosphingolipid signaling domains, initiates a cascade leading to the generation of superoxide (O₂⁻).[1][4] This process is coupled with the activation of the Src family kinase, Lyn.[4] The subsequent signaling involves the activation of phosphatidylinositol-3 kinase (PI3K), p38 mitogen-activated protein kinase (MAPK), and protein kinase C (PKC).[1][4]
Figure 1. Lactosylceramide-mediated superoxide generation pathway.
Lactosylceramide in Inflammatory Signaling
Lactosylceramide also plays a crucial role in inflammatory signaling pathways. It can activate cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[5] This pathway, along with the generation of ROS, contributes to various inflammatory phenotypes.[6]
Figure 2. Lactosylceramide's role in inflammatory signaling.
Experimental Protocols
This compound is a versatile tool for a range of experimental applications aimed at identifying and characterizing lactosylceramide-binding proteins.
Affinity Purification of Lactosylceramide-Binding Proteins
This protocol describes the isolation of proteins that bind to lactosylceramide from a complex mixture, such as a cell lysate, using streptavidin-coated beads.
Materials:
-
This compound
-
Streptavidin-agarose beads or magnetic beads
-
Cell lysate
-
Binding buffer (e.g., PBS with 0.1% Tween-20)
-
Wash buffer (e.g., Binding buffer with increased salt concentration)
-
Elution buffer (e.g., high pH, high salt, or SDS-PAGE sample buffer)
Procedure:
-
Immobilization of Biotinylated Lactosylceramide:
-
Incubate this compound with streptavidin-coated beads in binding buffer. The amount of biotinylated lipid and beads will need to be optimized based on the binding capacity of the beads.
-
Wash the beads several times with binding buffer to remove any unbound lipid.
-
-
Binding of Proteins:
-
Incubate the lactosylceramide-coated beads with the cell lysate for a sufficient time to allow for protein binding (e.g., 1-2 hours at 4°C with gentle rotation).
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For identification by mass spectrometry, a compatible elution method should be chosen. For SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is a common method.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting using specific antibodies, or mass spectrometry for protein identification.
-
Figure 3. Workflow for affinity purification of lactosylceramide-binding proteins.
Solid-Phase Protein Binding Assay
This assay is used to quantify the interaction between a purified protein and lactosylceramide.
Materials:
-
This compound
-
Streptavidin-coated microtiter plates
-
Purified protein of interest
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (if the protein is not labeled)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Coating the Plate:
-
Coat the wells of a streptavidin-coated microtiter plate with this compound.
-
Wash the wells to remove unbound lipid.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer to prevent non-specific binding.
-
-
Protein Incubation:
-
Add serial dilutions of the purified protein of interest to the wells and incubate to allow binding.
-
-
Detection:
-
Wash the wells to remove unbound protein.
-
If the protein is not directly labeled, add a primary antibody specific for the protein, followed by an enzyme-conjugated secondary antibody.
-
Add the enzyme substrate and measure the resulting signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of protein concentration to determine the binding affinity (Kd).
-
Cell-Based Assays for Studying Lactosylceramide Interactions
This compound can be incorporated into the plasma membrane of live cells to study its interactions with cell surface proteins and its role in cellular processes.
Materials:
-
This compound
-
Cultured cells
-
Fluorescently labeled streptavidin
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Labeling:
-
Incubate cultured cells with this compound under conditions that allow its incorporation into the plasma membrane (e.g., incubation at 4°C).
-
-
Detection of Surface Lactosylceramide:
-
Wash the cells to remove excess biotinylated lipid.
-
Incubate the cells with fluorescently labeled streptavidin.
-
-
Analysis:
-
Visualize the localization of the lactosylceramide on the cell surface using fluorescence microscopy.
-
Quantify the amount of surface-incorporated lactosylceramide using flow cytometry.
-
-
Functional Studies:
-
After incorporation, cells can be subjected to various stimuli to investigate the role of lactosylceramide in signaling events, such as measuring changes in intracellular calcium levels or protein phosphorylation.
-
Conclusion
This compound is an invaluable tool for the detailed investigation of protein-lipid interactions involving lactosylceramide. Its biotin tag facilitates a wide array of experimental approaches, from the identification and purification of novel binding partners to the quantitative characterization of these interactions and the elucidation of their roles in complex cellular signaling pathways. The methodologies and pathway diagrams presented in this guide provide a solid foundation for researchers to explore the multifaceted functions of lactosylceramide in health and disease, ultimately paving the way for the development of new therapeutic strategies targeting these critical interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. A2 and the hydrodynamic interaction parameter kD for assessing protein formulations | Malvern Panalytical [malvernpanalytical.com]
- 4. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
The Intracellular Journey of Biotinylated Lactosylceramide: A Technical Guide to Cellular Uptake and Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of mammalian cells, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and proliferation. The study of its cellular uptake and subsequent intracellular trafficking is paramount to understanding its physiological functions and its role in pathological conditions. Biotinylation of lactosylceramide provides a powerful and versatile tool for these investigations, allowing for sensitive detection and robust quantification. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the cellular uptake and trafficking of biotinylated lactosylceramide.
Core Concepts: Cellular Uptake and Trafficking Pathways
Lactosylceramide is predominantly internalized through a clathrin-independent endocytic pathway, specifically via caveolae.[1][2] Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol, sphingolipids, and the protein caveolin-1 (B1176169) (Cav-1).[3] The internalization of LacCer is dependent on the presence of Cav-1, with uptake significantly reduced in cells with low Cav-1 expression.[1][2]
Following internalization, LacCer is transported through the endosomal system. It can be observed in early endosomes within minutes of uptake.[3] Subsequently, a portion of the internalized LacCer is transported to the Golgi apparatus, a key organelle for lipid metabolism and sorting.[3][4] The trafficking of LacCer to the Golgi is a critical step for its potential modification and integration into cellular metabolic pathways. Under certain conditions, such as high concentrations, LacCer can also be routed to lysosomes for degradation.[4]
Quantitative Analysis of Lactosylceramide Trafficking
While specific quantitative data for biotinylated lactosylceramide is not extensively available in the literature, studies using fluorescently labeled lactosylceramide analogs, such as BODIPY-Lactosylceramide (BODIPY-LacCer), provide valuable insights into the kinetics and efficiency of its trafficking. The biophysical properties of the BODIPY moiety are not expected to fundamentally alter the trafficking pathway of the lipid, making it a reasonable proxy for biotinylated lactosylceramide.
Table 1: Inhibition of BODIPY-LacCer Uptake by Endocytosis Inhibitors
| Inhibitor | Target Pathway | Cell Type | Inhibition of Uptake (%) |
| Nystatin | Caveolae-mediated | Human Skin Fibroblasts | 88.9 ± 6.8 |
| Genistein | Caveolae-mediated | Human Skin Fibroblasts | 80-90 |
| Chlorpromazine | Clathrin-mediated | Human Skin Fibroblasts | 7.2 ± 1.7 |
Data is presented as the mean ± standard deviation. This data is derived from studies using a fluorescent analog (BODIPY-LacCer) as a proxy for biotinylated lactosylceramide.
Table 2: Intracellular Co-localization of BODIPY-LacCer Over Time
| Time After Internalization | Co-localization with Early Endosomes (%) | Co-localization with Golgi Apparatus (%) |
| 3 minutes | ~40 | Not Reported |
| 5-10 minutes | High | Low |
| 30 minutes | Decreasing | Increasing |
| 60-90 minutes | Low | High (specifically Trans-Golgi Network)[4] |
This data is a qualitative summary of findings from multiple studies using a fluorescent analog (BODIPY-LacCer) and may vary depending on the cell type and experimental conditions.
Experimental Protocols
This section outlines a detailed methodology for studying the cellular uptake and trafficking of biotinylated lactosylceramide.
Protocol 1: Cellular Uptake Assay of Biotinylated Lactosylceramide
Objective: To quantify the amount of biotinylated lactosylceramide internalized by cultured cells over time.
Materials:
-
Cultured cells (e.g., Human Skin Fibroblasts)
-
Biotinylated Lactosylceramide
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated microplates
-
HRP-conjugated anti-biotin antibody or Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Labeling:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a working solution of biotinylated lactosylceramide in serum-free medium for 30 minutes at 4°C to allow for plasma membrane insertion without significant endocytosis.
-
Wash cells three times with ice-cold PBS to remove unbound probe.
-
-
Induction of Endocytosis:
-
Add pre-warmed complete medium to the cells and transfer the plate to a 37°C incubator.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for endocytosis. The 0-minute time point represents surface-bound lactosylceramide.
-
-
Quenching and Lysis:
-
At each time point, immediately place the plate on ice and wash the cells three times with ice-cold PBS.
-
To differentiate between surface-bound and internalized lactosylceramide, one can optionally treat the cells with a membrane-impermeable reducing agent like glutathione (B108866) to cleave the biotin (B1667282) from the surface-exposed lactosylceramide (if a cleavable biotin linker is used).
-
Lyse the cells by adding ice-cold lysis buffer to each well and incubating for 20 minutes on ice.
-
-
Quantification (ELISA-based):
-
Clarify the lysates by centrifugation.
-
Transfer the supernatant to streptavidin-coated microplate wells.
-
Incubate for 1 hour at room temperature to allow the biotinylated lactosylceramide to bind to the streptavidin.
-
Wash the wells three times with PBS-T (PBS with 0.05% Tween-20).
-
Add HRP-conjugated anti-biotin antibody or Streptavidin-HRP and incubate for 1 hour.
-
Wash the wells three times with PBS-T.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The amount of internalized lactosylceramide is calculated by subtracting the signal from the 0-minute time point (or glutathione-treated cells) from the signals at the later time points.
-
Protocol 2: Analysis of Intracellular Trafficking by Streptavidin Pull-Down and Western Blot
Objective: To determine the subcellular localization of internalized biotinylated lactosylceramide.
Materials:
-
Cultured cells
-
Biotinylated Lactosylceramide
-
Cell culture medium
-
PBS, ice-cold
-
Lysis Buffer
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution Buffer (e.g., sample buffer for SDS-PAGE containing biotin)
-
SDS-PAGE gels
-
Antibodies against organelle-specific markers (e.g., anti-Caveolin-1, anti-EEA1 for early endosomes, anti-GM130 for Golgi)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cellular Uptake: Follow steps 1-3 from Protocol 1 to label cells with biotinylated lactosylceramide and allow for endocytosis at different time points.
-
Lysis: Lyse the cells as described in Protocol 1.
-
Streptavidin Pull-Down:
-
Incubate the cell lysates with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation to capture the biotinylated lactosylceramide and any associated protein complexes.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the bound molecules from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against specific organelle markers.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
The presence of organelle-specific markers in the pull-down fraction at different time points indicates the trafficking of biotinylated lactosylceramide to those organelles.
-
Visualizations
Signaling and Trafficking Pathway
Caption: Cellular uptake and trafficking of biotinylated lactosylceramide.
Experimental Workflow
Caption: Workflow for studying biotinylated lactosylceramide uptake.
References
Lactosylceramide: A Critical Receptor in Bacterial and Viral Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membranes of various mammalian cells, has emerged as a pivotal pattern recognition receptor (PRR) in the innate immune system. Its role extends beyond cellular signaling to acting as a direct binding site for a range of bacterial and viral pathogens, facilitating their entry and subsequent pathogenesis. This technical guide provides a comprehensive overview of the current understanding of LacCer as a pathogen receptor, intended for researchers, scientists, and professionals in drug development. It details the specific pathogens known to interact with LacCer, the molecular mechanisms of these interactions, and the downstream signaling cascades that are triggered. This guide also includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of key pathways and workflows to serve as a practical resource for advancing research in this critical area of host-pathogen interactions.
Introduction
Lactosylceramide (CDw17) is a glycosphingolipid composed of a ceramide lipid anchor and a lactose (B1674315) disaccharide headgroup. It is a key intermediate in the biosynthesis of more complex glycosphingolipids.[1] Found predominantly in lipid rafts, specialized microdomains within the cell membrane, LacCer is highly expressed on the surface of phagocytes, such as neutrophils, and various epithelial cells.[2][3] This strategic localization within lipid rafts allows LacCer to function as a signaling platform, clustering with transducer molecules like Src family kinases to mediate a variety of cellular processes, including inflammation, superoxide (B77818) generation, and phagocytosis.[4][5]
The exposed carbohydrate moiety of LacCer presents an accessible target for pathogen recognition. A growing body of evidence has identified LacCer as a receptor for a diverse array of bacterial and viral pathogens, highlighting its significance in infectious diseases. This guide will delve into the specifics of these interactions, providing a technical foundation for researchers aiming to explore LacCer as a therapeutic target.
Lactosylceramide as a Receptor for Bacterial Pathogens
Several bacterial species have been shown to utilize LacCer as a means of attachment to host cells, initiating infection and, in some cases, evading the host immune response. The interaction is often mediated by bacterial surface adhesins that recognize the terminal galactose of the lactose moiety.
Known Bacterial Pathogens Interacting with Lactosylceramide
A variety of pathogenic bacteria have been identified to bind to LacCer. This interaction can be crucial for the initial stages of infection, such as adhesion to host tissues.
| Bacterial Pathogen | Host Cell/Tissue | Significance of Interaction | References |
| Mycobacterium tuberculosis | Human Neutrophils | Mediates phagocytosis through carbohydrate-carbohydrate interaction with mannose-capped lipoarabinomannan (ManLAM). May also be exploited by the bacterium to evade killing. | [2][4] |
| Helicobacter pylori | Human Gastric Epithelial Cells | Acts as an adhesion receptor, with a preference for LacCer species containing 2-D hydroxy fatty acids and phytosphingosine. | [6] |
| Bordetella pertussis | Phagocytes | Binds to LacCer on phagocytic cells. | [6] |
| Escherichia coli | Epithelial Cells | Binds to specific forms of LacCer, particularly those with hydroxy fatty acids. | [6] |
| Candida albicans (fungus) | Human Neutrophils | Binds to LacCer, triggering innate immune responses. | [4][6] |
Signaling Pathways in Bacterial Recognition
The binding of bacterial pathogens to LacCer on the surface of immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events. This signaling is critical for initiating an effective innate immune response, including phagocytosis and the production of reactive oxygen species (ROS).
A key signaling pathway initiated by LacCer engagement involves the Src family kinase, Lyn . LacCer and Lyn are co-localized in lipid rafts, and the binding of a pathogen to LacCer leads to the activation of Lyn through phosphorylation.[4][5] Activated Lyn, in turn, initiates a downstream signaling cascade that involves phosphatidylinositol-3 kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK).[5]
This signaling culminates in the activation of NADPH oxidase , a multi-protein enzyme complex responsible for the "respiratory burst" that generates superoxide anions (O₂⁻).[7][8] Superoxide and other ROS are highly microbicidal and play a crucial role in killing engulfed pathogens within the phagosome. The activation of NADPH oxidase is a complex process involving the assembly of its cytosolic and membrane-bound subunits, a process facilitated by the upstream signaling from the LacCer-Lyn complex.[8]
Lactosylceramide as a Receptor for Viral Pathogens
The role of LacCer and related glycosphingolipids as receptors for viral entry is an expanding area of research. Viruses often exploit host cell surface carbohydrates for attachment and subsequent internalization.
Known Viral Pathogens Interacting with Lactosylceramide
While the list of viruses that directly bind LacCer is still growing, several important human pathogens have been shown to interact with LacCer or its precursors.
| Viral Pathogen | Viral Protein | Significance of Interaction | References |
| Human Immunodeficiency Virus (HIV-1) | gp120, gp41 | In CD4-negative cells, such as colon epithelial cells, Galactosylceramide (a precursor to LacCer) and LacCer can act as alternative receptors for viral entry. | [1][9] |
| Influenza A Virus | Hemagglutinin (HA) | While direct binding to LacCer is less characterized, the synthesis of glucosylceramide (the immediate precursor to LacCer) is crucial for efficient viral entry and infection. Inhibition of glucosylceramide synthase reduces influenza virus infection. | [10] |
Quantitative Data on Viral Interactions
Quantitative data on the binding affinities of viral proteins to LacCer are limited. However, studies on influenza virus provide some insights into the impact of targeting the LacCer biosynthetic pathway.
| Virus | Intervention | Cell Line | Effect on Infection | Reference |
| Influenza A Virus | Knockout of glucosylceramide synthase (UGCG) | HEK 293 | ~40% reduction in infection | [10] |
| Influenza A Virus | Knockout of glucosylceramide synthase (UGCG) | A549 | ~70% reduction in infection | [10] |
Experimental Protocols
Studying the interaction between pathogens and LacCer requires specialized biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Thin-Layer Chromatography (TLC) Overlay Assay for Pathogen Binding
This method is used to identify the specific glycolipids to which a pathogen or its purified adhesin binds.
Principle: Glycolipids are separated by TLC, and the chromatogram is then incubated with labeled pathogens or proteins. Binding is detected by autoradiography or immunostaining.
Detailed Protocol:
-
Glycolipid Separation:
-
Spot a mixture of purified glycolipids, including LacCer, onto a high-performance TLC (HPTLC) plate.
-
Develop the chromatogram in a TLC chamber with an appropriate solvent system (e.g., chloroform (B151607):methanol:water, 60:35:8, v/v/v).
-
Dry the plate thoroughly.
-
-
Blocking:
-
Immerse the TLC plate in a blocking buffer (e.g., 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS)) for 2 hours at room temperature to prevent non-specific binding.
-
-
Incubation with Labeled Pathogen/Protein:
-
Prepare a suspension of radiolabeled (e.g., with ³⁵S or ¹²⁵I) bacteria or purified viral protein in the blocking buffer.
-
Incubate the blocked TLC plate with the labeled suspension overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the plate extensively with cold PBS to remove unbound pathogens or proteins.
-
-
Detection:
-
Dry the plate and expose it to X-ray film for autoradiography.
-
Develop the film to visualize the bands corresponding to the glycolipids to which the pathogen/protein has bound.
-
Liposome (B1194612) Binding Assay
This assay provides a more quantitative measure of the interaction between a pathogen/protein and LacCer in a membrane-like environment.
Principle: Liposomes containing LacCer are incubated with the pathogen or protein of interest. The liposomes are then pelleted by centrifugation, and the amount of bound pathogen/protein in the pellet is quantified.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform containing phosphatidylcholine, cholesterol, and LacCer at a desired molar ratio (e.g., 5:4:1). A control mixture without LacCer should also be prepared.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing, followed by several freeze-thaw cycles.
-
Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar liposomes of a uniform size.
-
-
Binding Reaction:
-
Incubate a fixed amount of the purified protein or pathogen with increasing concentrations of the LacCer-containing liposomes and control liposomes.
-
Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).
-
-
Separation of Bound and Unbound Fractions:
-
Pellet the liposomes by ultracentrifugation.
-
Carefully collect the supernatant (unbound fraction) and wash the pellet (bound fraction) with buffer.
-
-
Quantification:
-
Quantify the amount of protein in the pellet and supernatant fractions using a suitable method, such as SDS-PAGE followed by Coomassie staining or Western blotting, or by using a fluorescently labeled protein.
-
Plot the amount of bound protein as a function of the liposome concentration to determine the binding affinity (Kd).
-
Drug Development Implications
The crucial role of LacCer in pathogen recognition presents a promising avenue for the development of novel anti-infective therapies. Targeting the LacCer-pathogen interaction could prevent the initial stages of infection and circumvent the challenges of antibiotic and antiviral resistance.
Potential therapeutic strategies include:
-
Small Molecule Inhibitors: Development of molecules that competitively bind to the LacCer-binding site on the pathogen's adhesin or viral glycoprotein.
-
Monoclonal Antibodies: Antibodies that specifically target the pathogen's binding domain or mask the LacCer on the host cell surface.
-
Inhibitors of LacCer Synthesis: Targeting the enzymes involved in the biosynthesis of LacCer, such as glucosylceramide synthase, could reduce the availability of the receptor on the cell surface.[10]
Conclusion
Lactosylceramide has been firmly established as a key receptor for a variety of bacterial and viral pathogens. Its strategic location in lipid rafts and its ability to initiate potent downstream signaling cascades in immune cells underscore its importance in the innate immune response. A thorough understanding of the molecular details of pathogen-LacCer interactions is essential for the development of new therapeutic strategies to combat infectious diseases. This guide provides a foundational resource for researchers and drug developers working to exploit this critical host-pathogen interface. Further research is needed to fully elucidate the spectrum of pathogens that utilize LacCer and to obtain more precise quantitative data on these interactions to guide the rational design of novel anti-infective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lactosylceramide binding specificity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [논문]Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells [scienceon.kisti.re.kr]
The Converging Roles of Lactosylceramide in Neurodegenerative Diseases: A Technical Guide for Researchers
Abstract
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of neuronal structure and function, represent a significant and growing burden on global health. While the etiological underpinnings of these disorders are diverse, emerging evidence points to the crucial involvement of lipid metabolism, particularly the dysregulation of glycosphingolipids.[1][2] This in-depth technical guide focuses on the burgeoning role of lactosylceramide (B164483) (LacCer), a key intermediate in glycosphingolipid biosynthesis, as a pivotal player in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Huntington's disease.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of LacCer-centric signaling pathways, summarizing key quantitative findings, and outlining established experimental protocols. The central hypothesis is that LacCer acts as a critical signaling molecule that, when dysregulated, contributes to a cascade of detrimental events including neuroinflammation and oxidative stress, thereby driving disease progression.[3][4][5]
Introduction to Lactosylceramide
Lactosylceramide is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[6][7] It serves as a crucial biosynthetic precursor for a vast array of more complex glycosphingolipids, including gangliosides and sulfatides.[4][5] LacCer is an integral component of lipid rafts, specialized microdomains within the plasma membrane that function as signaling platforms, transducing extracellular stimuli into intracellular responses.[1][5] The synthesis of LacCer from glucosylceramide (GlcCer) is catalyzed by lactosylceramide synthase, with two key isoenzymes, β-1,4-galactosyltransferase V (B4GALT5) and β-1,4-galactosyltransferase VI (B4GALT6), playing significant roles in the central nervous system (CNS).[8][9]
Lactosylceramide in Neurodegenerative Diseases
Alzheimer's Disease
In the context of Alzheimer's disease (AD), evidence suggests a significant perturbation of ceramide and glycosphingolipid metabolism.[1][10] Studies have indicated that elevated levels of ceramides (B1148491) and lactosylceramide are associated with an increased risk of developing AD.[10] High serum levels of specific ceramide species and LacCer have been linked to a greater risk of dementia.[10] The accumulation of these lipids may contribute to the pathogenesis of AD by influencing the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides.[10]
Parkinson's Disease
Dysregulation of lipid metabolism is also implicated in the pathogenesis of Parkinson's disease (PD).[1] Mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase responsible for the breakdown of glucosylceramide, are a major genetic risk factor for PD.[1][11][12] This genetic link highlights the importance of the ceramide-glucosylceramide-lactosylceramide pathway in the disease. Studies have reported elevated levels of hexosylceramides (which include glucosylceramide) and lactosylceramide in the plasma of PD patients, with the highest levels observed in those with cognitive impairment.[1][13][14]
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by demyelination and neuroinflammation in the CNS.[1] Lactosylceramide has been identified as a key player in driving neuroinflammation in MS.[1][15] In the experimental autoimmune encephalomyelitis (EAE) model of MS, increased levels of LacCer are observed in the CNS.[15][16] Astrocytes, the most abundant glial cells in the brain, upregulate the expression of B4GALT6 during chronic CNS inflammation, leading to increased LacCer synthesis.[15][16] This astrocyte-derived LacCer acts in an autocrine manner to promote the production of pro-inflammatory chemokines and cytokines, thereby recruiting and activating monocytes and microglia, and contributing to neurodegeneration.[15]
Huntington's Disease
Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene.[17][18][19] While research into the specific role of LacCer in HD is still emerging, studies have shown distinct alterations in the sphingolipid profiles of HD brains.[17][18][19] In the caudate nucleus of HD patients, a brain region severely affected by the disease, there is a notable shift in the sphingolipid profile, favoring long-chain ceramides, sphingomyelins, and lactosylceramides over very-long-chain species.[17][18][19]
Core Pathogenic Mechanisms: Neuroinflammation and Oxidative Stress
A converging theme across these neurodegenerative diseases is the role of LacCer in promoting neuroinflammation and oxidative stress.[3][4][5]
Neuroinflammation
Increased LacCer levels, particularly in astrocytes, can trigger a pro-inflammatory cascade.[1][20] LacCer activates signaling pathways such as the Ras-MEK-ERK1/2 and IκB/NF-κB pathways, leading to the upregulation of pro-inflammatory genes.[1][20] This results in the production and release of inflammatory mediators like chemokines (e.g., CCL2) and cytokines, which contribute to the recruitment of immune cells to the CNS and exacerbate neuronal damage.[1][15]
Oxidative Stress
Lactosylceramide is a potent activator of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[4][5] The activation of this enzyme by LacCer leads to a state of "oxidative stress," where the production of ROS overwhelms the cell's antioxidant capacity.[3][4][5] This oxidative stress contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, all of which are hallmarks of neurodegenerative diseases.[21]
Quantitative Data Summary
The following tables summarize quantitative findings on lactosylceramide and related molecules in various neurodegenerative diseases.
Table 1: Lactosylceramide and Related Sphingolipid Levels in Neurodegenerative Diseases
| Disease | Sample Type | Analyte | Finding | Reference |
| Alzheimer's Disease | Serum | Lactosylceramide | Highest tertile associated with increased risk of all-cause dementia (HR = 4.3) | [10] |
| Serum | Ceramides (d18:1–C16:0, d18:1–C24:0) | High levels associated with increased risk of AD dementia | [10] | |
| Parkinson's Disease | Plasma | Lactosylceramide | Higher levels in PD patients vs. controls, with highest levels in those with cognitive impairment | [1] |
| Plasma | Hexosylceramide | Higher levels in PD patients vs. controls | [1] | |
| Multiple Sclerosis | CNS Lesions | Lactosylceramide | Upregulated levels | [15] |
| CNS Lesions | B4GALT6 | Upregulated expression | [15] | |
| Huntington's Disease | Caudate Tissue | Lactosylceramides (long-chain) | Shift favoring long-chain (C13-C21) over very-long-chain (C22-C26) species | [17][18][19] |
Key Signaling Pathways Involving Lactosylceramide
Lactosylceramide-mediated signaling is complex and involves the activation of multiple downstream pathways that contribute to neuroinflammation and cellular stress.
LacCer-Induced Pro-inflammatory Signaling in Astrocytes
In astrocytes, the upregulation of B4GALT6 leads to increased LacCer synthesis. This LacCer then initiates a signaling cascade involving the activation of the Ras-MEK-ERK1/2 and IκB/NF-κB pathways, culminating in the transcription of pro-inflammatory genes.
References
- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum ceramides increase the risk of Alzheimer disease: The Women's Health and Aging Study II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal Ceramide Metabolism Disorders: Implications in Parkinson’s Disease [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 17. The long and the short of Huntington’s disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The long and the short of Huntington's disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for N-Hexanoyl-biotin-lactosylceramide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-biotin-lactosylceramide is a versatile synthetic glycosphingolipid analog. It consists of lactosylceramide (B164483), a key intermediate in the biosynthesis of many complex glycosphingolipids, modified with a C6 acyl chain (hexanoyl) and a biotin (B1667282) molecule.[1][2][3] This biotin tag allows for high-affinity binding to streptavidin and avidin, making it an invaluable tool for studying the roles of lactosylceramide in various cellular processes.[2][4] Lactosylceramide itself is not just a structural component of the cell membrane but also a bioactive lipid second messenger involved in cell proliferation, migration, adhesion, angiogenesis, inflammation, and apoptosis.[5]
These application notes provide detailed protocols for the use of this compound in cell culture to investigate its biological functions and interactions.
Product Information
| Property | Description |
| Synonyms | N-C6:0-Biotin-beta-D-lactosylceramide, C6 Biotin Lactosylceramide (d18:1/6:0) |
| Molecular Formula | C46H82N4O15S |
| Molecular Weight | 963.2 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, and a 9:1 solution of chloroform (B151607) and methanol. |
| Storage | Store at -20°C for long-term stability (stable for ≥ 4 years). |
| Purity | >98% |
Note: This product is for research use only and is not intended for human or veterinary use.
Key Applications in Cell Culture
-
Probing Lactosylceramide-Interacting Proteins: The biotin tag enables the capture and identification of proteins that bind to lactosylceramide using pull-down assays coupled with mass spectrometry or Western blotting.
-
Visualizing Cellular Localization: When conjugated with fluorescently labeled streptavidin, this compound can be used to visualize its distribution within cellular membranes and compartments.
-
Studying Lipid Raft Dynamics: As lactosylceramide is enriched in lipid rafts, this analog can be used to study the role of these microdomains in signal transduction.[5]
-
Investigating Lactosylceramide-Mediated Signaling: By introducing this analog into cells, researchers can study its effects on downstream signaling pathways, such as those involved in inflammation and hypertrophy.
Quantitative Data Summary
The optimal concentration and incubation time for this compound will vary depending on the cell type, experimental objective, and specific assay. The following table provides general guidelines based on published data for lactosylceramide and related biotinylated molecules. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 1 - 100 µM | Start with a lower concentration (e.g., 5-10 µM) for initial experiments. Higher concentrations (50-100 µM) may be required to elicit significant biological responses.[6] |
| Incubation Time | 30 minutes - 48 hours | For labeling and pull-down assays, shorter incubation times (30-60 minutes) are common. For studying long-term biological effects, longer incubation times (24-48 hours) may be necessary.[6] |
| Cell Density | 80-90% confluence | Ensure cells are in a healthy, actively growing state. |
| Temperature | 4°C or 37°C | Incubation at 4°C can help to minimize endocytosis and keep the lipid on the outer leaflet of the plasma membrane. Incubation at 37°C allows for internalization and metabolic processing. |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol describes the incorporation of this compound into the plasma membrane of cultured cells for subsequent visualization or pull-down experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cultured cells (adherent or in suspension)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Vortex to ensure it is fully dissolved. Store the stock solution at -20°C.
-
Cell Preparation:
-
Adherent Cells: Plate cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and grow to 80-90% confluency.
-
Suspension Cells: Grow cells to the desired density in culture flasks.
-
-
Washing:
-
Adherent Cells: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in ice-cold PBS. Repeat the wash step twice.
-
-
Labeling:
-
Prepare the labeling solution by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).
-
Add the labeling solution to the washed cells.
-
Incubate for 30-60 minutes. For cell surface labeling, perform the incubation on ice or at 4°C to minimize endocytosis. For studying internalization or metabolic effects, incubate at 37°C.
-
-
Quenching and Washing:
-
Remove the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
-
Downstream Applications: The labeled cells are now ready for downstream applications such as fluorescence microscopy (after incubation with labeled streptavidin), flow cytometry, or cell lysis for pull-down assays.
Protocol 2: Pull-Down Assay to Identify Lactosylceramide-Binding Proteins
This protocol describes the isolation of proteins that interact with this compound.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution containing 2-5 mM biotin)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
After labeling and washing, add ice-cold lysis buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Bead Preparation:
-
Resuspend the streptavidin beads.
-
Transfer the required amount of bead slurry to a new tube.
-
Wash the beads three times with binding/wash buffer.
-
-
Binding:
-
Add the clarified cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads.
-
For SDS-PAGE: Add 1x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry (native elution): Incubate with a buffer containing 2-5 mM free biotin for 30-60 minutes at room temperature to competitively elute the bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
-
Visualization of Pathways and Workflows
Lactosylceramide Signaling Pathway
Lactosylceramide acts as a lipid second messenger that can trigger distinct signaling cascades, often associated with inflammation and cellular stress.
Caption: Lactosylceramide-mediated signaling pathways.
Experimental Workflow: Pull-Down Assay
The following diagram illustrates the workflow for identifying lactosylceramide-binding proteins using this compound.
Caption: Workflow for pull-down of lactosylceramide-binding proteins.
Experimental Workflow: Lipid Raft Isolation
This workflow outlines the steps for isolating lipid rafts containing this compound.
Caption: Workflow for the isolation of lipid rafts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. lipotype.com [lipotype.com]
- 6. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Pull-Down Assay with N-Hexanoyl-biotin-lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid component of the cell membrane, is a critical player in various cellular processes, including signal transduction, cell adhesion, and pathogen recognition.[1][2] It is often localized in specialized membrane microdomains known as lipid rafts, where it participates in the formation of signaling platforms.[1][2] The N-Hexanoyl-biotin-lactosylceramide is a valuable tool for studying these interactions, enabling the isolation and identification of LacCer-binding proteins through affinity pull-down assays. This biotinylated derivative allows for the specific capture of interacting proteins from complex biological samples, such as cell lysates, which can then be identified and quantified using mass spectrometry.
This document provides detailed application notes and protocols for performing an affinity pull-down assay using this compound to identify and characterize interacting proteins.
Principle of the Assay
The affinity pull-down assay using this compound is based on the high-affinity interaction between biotin (B1667282) and streptavidin. The biotinylated lactosylceramide is first incorporated into a lipid-based structure, such as liposomes, to mimic its natural presentation in the cell membrane. These "bait" liposomes are then incubated with a protein source, typically a cell lysate. Proteins that specifically bind to lactosylceramide will be captured. The entire complex (biotin-LacCer liposome (B1194612) and bound proteins) is then isolated using streptavidin-coated magnetic beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Applications
-
Identification of novel lactosylceramide-binding proteins: Discover previously unknown protein interactors of lactosylceramide in various cell types and tissues.
-
Validation of predicted interactions: Confirm suspected interactions between a protein of interest and lactosylceramide.
-
Investigation of signaling pathways: Elucidate the components of signaling cascades initiated at the cell membrane involving lactosylceramide. For example, the interaction of lactosylceramide with the Src family kinase Lyn is crucial for signaling in neutrophils.[3][4]
-
Drug discovery and development: Identify protein targets for therapeutic intervention in pathways where lactosylceramide plays a significant role.
Experimental Protocols
Part 1: Preparation of this compound Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.
Materials:
-
This compound
-
Matrix phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Liposome Preparation Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Probe sonicator or bath sonicator
-
Rotary evaporator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine this compound, DOPC, and cholesterol in a desired molar ratio (e.g., 5:75:20). The inclusion of cholesterol helps to modulate membrane fluidity.[5]
-
Dissolve the lipid mixture in a sufficient volume of chloroform/methanol (2:1, v/v).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with Liposome Preparation Buffer by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
To create SUVs, sonicate the MLV suspension.
-
Probe sonication: Sonicate on ice for 15-30 minutes with pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Bath sonication: Sonicate for 30-60 minutes in a bath sonicator.
-
-
The liposome suspension should become translucent, indicating the formation of SUVs.
-
-
Liposome Characterization (Optional):
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Part 2: Affinity Pull-Down Assay
Materials:
-
This compound liposomes (prepared in Part 1)
-
Control liposomes (prepared without this compound)
-
Cell lysate (prepared in a suitable non-ionic detergent-containing lysis buffer, e.g., RIPA buffer with 1% Triton X-100 or NP-40)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the required volume of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer.
-
-
Binding of Liposomes to Beads:
-
Resuspend the washed beads in Liposome Preparation Buffer.
-
Add the this compound liposomes (bait) and control liposomes to separate tubes of beads.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow the biotinylated liposomes to bind to the streptavidin beads.
-
-
Incubation with Cell Lysate:
-
Pellet the liposome-bound beads using the magnetic rack and discard the supernatant.
-
Wash the beads once with Wash Buffer.
-
Resuspend the beads in the prepared cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator to allow for protein binding.
-
-
Washing:
-
Pellet the beads on the magnetic rack and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add Elution Buffer (e.g., 1x SDS-PAGE sample buffer) to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads on the magnetic rack and collect the supernatant containing the eluted proteins.
-
Part 3: Analysis of Eluted Proteins by Mass Spectrometry
The eluted proteins can be resolved by SDS-PAGE followed by in-gel digestion and analysis by LC-MS/MS for protein identification and quantification.
General Workflow:
-
Run the eluted protein samples on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise the entire protein lane or specific bands of interest.
-
Perform in-gel tryptic digestion.
-
Extract the resulting peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer) and a protein database.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a table to facilitate the identification of specific interactors. The table should include protein identifiers, protein names, and quantitative values such as spectral counts, peptide-spectrum matches (PSMs), or fold-change enrichment in the this compound pull-down compared to the control pull-down.
Table 1: Representative Quantitative Proteomic Data of Proteins Identified in an this compound Pull-Down Assay
| Protein Accession | Gene Symbol | Protein Name | Spectral Counts (Biotin-LacCer) | Spectral Counts (Control) | Fold Change (Biotin-LacCer/Control) |
| P06239 | LYN | Tyrosine-protein kinase Lyn | 58 | 2 | 29.0 |
| P27361 | FYN | Tyrosine-protein kinase Fyn | 35 | 1 | 35.0 |
| P08631 | HCK | Hematopoietic cell kinase | 28 | 0 | - |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | 25 | 1 | 25.0 |
| P42680 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 22 | 0 | - |
| P21397 | VAV1 | Proto-oncogene vav | 18 | 0 | - |
| P08581 | CD11b | Integrin alpha-M | 15 | 1 | 15.0 |
| P20702 | CD18 | Integrin beta-2 | 14 | 0 | - |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the experimental conditions and cell type used.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow of the affinity pull-down assay.
Lactosylceramide Signaling Pathway in Neutrophils
Lactosylceramide is known to cluster in lipid rafts and act as a receptor, initiating downstream signaling cascades. A key pathway involves the activation of the Src family kinase Lyn, which is crucial for various neutrophil functions, including superoxide (B77818) generation and phagocytosis.[3][4]
Caption: Lactosylceramide-Lyn signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactosylceramide-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Detecting Lactosylceramide-Binding Proteins with Biotinylated Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer) is a glycosphingolipid that plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and inflammation. The identification of proteins that specifically bind to lactosylceramide is essential for elucidating its biological functions and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the detection and identification of lactosylceramide-binding proteins using biotinylated lactosylceramide probes. This affinity-based method, often referred to as a pull-down assay, allows for the selective capture and subsequent identification of interacting proteins from complex biological samples such as cell lysates.
Principle of the Method
The methodology is based on the high-affinity interaction between biotin (B1667282) and streptavidin. A biotinylated lactosylceramide molecule serves as the "bait" to capture its binding partners ("prey") from a cell lysate. The biotinylated LacCer is first immobilized on streptavidin-coated beads. The cell lysate is then incubated with these beads, allowing any proteins that bind to lactosylceramide to be captured. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by various methods, most commonly by mass spectrometry.
Data Presentation
While specific binding affinities and quantitative proteomics data are highly dependent on the specific interacting proteins and the experimental system, the following table provides a representative example of how such data could be presented. The values are hypothetical and for illustrative purposes.
| Parameter | Protein A | Protein B | Control Protein |
| Binding Affinity (Kd) | 5 µM | 20 µM | No significant binding |
| Mass Spectrometry Identification | |||
| Unique Peptides Identified | 15 | 8 | 1 |
| Sequence Coverage | 45% | 30% | 5% |
| Quantitative Proteomics (Fold Enrichment) | |||
| Biotin-LacCer vs. Biotin-Control | 25-fold | 12-fold | 1.2-fold |
Experimental Protocols
I. Synthesis of Biotinylated Lactosylceramide Probe
The synthesis of a biotinylated lactosylceramide probe is a critical first step. While several chemical synthesis routes are available, a common approach involves the use of a lactosylceramide analog with a reactive group that can be conjugated to biotin. For researchers not equipped for chemical synthesis, biotinylated lactosylceramide is also commercially available.
II. Preparation of Cell Lysate
-
Cell Culture: Grow the cells of interest to approximately 80-90% confluency.
-
Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of detergent is critical to ensure solubilization of membrane-associated proteins without disrupting protein-lipid interactions.
-
Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
III. Affinity Purification of Lactosylceramide-Binding Proteins (Pull-Down Assay)
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in the vial.
-
Transfer a desired amount of bead slurry (e.g., 50 µL) to a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Immobilization of Biotinylated Lactosylceramide:
-
Resuspend the washed beads in a binding buffer (e.g., PBS).
-
Add the biotinylated lactosylceramide probe to the bead suspension to a final concentration of 10-50 µM.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
-
Wash the beads three times with wash buffer to remove unbound probe.
-
-
Binding of Cellular Proteins:
-
Add 1-2 mg of the clarified cell lysate to the beads with the immobilized biotinylated lactosylceramide.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of lactosylceramide-interacting proteins.
-
Negative Control: In a separate tube, incubate cell lysate with streptavidin beads coupled to biotin alone to identify proteins that bind non-specifically to the beads or biotin.
-
-
Washing:
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads five times with ice-cold wash buffer to remove non-specifically bound proteins. Increase the stringency of the washes by adding low concentrations of non-ionic detergents or by increasing the salt concentration if high background is observed.
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding an elution buffer containing 2% SDS and heating at 95°C for 5 minutes.
-
For Western Blotting: Elute by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
IV. Identification of Bound Proteins by Mass Spectrometry
-
Sample Preparation:
-
The eluted proteins are subjected to in-solution or in-gel trypsin digestion to generate peptides.
-
The resulting peptide mixture is desalted using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
-
Quantitative analysis can be performed using label-free or label-based methods to determine the relative abundance of proteins pulled down with the biotinylated lactosylceramide probe compared to the negative control.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying lactosylceramide-binding proteins.
Caption: Generalized lactosylceramide signaling pathway.
Application Notes and Protocols for N-Hexanoyl-biotin-lactosylceramide in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-biotin-lactosylceramide is a valuable tool for the investigation of glycosphingolipid metabolism and the dynamics of lipid rafts in cellular membranes. Lactosylceramide (B164483) (LacCer), a key precursor for numerous complex glycosphingolipids, is an integral component of lipid rafts and acts as a second messenger in various signaling pathways.[1][2] The biotin (B1667282) tag on this synthetic lactosylceramide analog allows for its detection and quantification on the cell surface using fluorophore-conjugated streptavidin in flow cytometry. This enables researchers to study the distribution and abundance of lactosylceramide-containing microdomains on a single-cell level, providing insights into cellular processes such as signal transduction, cell adhesion, and proliferation.[3]
This document provides detailed protocols for the use of this compound in flow cytometry analysis, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Quantitative data from flow cytometry experiments using this compound should be summarized in clear and structured tables to facilitate comparison between different cell types, treatments, or experimental conditions.
Table 1: Flow Cytometry Analysis of this compound Incorporation in Different Cell Lines
| Cell Line | Treatment | Concentration of this compound (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Jurkat | Untreated | 1.0 | 1500 ± 120 | 85 ± 5 |
| Jurkat | Methyl-β-cyclodextrin (5 mM) | 1.0 | 800 ± 75 | 40 ± 8 |
| HeLa | Untreated | 1.0 | 950 ± 90 | 65 ± 7 |
| HeLa | Lactosylceramide Synthase Inhibitor (PDMP, 10 µM) | 1.0 | 1100 ± 105 | 75 ± 6 |
Table 2: Titration of Streptavidin-PE for Optimal Staining of Cells Labeled with this compound
| Concentration of this compound (µM) | Dilution of Streptavidin-PE | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| 1.0 | 1:100 | 2500 ± 210 | 25 |
| 1.0 | 1:200 | 2350 ± 190 | 28 |
| 1.0 | 1:400 | 1800 ± 150 | 22 |
| 1.0 | 1:800 | 1100 ± 95 | 15 |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound and Flow Cytometry Analysis
This protocol outlines the steps for labeling the plasma membrane of live cells with this compound followed by detection with a streptavidin-fluorophore conjugate for flow cytometric analysis.
Materials:
-
This compound (Soluble in Chloroform:Methanol (9:1), DMSO, DMF)[1][2]
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin-Phycoerythrin (PE) or other fluorophore conjugate
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentration (e.g., 0.2 - 1.0 µM) in pre-warmed (37°C) serum-free cell culture medium.[4] It is crucial to perform a titration experiment to determine the optimal concentration for your cell type and experimental conditions.
-
Add 1 mL of the this compound solution to 1 x 10^6 cells.
-
Incubate for 30-60 minutes at 37°C. The incubation time may need to be optimized.
-
-
Washing:
-
After incubation, wash the cells three times with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unincorporated probe. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Staining with Streptavidin-Fluorophore Conjugate:
-
Final Washes:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel (e.g., for PE, excitation at 488 nm and emission detection at ~575 nm).
-
Include appropriate controls:
-
Unstained cells (to set background fluorescence).
-
Cells stained only with streptavidin-fluorophore (to control for non-specific binding of the streptavidin conjugate).
-
Cells labeled with this compound but without streptavidin-fluorophore.
-
-
Visualization of Pathways and Workflows
Lactosylceramide-Centric Signaling Pathway
Lactosylceramide is a critical component of lipid rafts and can initiate signaling cascades leading to inflammation and oxidative stress.
Caption: Lactosylceramide signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps in the flow cytometry protocol for analyzing cell surface this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin-Ceramide - Echelon Biosciences [echelon-inc.com]
- 4. Proteome-wide Identification of Novel Ceramide-binding Proteins by Yeast Surface cDNA Display and Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Generalised FACS staining protocol [users.path.ox.ac.uk]
Application Notes and Protocols: Immobilization of N-Hexanoyl-biotin-lactosylceramide on Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immobilization of N-Hexanoyl-biotin-lactosylceramide onto streptavidin-coated beads. This protocol is essential for researchers studying glycolipid interactions, cell signaling, and for the development of novel therapeutic strategies. The immobilized beads can be used in a variety of applications, including pull-down assays to identify binding partners, investigation of lactosylceramide-mediated signaling events, and as a tool in drug discovery.
Introduction
This compound is a synthetic glycosphingolipid that incorporates a biotin (B1667282) moiety, enabling its high-affinity binding to streptavidin.[1] This interaction is one of the strongest non-covalent bonds known in nature, providing a stable and reliable method for immobilizing lactosylceramide (B164483) on a solid support.[1] Lactosylceramide itself is a crucial bioactive lipid involved in various cellular processes, including inflammation, oxidative stress, and cell adhesion.[2][3] By immobilizing this compound on streptavidin beads, researchers can create a powerful tool to probe these complex biological systems.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₆H₈₂N₄O₁₅S | [1] |
| Molecular Weight | 963.2 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Chloroform/Methanol (9:1), DMSO, DMF | [1] |
| Storage | -20°C | [1] |
Table 2: Representative Binding Capacities of Commercially Available Streptavidin Beads
| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Antibody) | Manufacturer's Notes |
| Magnetic Beads (1 µm) | >12 nmol/mg | Varies with protein size | High binding capacity, suitable for protein capture. |
| Agarose Resin | >120 nmol/mL | Dependent on molecule size and steric hindrance | Ideal for affinity purification.[4] |
| Magnetic Beads (2.8 µm) | Not specified | ~30 µg/mg | Recommended for pull-down experiments. |
Note: The binding capacity for this compound may differ from the values listed above due to its smaller size compared to antibodies and potential steric hindrance. It is recommended to empirically determine the optimal bead-to-ligand ratio for each specific application. Several methods, such as the AVIDITY assay, can be used to determine the binding capacity of streptavidin beads.[5][6]
Experimental Protocols
Protocol 1: Immobilization of this compound on Streptavidin Magnetic Beads
This protocol details the steps for immobilizing this compound onto streptavidin-coated magnetic beads.
Materials:
-
This compound
-
Streptavidin-coated magnetic beads (e.g., 2.8 µm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic separation rack
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Bead Preparation:
-
Vortex the stock solution of streptavidin magnetic beads to ensure a homogeneous suspension.
-
Aliquot the desired amount of beads into a clean microcentrifuge tube. For example, use 50 µL of a 20 mg/mL bead suspension for a final bead quantity of 1 mg.
-
Place the tube on a magnetic separation rack for 1-2 minutes to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Remove the tube from the magnetic rack and add 500 µL of PBS. Vortex briefly to resuspend the beads.
-
Repeat the magnetic separation and washing steps two more times for a total of three washes. After the final wash, resuspend the beads in 200 µL of PBS.
-
-
Ligand Solubilization and Immobilization:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Crucially, to avoid precipitation of the lipid in the aqueous binding buffer, first add a small volume of the DMSO stock to the washed bead suspension while vortexing. For example, add 5 µL of the 10 mM stock solution to the 200 µL bead suspension. This results in a final concentration of 250 µM this compound in a buffer containing 2.5% DMSO. The presence of a small percentage of DMSO will help maintain the solubility of the lipid during the binding process.
-
Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
After incubation, place the tube on the magnetic separation rack and discard the supernatant.
-
Wash the beads three times with 500 µL of PBS to remove any unbound this compound.
-
After the final wash, resuspend the beads in a buffer appropriate for your downstream application (e.g., cell culture medium for cell-based assays or a lysis buffer for pull-down experiments).
-
Protocol 2: Pull-Down Assay to Identify this compound Binding Partners
This protocol describes a general procedure for using the prepared beads to isolate and identify proteins that interact with lactosylceramide.
Materials:
-
This compound immobilized on streptavidin magnetic beads (from Protocol 1)
-
Control streptavidin magnetic beads (no immobilized lipid)
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic separation rack
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Bead Incubation with Lysate:
-
Equilibrate the this compound beads and control beads in lysis buffer.
-
Incubate the beads with the cell lysate (e.g., 500 µg - 1 mg of total protein) for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant (flow-through).
-
Wash the beads three to five times with 1 mL of cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
To elute the bound proteins, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. Alternatively, for native protein elution, incubate the beads with an excess of free biotin (e.g., 2-10 mM) in an appropriate buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.
-
Identify specific binding partners by excising unique bands and subjecting them to mass spectrometry analysis.
-
Confirm interactions using Western blotting with antibodies against candidate proteins.
-
Visualizations
Caption: Experimental workflow for the immobilization of this compound.
Caption: Lactosylceramide-mediated signaling pathways leading to oxidative stress and inflammation.[2][3][7][8][9]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Hexanoyl-biotin-lactosylceramide in Lipid Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the sensitive and specific quantification of N-Hexanoyl-biotin-lactosylceramide in lipid extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a valuable tool in glycosphingolipid research, enabling the study of lactosylceramide-protein interactions and its role in cellular signaling pathways through the high-affinity biotin-streptavidin interaction. The described methodology, employing a modified Folch extraction, reversed-phase liquid chromatography, and Multiple Reaction Monitoring (MRM) mass spectrometry, provides a robust workflow for researchers in cell biology, pharmacology, and drug development.
Introduction
Lactosylceramide (B164483) (LacCer) is a critical glycosphingolipid that serves as a precursor for a variety of more complex glycosphingolipids and functions as a second messenger in numerous cellular processes.[1] Its involvement in cell proliferation, inflammation, and angiogenesis makes it an important molecule in both physiological and pathological contexts. This compound is a synthetic analog of lactosylceramide that incorporates a biotin (B1667282) moiety attached via a hexanoyl linker to the sphingosine (B13886) base.[1] This biotin tag allows for the specific detection, isolation, and functional analysis of LacCer and its binding partners.
LC-MS/MS is the preferred analytical technique for the quantification of lipids due to its high sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for the analysis of this compound from biological samples.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
References
Application of N-Hexanoyl-biotin-lactosylceramide in ELISA-based Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Hexanoyl-biotin-lactosylceramide is a versatile tool for use in Enzyme-Linked Immunosorbent Assays (ELISAs). This semisynthetic glycosphingolipid incorporates a biotin (B1667282) molecule attached to the sphingosine (B13886) moiety via a hexanoic acid linker.[1] This biotin tag allows for the strong and specific binding of the lactosylceramide (B164483) to streptavidin-coated surfaces, such as 96-well microtiter plates.[1] The avidin-biotin complex is the strongest known non-covalent interaction, providing a stable and reliable method for immobilizing the glycolipid.[1]
This immobilization strategy is particularly advantageous when direct adsorption to polystyrene plates is not feasible or may lead to denaturation of the antigen. The use of this compound in conjunction with streptavidin-coated plates ensures a consistent orientation of the lactosylceramide, with the carbohydrate head group exposed for antibody binding.
Two primary applications of this compound in ELISA are:
-
Detection of Anti-Lactosylceramide Antibodies: In this indirect ELISA format, the biotinylated lactosylceramide is immobilized on a streptavidin-coated plate and serves as the antigen to capture specific antibodies from a biological sample. This is useful for studying the immune response to glycolipids in various disease states.
-
Quantification of Lactosylceramide: A competitive ELISA format can be developed to measure the concentration of lactosylceramide in a sample. In this setup, free lactosylceramide in the sample competes with the immobilized this compound for binding to a limited amount of anti-lactosylceramide antibody. The resulting signal is inversely proportional to the amount of lactosylceramide in the sample.
Experimental Protocols
Protocol 1: Detection of Anti-Lactosylceramide Antibodies (Indirect ELISA)
This protocol outlines the steps for detecting antibodies specific to lactosylceramide in serum or plasma samples.
Materials:
-
Streptavidin-coated 96-well microtiter plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Sample Diluent (PBS with 0.1% BSA and 0.05% Tween-20)
-
Serum/plasma samples
-
Anti-Lactosylceramide antibody positive and negative controls
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Prepare a working solution of this compound in PBS at a concentration of 1-10 µg/mL.
-
Add 100 µL of the this compound solution to each well of the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Prepare serial dilutions of the test samples and controls in Sample Diluent. A starting dilution of 1:100 is recommended.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Prepare the HRP-conjugated secondary antibody at the manufacturer's recommended dilution in Sample Diluent.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
| Sample ID | Dilution | OD 450nm | Result |
| Positive Control | 1:100 | 1.852 | Positive |
| Negative Control | 1:100 | 0.154 | Negative |
| Test Sample 1 | 1:100 | 1.234 | Positive |
| Test Sample 2 | 1:100 | 0.189 | Negative |
| Test Sample 3 | 1:100 | 0.876 | Positive |
Table 1: Representative data for the detection of anti-lactosylceramide antibodies.
Experimental Workflow
Figure 1: Indirect ELISA workflow for anti-lactosylceramide antibody detection.
Protocol 2: Quantification of Lactosylceramide (Competitive ELISA)
This protocol describes a competitive ELISA for the quantification of lactosylceramide in biological samples.
Materials:
-
Streptavidin-coated 96-well microtiter plates
-
This compound
-
Unlabeled Lactosylceramide Standard
-
Anti-Lactosylceramide primary antibody
-
HRP-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare a working solution of this compound in PBS at a concentration of 1-5 µg/mL.
-
Add 100 µL of the solution to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competition Reaction:
-
Prepare a standard curve of unlabeled lactosylceramide in Assay Buffer (e.g., 0-1000 ng/mL).
-
Prepare test samples in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of a fixed, limiting concentration of the anti-lactosylceramide primary antibody (determine the optimal concentration beforehand).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the this compound coated plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm.
-
Data Presentation
| Lactosylceramide (ng/mL) | OD 450nm | % B/B₀ |
| 0 (B₀) | 2.150 | 100.0 |
| 15.6 | 1.780 | 82.8 |
| 31.2 | 1.450 | 67.4 |
| 62.5 | 1.050 | 48.8 |
| 125 | 0.650 | 30.2 |
| 250 | 0.380 | 17.7 |
| 500 | 0.220 | 10.2 |
| 1000 | 0.150 | 7.0 |
Table 2: Representative data for a competitive ELISA standard curve for lactosylceramide.
Experimental Workflow
Figure 2: Competitive ELISA workflow for lactosylceramide quantification.
Signaling Pathway and Logical Relationships
The application of this compound in these ELISA formats is based on the highly specific and strong interaction between biotin and streptavidin. This interaction forms the foundation for the solid-phase immobilization of the glycolipid antigen.
Figure 3: Logical relationship of components and applications.
References
Live-Cell Imaging with N-Hexanoyl-biotin-lactosylceramide and Fluorescent Streptavidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-Hexanoyl-biotin-lactosylceramide in conjunction with fluorescently labeled streptavidin for live-cell imaging. This powerful two-step labeling technique allows for the visualization and tracking of lactosylceramide (B164483) dynamics in the plasma membrane of living cells, providing insights into lipid raft organization, endocytosis, and associated signaling pathways.
Introduction
Lactosylceramide (LacCer) is a glycosphingolipid that plays a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction.[1] It is a key component of lipid rafts, which are specialized microdomains in the plasma membrane enriched in cholesterol and sphingolipids. These domains serve as platforms for organizing signaling molecules and regulating their activity.[2][3][4][5][6]
This compound is a synthetic analog of LacCer that incorporates a biotin (B1667282) molecule. This modification allows for highly specific and high-affinity binding by streptavidin, a protein with an exceptionally strong non-covalent interaction with biotin. By using fluorescently labeled streptavidin, researchers can effectively tag and visualize the localization and movement of this compound in the membranes of live cells. This method is particularly useful for studying dynamic cellular events such as the clustering of membrane components and internalization processes.
Applications
-
Visualization of Lipid Rafts: Study the distribution, size, and dynamics of LacCer-enriched lipid rafts on the surface of living cells.
-
Monitoring Endocytosis: Track the internalization of lactosylceramide and associated membrane domains, particularly through caveolae-mediated endocytosis.[7][8][9]
-
Investigating Signal Transduction: Elucidate the role of lactosylceramide in signaling cascades, such as those involving integrin clustering and activation.[7]
-
Drug Discovery and Development: Screen for compounds that modulate lipid raft dynamics or lactosylceramide-dependent signaling pathways.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation parameters for live-cell imaging experiments. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, empirical optimization is recommended.
| Reagent | Recommended Starting Concentration | Solvent | Storage |
| This compound | 1-10 µM | DMSO, or Chloroform:Methanol (9:1) | -20°C |
| Fluorescent Streptavidin Conjugate | 0.5-10 µg/mL | Aqueous buffer (e.g., PBS) | 4°C (short-term), -20°C (long-term) |
| Experimental Step | Parameter | Recommended Range | Notes |
| Cell Seeding Density | % Confluency | 50-70% | Ensure cells are in a logarithmic growth phase. |
| This compound Incubation | Time | 15-60 minutes | Longer times may be necessary for incorporation into specific microdomains. |
| Temperature | 4°C or 37°C | Incubation at 4°C can help synchronize internalization upon warming to 37°C. | |
| Fluorescent Streptavidin Incubation | Time | 15-60 minutes | Minimize time to reduce non-specific binding and internalization. |
| Temperature | 4°C or on ice | To label surface-localized LacCer before initiating imaging at 37°C. | |
| Live-Cell Imaging | Duration | Minutes to hours | Dependent on the biological process being observed. Use of an onstage incubator is recommended for long-term imaging.[10] |
| Temperature | 37°C | Maintain physiological conditions. | |
| Atmosphere | 5% CO₂ | Maintain physiological pH of the culture medium. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling and Imaging
This protocol outlines the basic steps for labeling live cells with this compound and fluorescent streptavidin.
Materials:
-
This compound
-
Fluorescently labeled streptavidin (e.g., conjugated to Alexa Fluor™ 488, Cy3, etc.)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish and culture until they reach 50-70% confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in live-cell imaging medium at a final concentration of 1-10 µM.
-
Incubate the cells with the this compound solution for 15-60 minutes at 37°C.
-
Optional: For studying synchronized endocytosis, perform this incubation at 4°C to allow the lipid to incorporate into the plasma membrane without significant internalization.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove unbound this compound.
-
-
Labeling with Fluorescent Streptavidin:
-
Final Washing:
-
Gently wash the cells three times with cold live-cell imaging medium to remove unbound streptavidin.
-
Replace the final wash with pre-warmed live-cell imaging medium.
-
-
Live-Cell Imaging:
-
Immediately transfer the imaging dish to a microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Minimize light exposure to reduce phototoxicity and photobleaching.[10]
-
Protocol 2: Investigating Caveolae-Mediated Endocytosis
This protocol is designed to specifically visualize the internalization of lactosylceramide through the caveolae-dependent pathway.
Procedure:
-
Follow steps 1-3 of the General Live-Cell Labeling and Imaging protocol, performing the this compound incubation at 4°C for 30 minutes.
-
Follow steps 4 and 5 of the General Protocol, incubating with fluorescent streptavidin on ice.
-
After the final wash, add pre-warmed (37°C) live-cell imaging medium to the cells.
-
Immediately begin time-lapse imaging on a pre-warmed microscope stage (37°C). The temperature shift from 4°C to 37°C will initiate a synchronized wave of endocytosis.
-
Acquire images every 1-5 minutes for up to 60 minutes to track the internalization and subsequent trafficking of the fluorescently labeled lactosylceramide.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for live-cell imaging with this compound.
Lactosylceramide-Mediated Signaling and Endocytosis
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Glycosphingolipid Metabolism with Biotin-Tagged Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in cell recognition, signaling, and membrane organization.[1][] The study of GSL metabolism is vital for understanding various physiological and pathological processes. Metabolic labeling with biotin-tagged precursors offers a powerful and non-radioactive method to investigate the biosynthesis, trafficking, and fate of GSLs within cells.[] This approach utilizes the cell's own enzymatic machinery to incorporate a biotin-labeled precursor into newly synthesized GSLs. The biotin (B1667282) tag provides a highly specific handle for the subsequent detection, quantification, and isolation of these molecules.[1][]
Principle of the Method
The methodology is based on introducing a biotinylated analog of a GSL precursor, such as a biotin-tagged ceramide or sphingosine, to cultured cells. This precursor is taken up by the cells and enters the GSL biosynthetic pathway. As it is processed by various glycosyltransferases and other enzymes, the biotin tag is incorporated into a range of downstream GSLs. These newly synthesized biotinylated GSLs can then be detected and analyzed using the high-affinity interaction between biotin and streptavidin or avidin.[] This allows for the specific tracking of GSL metabolism and distribution.
Applications
The use of biotin-tagged GSL precursors has several key applications in research and drug development:
-
Elucidation of GSL Metabolic Pathways: Tracking the conversion of a biotinylated precursor into various GSL species provides insights into the activity of different metabolic pathways under specific conditions.
-
Analysis of GSL Trafficking and Localization: The biotin tag allows for the visualization and isolation of GSLs from different cellular compartments, helping to understand their intracellular transport and distribution.[]
-
Identification of GSL-Interacting Proteins: Biotinylated GSLs can be used as bait to capture and identify proteins that specifically bind to them, facilitating the discovery of new GSL-mediated signaling pathways.
-
High-Throughput Screening: The assay format can be adapted for high-throughput screening of compounds that modulate GSL metabolism, aiding in the discovery of new therapeutic agents.
-
Diagnostic Assays: Biotinylated GSLs can be utilized in solid-phase assays, such as ELISAs, for the detection of GSL-binding molecules like toxins or antibodies.[1]
Visualizing Glycosphingolipid Metabolism
The following diagram illustrates a simplified overview of the major GSL biosynthetic pathways starting from ceramide.
Experimental Workflow
The general workflow for studying GSL metabolism with biotin-tagged precursors is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: N-Hexanoyl-biotin-lactosylceramide Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Hexanoyl-biotin-lactosylceramide in binding assays. The information provided is designed to help you minimize non-specific binding and achieve reliable, high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high non-specific binding with this compound?
High non-specific binding in assays using this compound can stem from several factors:
-
Hydrophobic Interactions: The hexanoyl chain and the ceramide lipid backbone can non-specifically interact with hydrophobic surfaces of microplates, membranes, or proteins in your sample.
-
Charge-Based Interactions: The carbohydrate headgroup of lactosylceramide (B164483) may engage in electrostatic interactions with charged molecules.
-
Issues with Blocking: Incomplete or ineffective blocking of the solid support (e.g., microplate wells or nitrocellulose membranes) can leave sites available for non-specific attachment of the biotinylated lipid or detection reagents.
-
Reagent Quality and Concentration: Suboptimal concentrations of the biotinylated lactosylceramide, the binding partner, or detection reagents can lead to increased background signal. Contaminated buffers or reagents can also contribute to non-specific binding.[1]
-
Endogenous Biotin (B1667282): Some biological samples may contain endogenous biotin, which can interfere with streptavidin-based detection systems.[2]
Q2: How can I choose the best blocking agent for my experiment?
The choice of blocking agent is critical for minimizing non-specific binding. The ideal blocker will saturate all unoccupied sites on the solid phase without interfering with the specific interaction of interest.[3] A selection of commonly used blocking agents is presented below. It is often necessary to empirically test several options to determine the most effective one for your specific assay.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can be a source of cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective for many applications. | Contains endogenous biotin, which interferes with avidin/streptavidin systems. May also contain phosphoproteins that can interfere with the study of phosphorylated targets. |
| Casein | 1-3% (w/v) | A purified milk protein that can provide lower background than whole milk. | Can still contain trace amounts of biotin. |
| Lecithin | 0.2-2% (w/v) | A phospholipid that can be effective in blocking non-specific lipid-binding sites.[4] | May interfere with some lipid-protein interactions. |
| Polyethylene Glycol (PEG) | 1% (w/v) | A synthetic polymer that can reduce non-specific binding to hydrophobic surfaces. | May not be as effective as protein-based blockers in all situations. |
| Commercial Protein-Free Blockers | Per manufacturer's instructions | Devoid of proteins, which eliminates cross-reactivity with antibodies and interference from endogenous biotin.[2] | Can be more expensive than traditional blocking agents. |
Q3: What is the role of detergents in reducing non-specific binding, and which one should I use?
Detergents can be added to blocking and wash buffers to help disrupt non-specific hydrophobic interactions.[5] Non-ionic detergents are generally preferred as they are less likely to denature proteins.
| Detergent | Critical Micelle Concentration (CMC) | Typical Working Concentration | Notes |
| Tween-20 | ~0.06 mM | 0.05-0.1% (v/v) | A commonly used non-ionic detergent that is effective at reducing non-specific binding in many applications.[5] |
| Triton X-100 | ~0.24 mM | 0.05-0.1% (v/v) | Another common non-ionic detergent, but it can interfere with the activity of some enzymes. |
It is important to use detergents at concentrations above their CMC to ensure the formation of micelles, which are critical for solubilizing non-specifically bound molecules. However, excessive detergent concentrations can disrupt specific binding interactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays.
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Increase the concentration of the blocking agent or extend the blocking incubation time. Consider testing a different blocking agent from the table above. For biotin-streptavidin detection, avoid using non-fat dry milk.[2] |
| Suboptimal Washing | Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but gentle washing to remove unbound reagents. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[1] |
| High Concentration of Biotinylated Lactosylceramide | Titrate the concentration of this compound to find the optimal balance between specific signal and background. |
| High Concentration of Detection Reagent | Titrate the concentration of streptavidin-HRP or other detection reagents to minimize non-specific binding. |
| Hydrophobic or Electrostatic Interactions | Adjust the salt concentration (e.g., 150-500 mM NaCl) or the pH of your buffers to disrupt non-specific interactions. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Filter-sterilize buffers to remove any particulate matter. |
| Endogenous Biotin in Sample | If using biological samples, pre-block with an avidin/streptavidin blocking kit to saturate any endogenous biotin before adding the biotinylated probe. |
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Concentration of Biotinylated Lactosylceramide | Increase the concentration of this compound. |
| Low Concentration of Binding Partner | Ensure that the concentration of the protein or other binding partner is sufficient for detection. |
| Inactive Protein | Confirm the activity and proper folding of your protein of interest. Avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions | The pH or salt concentration of the binding buffer may not be optimal for the specific interaction. Test a range of buffer conditions. |
| Insufficient Incubation Time | Increase the incubation time for the binding step to allow the interaction to reach equilibrium. |
| Over-Washing | While washing is important, excessive washing can dissociate the specific binding complex. Reduce the number or stringency of wash steps. |
| Inhibited Detection Reagent | Ensure that there are no interfering substances (e.g., sodium azide) in your buffers that could inhibit HRP activity. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental system.
Protocol 1: Solid-Phase Binding Assay (ELISA-type)
-
Coating: Dilute this compound in an appropriate solvent (e.g., methanol (B129727) or ethanol) and add to microplate wells. Allow the solvent to evaporate, leaving the lipid coated on the well surface. Alternatively, for streptavidin-coated plates, add the biotinylated lipid in a suitable buffer and incubate to allow binding.
-
Washing: Wash the wells 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Binding: Add your protein of interest, diluted in binding buffer (e.g., blocking buffer), to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP, diluted in detection buffer (e.g., blocking buffer), and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Add a stop solution (e.g., 1 M H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength.
Protocol 2: Lipid Overlay Assay (Dot Blot)
-
Spotting: Spot a small volume (1-2 µL) of this compound, diluted in a volatile solvent, onto a nitrocellulose or PVDF membrane. Allow the solvent to dry completely.
-
Blocking: Immerse the membrane in blocking buffer (e.g., 3% BSA in TBS-T) and incubate for 1-2 hours at room temperature with gentle agitation.
-
Binding: Incubate the membrane with your protein of interest, diluted in binding buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Primary Antibody Incubation: If your protein is tagged, incubate with a primary antibody against the tag, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody/Streptavidin Incubation: Incubate with an HRP-conjugated secondary antibody or streptavidin-HRP for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use a chemiluminescent HRP substrate to detect the signal.
Visualizing Workflows and Pathways
Experimental Workflow for Optimizing a Binding Assay
Caption: A logical workflow for troubleshooting and optimizing a binding assay to reduce non-specific binding and enhance signal.
Lactosylceramide Signaling Pathway
Lactosylceramide is not just a precursor for more complex glycosphingolipids but also an important signaling molecule involved in inflammation and oxidative stress. Understanding its signaling cascade can provide context for your binding studies.
Caption: A simplified diagram of the lactosylceramide-mediated signaling pathway leading to inflammation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Sociodemographic determinants and assessment of anti-α-Gal IgG titers in head and neck cancer patients [frontiersin.org]
- 5. Solution of the problem of nonspecific binding in solid-phase noninstrumental dot immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endogenous Biotin Blocking for Lactosylceramide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with endogenous biotin (B1667282) while studying lactosylceramide (B164483) (LacCer).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to block endogenous biotin in cells when studying lactosylceramide?
A1: Many sensitive detection systems, such as those using streptavidin-biotin complexes, are employed in cellular and molecular biology. Biotin, also known as vitamin H, is naturally present in all living cells and can be a source of significant background noise in these assays.[1][2] If endogenous biotin is not blocked, the streptavidin conjugates will bind to it, leading to non-specific signals and potentially false positive results.[2][3] This is particularly critical in lactosylceramide studies that may utilize biotinylated probes or antibodies for detection and visualization.
Q2: What is the general principle behind blocking endogenous biotin?
A2: The most common method for blocking endogenous biotin is a two-step process:
-
Avidin (B1170675)/Streptavidin Incubation: The cells are first incubated with an excess of avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin present in the cells.[1][4]
-
Biotin Incubation: Following the initial incubation, the cells are then treated with an excess of free biotin. This saturates all the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step.[1][4] This two-step procedure ensures that all endogenous biotin is masked and the blocking reagents themselves do not interfere with the subsequent detection steps.[1]
Q3: When should I perform the endogenous biotin blocking steps in my experimental workflow?
A3: The biotin blocking steps should be performed after cell fixation and permeabilization but before the incubation with your primary antibody or biotinylated probe.[3][4] Performing it at this stage prevents the blocking reagents from interfering with antibody-antigen binding while effectively masking the endogenous biotin.
Q4: Are there specific cell types or tissues that have higher levels of endogenous biotin?
A4: Yes, certain tissues and cell types are known to have higher concentrations of endogenous biotin, which can lead to more significant background staining. These include the liver, kidney, spleen, and adipose tissue.[2][3][5] When working with these types of samples, implementing a robust biotin blocking protocol is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background staining across the entire cell/tissue | Endogenous biotin is not adequately blocked. | Increase the incubation time or concentration of the avidin and biotin blocking solutions. Ensure thorough washing between steps to remove unbound reagents.[1][4] |
| Non-specific binding of the primary or secondary antibody. | Use a protein-based blocking agent like normal serum or BSA before primary antibody incubation.[1] Increase the salt concentration (e.g., up to 0.5 M NaCl) in your washing buffers to reduce weak, non-specific interactions.[6][7] | |
| Insufficient washing between steps. | Increase the number and duration of wash steps to ensure complete removal of unbound reagents. | |
| No signal or very weak signal | The blocking step is interfering with the detection of your target. | Ensure that the biotin blocking step is performed before the addition of any biotinylated antibodies or probes. Combining the biotin blocking solution with a biotinylated primary antibody is not recommended.[8] |
| The primary antibody or probe concentration is too low. | Optimize the concentration of your primary antibody or probe through a titration experiment. | |
| Signal is present in the negative control (no primary antibody) | Endogenous biotin is binding to the streptavidin-conjugate. | Perform a control experiment where you apply the streptavidin-conjugate directly to the cells after the biotin blocking steps. If a signal is still present, the blocking was incomplete.[3] |
| Non-specific binding of the streptavidin-conjugate. | Streptavidin, being a glycoprotein, can sometimes bind non-specifically. Consider using deglycosylated avidin (NeutrAvidin) to reduce this type of non-specific binding.[2][6] |
Experimental Protocols
Protocol 1: Standard Endogenous Biotin Blocking for Immunofluorescence
This protocol is designed for cultured cells grown on coverslips and can be adapted for tissue sections.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Avidin Solution (e.g., 0.05% in PBS)
-
Biotin Solution (e.g., 0.005% in PBS)
-
Protein-based blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against your lactosylceramide-related target
-
Biotinylated secondary antibody
-
Streptavidin-conjugated fluorophore
-
Mounting medium
Procedure:
-
Wash cells briefly with PBS.
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with Avidin Solution for 15 minutes at room temperature.[3]
-
Rinse briefly with PBS.
-
Incubate with Biotin Solution for 15 minutes at room temperature.[3]
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with a protein-based blocking buffer for 30-60 minutes to block non-specific antibody binding.
-
Incubate with the primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with the biotinylated secondary antibody at the optimal dilution for 1 hour at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with the streptavidin-conjugated fluorophore at the optimal dilution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
Mount coverslips onto microscope slides using a suitable mounting medium.
Quantitative Data Summary: Recommended Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time | Reference |
| Avidin/Streptavidin | 0.05% - 0.1 mg/mL | 10 - 20 minutes | [1][3][4] |
| Biotin | 0.005% - 0.5 mg/mL | 10 - 60 minutes | [1][3][4] |
Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Visualizations
Lactosylceramide Signaling Pathway
Caption: Lactosylceramide-centric signaling pathway.
Experimental Workflow for Blocking Endogenous Biotin
Caption: Workflow for endogenous biotin blocking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Methods to Block Endogenous Detection | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Biotin-Streptavidin Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their biotin-streptavidin detection assays. The following information is designed to directly address common issues encountered during experiments and improve the overall signal-to-noise ratio.
Troubleshooting Guides
High background, weak or no signal, and poor replicate data are common issues in biotin-streptavidin based assays. This section provides a systematic approach to identifying and resolving these problems.
Issue 1: High Background Staining
High background can obscure specific signals, leading to false positives and difficulty in data interpretation. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Endogenous Biotin (B1667282) | Tissues such as the liver, kidney, and spleen have high levels of endogenous biotin, which can be recognized by streptavidin, leading to non-specific staining.[1][2][3] Block endogenous biotin by pre-incubating the sample with avidin (B1170675), followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin.[2][3] |
| Endogenous Peroxidase/Phosphatase Activity | If using an HRP or AP conjugate, endogenous enzyme activity in the sample can lead to background signal.[1][4][5] Quench endogenous peroxidase activity by incubating the sample in a solution of hydrogen peroxide (e.g., 3% H2O2 in water or 0.3% H2O2 in methanol).[1][4][6] For endogenous phosphatase activity, an inhibitor like levamisole (B84282) can be used.[1][3] |
| Non-Specific Binding of Reagents | Antibodies or streptavidin conjugates may bind non-specifically to the solid phase (e.g., microplate wells, membrane) or other proteins in the sample.[7][8][9] Optimize blocking buffers (e.g., BSA, casein, or commercial blockers) and ensure adequate incubation time.[10][11] Adding a mild detergent like Tween-20 to wash buffers can also help reduce non-specific binding.[9] |
| Concentration of Detection Reagents Too High | Excessive concentrations of the biotinylated antibody or streptavidin-HRP conjugate can lead to increased background.[12][13] Perform a titration of these reagents to determine the optimal concentration that provides a good signal with low background.[14][15] |
| Insufficient Washing | Inadequate washing between steps can leave unbound reagents behind, contributing to high background.[12][13] Increase the number and duration of wash steps. Ensure that wells are completely filled and emptied during each wash. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in the sample.[16][17] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[17] Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[18] |
Issue 2: Weak or No Signal
A weak or absent signal can be equally problematic, potentially leading to false-negative results.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Improper storage or handling of antibodies, streptavidin conjugates, or substrates can lead to a loss of activity.[12] Ensure all reagents are stored at their recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles.[18][] |
| Suboptimal Reagent Concentrations | The concentration of the primary antibody, biotinylated secondary antibody, or streptavidin conjugate may be too low.[12][13] Optimize the concentration of each component through titration experiments.[14][20] |
| Insufficient Incubation Times | Short incubation times may not allow for sufficient binding of antibodies or streptavidin conjugates.[12] Increase incubation times or consider performing incubations at 4°C overnight.[12][13] |
| Incorrect Buffer Composition | The pH or composition of the buffers used can affect antibody-antigen binding and enzyme activity.[9][15] Ensure that the pH of all buffers is within the optimal range for the assay. Avoid using buffers containing components that may interfere with the assay, such as sodium azide (B81097) with HRP conjugates.[] |
| Target Antigen Below Detection Limit | The concentration of the target analyte in the sample may be too low to be detected by the assay.[12] Concentrate the sample or consider using a more sensitive detection system (e.g., chemiluminescence instead of colorimetric).[12] |
| Over-Washing | While essential, excessive washing can also lead to the dissociation of bound complexes. Reduce the stringency of the washing steps by decreasing the number of washes or the concentration of detergent in the wash buffer. |
Frequently Asked Questions (FAQs)
Q1: How can I test for the presence of endogenous biotin in my samples?
A1: To determine if your tissue or cells contain significant levels of endogenous biotin, you can run a control experiment. Incubate your sample directly with the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and then add the substrate. If you observe a signal, it indicates the presence of endogenous biotin.[2] It is important to first quench any endogenous peroxidase activity to avoid a false positive result from that source.[2]
Q2: What is the best blocking buffer to use for biotin-streptavidin assays?
A2: The optimal blocking buffer can be application-dependent. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[11] However, it is crucial to avoid using blocking agents that may contain endogenous biotin, such as non-fat dry milk, as this can interfere with the assay.[3][16] Using a high-quality, biotin-free BSA or a commercial blocking buffer specifically designed for biotin-streptavidin assays is often the safest choice.[21]
Q3: Can I use avidin instead of streptavidin?
A3: While both avidin and streptavidin have a high affinity for biotin, streptavidin is often preferred. Avidin is a glycoprotein (B1211001) and can exhibit non-specific binding to tissues and cells through its carbohydrate moieties.[1][21] Streptavidin is not glycosylated and generally shows lower non-specific binding.[21] NeutrAvidin, a deglycosylated form of avidin, is another excellent alternative with reduced non-specific binding.[1]
Q4: How do I prepare a streptavidin-HRP conjugate?
A4: While commercially available conjugates are recommended for consistency, a general procedure involves dissolving HRP and streptavidin in appropriate buffers, activating the HRP with glutaraldehyde, and then mixing it with the streptavidin solution.[22] The resulting conjugate is then purified.[22] It is crucial to use buffers without preservatives like sodium azide, which inhibits HRP activity.[]
Experimental Protocols & Workflows
Protocol: Endogenous Biotin Blocking
This protocol is essential for assays using tissues or cells with high endogenous biotin levels.
-
After the appropriate pre-treatment and blocking of non-specific protein binding, incubate the sample with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[2]
-
Rinse the sample briefly with PBS.[2]
-
Incubate the sample with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[2] This step saturates the remaining biotin-binding sites on the avidin molecules.
-
Rinse the sample briefly with PBS.[2]
-
Proceed with the primary antibody incubation step of your standard protocol.
Protocol: Endogenous Peroxidase Quenching
This procedure should be performed before the primary antibody incubation when using HRP-based detection.
-
Prepare a quenching solution. Common options include:
-
Incubate the sample in the quenching solution for 5-30 minutes at room temperature. The optimal time may vary depending on the tissue and fixation method.[1][6][23]
-
Rinse the sample thoroughly with PBS or distilled water.[1][6]
-
Proceed with the blocking step of your protocol.
Note: For some sensitive cell surface antigens, it may be necessary to perform the quenching step after the primary or secondary antibody incubation to avoid damaging the epitope.[1][23]
Visualizing Workflows and Pathways
Troubleshooting Workflow for High Background
This diagram outlines a logical approach to diagnosing and resolving high background issues in your assay.
Caption: A step-by-step guide to troubleshooting high background.
Biotin-Streptavidin Detection Pathway
This diagram illustrates the molecular interactions in a typical biotin-streptavidin detection assay.
Caption: The principle of biotin-streptavidin signal amplification.
References
- 1. Methods to Block Endogenous Detection | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. Basics of the Blocking Step in IHC [nsh.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. IHC buffers - Quenching - HRP Clinisciences [clinisciences.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bma.ch [bma.ch]
- 18. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 21. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 22. researchgate.net [researchgate.net]
- 23. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
Solubility issues with N-Hexanoyl-biotin-lactosylceramide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexanoyl-biotin-lactosylceramide, focusing on its solubility challenges in aqueous buffers.
Troubleshooting Guide: Solubility Issues
Researchers often encounter difficulties in dissolving this compound directly in aqueous buffers due to its amphipathic nature, which promotes aggregation. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when adding this compound to an aqueous buffer.
This is the most common issue and arises from the low water solubility of the lipid.
-
Root Cause Analysis:
-
Direct addition to buffer: The hydrophobic ceramide portion of the molecule causes it to aggregate and precipitate out of the aqueous phase.
-
Concentration above Critical Micelle Concentration (CMC): Glycosphingolipids have a very low CMC, generally in the range of 10⁻⁸ to 10⁻⁷ M, leading to the formation of micelles and larger aggregates.[1]
-
Incorrect solvent for initial stock: Using an incompatible initial solvent can lead to poor dispersion in the aqueous buffer.
-
-
Solutions Workflow:
Figure 1: Troubleshooting workflow for precipitation issues.
Problem: Inconsistent results in cell-based assays.
Inconsistent biological activity can be a direct consequence of the variable solubility and aggregation state of the lipid.
-
Root Cause Analysis:
-
Aggregation: Aggregates of this compound can lead to non-uniform exposure to cells.
-
Stock solution degradation: Improper storage of the stock solution can lead to degradation of the lipid.
-
Interaction with media components: Components of the cell culture media may interact with the lipid, affecting its availability.
-
-
Solutions:
-
Ensure a homogenous solution: Always vortex the final aqueous solution before adding it to your cell culture.
-
Prepare fresh dilutions: Prepare fresh dilutions from your organic stock solution for each experiment.
-
Optimize final concentration: The effective concentration in your assay may be lower than the nominal concentration due to aggregation. It may be necessary to perform a dose-response curve to determine the optimal working concentration.
-
Control for solvent effects: Always include a vehicle control (e.g., buffer with the same amount of BSA-ethanol or empty liposomes) in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvents for preparing a stock solution are chloroform:methanol (2:1, v/v), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF). Ensure the lipid is fully dissolved in the organic solvent before proceeding to prepare aqueous solutions.
Q2: Can I dissolve this compound directly in PBS or cell culture medium?
A2: No, direct dissolution in aqueous buffers like PBS or cell culture medium is not recommended. Due to its amphipathic nature, it will not dissolve and will likely form a precipitate or aggregates, leading to inaccurate concentrations and inconsistent experimental results.
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C. It is recommended to prepare fresh aqueous working solutions for each experiment.
Q5: Are there alternative methods to using BSA for solubilization?
A5: Yes, incorporating this compound into liposomes is another effective method for delivery in aqueous solutions for cell-based assays.[2][3] This involves creating a lipid film and hydrating it with an aqueous buffer to form vesicles containing the biotinylated lactosylceramide (B164483).
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Organic Solvents | Chloroform:Methanol (2:1, v/v), DMSO, DMF | Manufacturer's Data |
| Aqueous Solubility | Poor, prone to aggregation | General knowledge on glycosphingolipids |
| Critical Micelle Concentration (CMC) of Neutral Glycosphingolipids | 10⁻⁸ to 10⁻⁷ M | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell-Based Assays
This protocol is adapted from methods for preparing sphingolipid-BSA complexes for use in live-cell studies.[4]
Materials:
-
This compound
-
Chloroform:Methanol (2:1, v/v)
-
Ethanol (B145695) (anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass test tubes
-
Nitrogen gas supply
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound in chloroform:methanol (2:1, v/v) to a final concentration of 1 mM.
-
Dry the lipid: In a glass test tube, aliquot the desired amount of the stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film at the bottom of the tube. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Redissolve in ethanol: Redissolve the dried lipid film in a small volume of anhydrous ethanol. For example, use 100 µL of ethanol for 50 nmol of lipid.
-
Prepare BSA solution: Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
Form the complex: While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA solution.
-
Final concentration: This will result in a solution of the this compound-BSA complex. The final concentration should be calculated based on the initial amount of lipid and the final volume of the BSA solution.
-
Storage and use: This solution can be stored at -20°C. Before use in a cell-based assay, thaw and vortex the solution. Dilute to the desired final concentration in cell culture medium.
Protocol 2: Investigating the Role of this compound in TNF-α-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is based on studies demonstrating the role of lactosylceramide in TNF-α signaling.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound-BSA complex (prepared as in Protocol 1)
-
Recombinant human TNF-α
-
Vehicle control (BSA-ethanol in PBS)
-
ICAM-1 antibody for ELISA or Western blotting
-
Appropriate secondary antibodies and detection reagents
Procedure:
-
Cell Culture: Culture HUVECs to confluence in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the this compound-BSA complex (e.g., 1, 5, 10 µM) or the vehicle control for 1 hour.
-
Stimulation: After the pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).
-
Analysis of ICAM-1 Expression:
-
ELISA: Lyse the cells and perform an ELISA to quantify the amount of ICAM-1 protein.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an ICAM-1 antibody.
-
-
Data Analysis: Quantify the ICAM-1 expression levels and compare the results between the different treatment groups.
Signaling Pathway and Workflow Diagrams
Lactosylceramide's Role in TNF-α Signaling
Lactosylceramide can act as a second messenger in TNF-α signaling pathways, leading to the expression of adhesion molecules like ICAM-1.[5]
References
- 1. Micellar properties of glycosphingolipids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomes: Protocol [inanobotdresden.github.io]
- 3. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Lactosylceramide mediates tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 (ICAM-1) expression and the adhesion of neutrophil in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Hexanoyl-biotin-lactosylceramide Pull-Down Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yield or other issues with N-Hexanoyl-biotin-lactosylceramide pull-down experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you identify and resolve common issues during your pull-down assay.
Issue 1: Low or No Yield of Target Protein
Q1: Why is my final protein yield low or undetectable after the pull-down?
A1: Low yield is a common issue that can stem from several stages of the experimental workflow. The problem can generally be traced to inefficient protein extraction, suboptimal binding conditions, or harsh elution methods.
-
Inefficient Cell Lysis: The method used to break open the cells may not be effective for releasing your protein of interest, especially if it is membrane-bound or located in a specific subcellular compartment.[1][2] The choice of detergent is critical for solubilizing membranes while preserving protein structure and function.[1][3]
-
Protein Degradation: Once cells are lysed, proteases are released that can degrade your target protein. Performing lysis at low temperatures (4°C) and adding protease and phosphatase inhibitors to your lysis buffer are crucial steps to prevent degradation.[1][2]
-
Suboptimal Binding Conditions: The interaction between the biotinylated lactosylceramide (B164483) and its target protein, as well as the subsequent capture by streptavidin beads, is sensitive to buffer composition. Factors like pH, ionic strength, and the presence of detergents can significantly impact binding efficiency.[4][5]
-
Insufficient Incubation Time: Both the bait-prey interaction and the biotin-streptavidin capture require adequate time to reach equilibrium. Incubation times may need to be optimized for your specific interaction.
-
Inefficient Elution: The extremely strong bond between biotin (B1667282) and streptavidin can make elution difficult without denaturing the protein complex.[6][7] Harsh elution methods might be necessary, but they can also lead to the co-elution of streptavidin monomers and non-specific proteins.[8][9]
Issue 2: High Background of Non-Specific Proteins
Q2: My final eluate shows many non-specific protein bands on my gel. How can I reduce this background?
A2: High background is typically caused by non-specific binding of proteins to the streptavidin beads or the bait molecule. Increasing the stringency of your wash steps and ensuring proper blocking can significantly reduce this issue.
-
Inadequate Bead Blocking: Before adding the cell lysate, the streptavidin beads must be blocked to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[10]
-
Insufficient Washing: The number and stringency of wash steps are critical for removing proteins that are weakly or non-specifically bound to the beads. Increasing the salt concentration (e.g., NaCl) or including a non-ionic detergent (e.g., Tween-20) in the wash buffer can help disrupt these weak interactions.[10][11]
-
Choice of Beads: Streptavidin magnetic beads often exhibit lower non-specific binding compared to agarose (B213101) beads due to their uniform surface area and reduced porosity.[11]
-
Pre-clearing the Lysate: Incubating the cell lysate with streptavidin beads before adding the biotinylated bait can help remove proteins that bind non-specifically to the beads themselves.
Experimental Protocols & Data
Generalized this compound Pull-Down Protocol
This protocol provides a general framework. Optimization of incubation times, buffer components, and concentrations is recommended for each specific experimental system.
-
Cell Lysis and Protein Extraction:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (see Table 2) containing freshly added protease and phosphatase inhibitors.[1][2]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Bait-Prey Incubation:
-
Incubate a defined amount of cell lysate with this compound at 4°C with gentle rotation. An initial concentration of 1-5 µg of the biotinylated lipid per 500 µg of lysate is a reasonable starting point.[4] Incubation time can range from 1 hour to overnight.
-
-
Streptavidin Bead Preparation and Capture:
-
Wash the required amount of streptavidin bead slurry (see Table 1 for capacity estimates) several times with lysis buffer.
-
Block the beads by incubating them with a blocking agent like 1% BSA in lysis buffer for 1 hour at 4°C.
-
Add the pre-incubated lysate/biotin-lipid mixture to the blocked streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
-
Washing:
-
Pellet the beads using a magnetic rack (for magnetic beads) or gentle centrifugation (for agarose beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see Table 2). Each wash should involve gentle mixing followed by pelleting the beads. Increase the stringency of the final washes if background is high.[12]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins using an appropriate elution buffer. Methods include:
-
Competitive Elution: Incubate with a high concentration of free biotin (e.g., 2-10 mM) for 5-10 minutes.[12] This is a milder, non-denaturing method.
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer (e.g., Laemmli buffer) for 5-10 minutes at 95°C.[8][13] This is a harsh but often more efficient method.
-
Acidic Elution: Use a low pH buffer, such as 0.1 M glycine-HCl, to disrupt the interaction.[6]
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
-
Data Tables
Table 1: Comparison of Streptavidin Bead Binding Capacities
| Bead Type | Vendor Example | Reported Binding Capacity (Free Biotin) | Notes |
| Streptavidin Agarose | GoldBio | >120 nmol/mL of resin[14] | Binding capacity is lower for large biotinylated molecules due to steric hindrance.[13][14] |
| Streptavidin Magnetic Beads (1.0 µm) | Vector Labs (NanoLINK®) | >12 nmol/mg of beads[15] | Higher capacity can lead to reduced background by requiring fewer beads.[15] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 12 nmol/mg of beads[16] | Excellent for direct isolation of biotinylated molecules.[16] |
| Streptavidin Magnetic Beads (High Capacity) | Labomics | >3000 pmol/mg (>3 nmol/mg)[17] | High capacity for efficient capture. |
Note: Binding capacity for a large molecule like a biotinylated lipid-protein complex will be lower than the capacity for free biotin.
Table 2: Common Components for Lysis and Wash Buffers
| Component | Purpose | Typical Concentration Range |
| Buffering Agent | Maintain stable pH | 20-50 mM Tris-HCl or HEPES (pH 7.4-8.0)[2] |
| Salt | Reduce non-specific ionic interactions | 150-500 mM NaCl or KCl[2][10] |
| Detergent | Solubilize membranes, reduce non-specific binding | 0.1-1.0% Triton X-100 or NP-40 (non-ionic)[2][3] |
| Protease Inhibitors | Prevent protein degradation | 1x Cocktail (added fresh)[1][2] |
| Phosphatase Inhibitors | Prevent dephosphorylation | 1x Cocktail (added fresh)[1] |
| Chelating Agent | Inhibit metalloproteases | 1-5 mM EDTA or EGTA |
| Reducing Agent | Maintain protein reduced state | 1-5 mM DTT or β-mercaptoethanol[1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound pull-down.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low protein yield.
Frequently Asked Questions (FAQs)
Q3: How do I choose the right cell lysis method? A3: The choice depends on your target protein's location. For cytoplasmic proteins, mild detergent-based lysis (e.g., using Triton X-100 or NP-40) is often sufficient.[2] For membrane-bound proteins, stronger detergents or a combination of chemical and mechanical methods like sonication may be needed to effectively solubilize the membranes.[1][18] Always perform lysis on ice to minimize heat generation and protein degradation.[1][2]
Q4: Should I use streptavidin-agarose or streptavidin-magnetic beads? A4: Both can be effective, but magnetic beads often offer advantages such as lower non-specific binding, faster processing times due to magnetic separation, and better suitability for high-throughput applications.[11][15] Agarose beads may have a higher binding capacity per volume of resin but can also exhibit more background binding.[11]
Q5: What are the best elution conditions? A5: This depends on your downstream application. If you need to maintain the protein's native structure and function (e.g., for activity assays), use a mild, competitive elution method with excess free biotin.[12] If your downstream analysis is SDS-PAGE and Western blotting, a harsher, denaturing elution by boiling in sample buffer is often more efficient at recovering the total bound protein.[8][13] Be aware that harsh conditions can cause streptavidin monomers to leach from the beads and appear on your gel.[9]
Q6: How can I confirm that my this compound is interacting with the protein? A6: A critical control is to run a parallel pull-down experiment without the biotinylated lipid. The target protein should only appear in the eluate from the sample containing the biotinylated bait. Additionally, you can use a non-biotinylated version of the lactosylceramide as a competitive inhibitor to show specificity.
Q7: The interaction I am studying is weak. How can I optimize the pull-down for this? A7: For weak interactions, it is important to use less stringent buffer conditions during the binding and washing steps. Avoid high salt concentrations or harsh detergents that could disrupt the interaction. You may also consider cross-linking the interacting proteins in the cell lysate before performing the pull-down to stabilize the complex, though this can add complexity to the protocol.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bioclone.net [bioclone.net]
- 13. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Streptavidin beads High binding capacity - Biotin-Streptavidin - Products [labomics.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Biotinylated Lipids in Cell Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of biotinylated lipids in cell membranes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biotinylated lipid aggregation in cell membranes?
A1: Aggregation of biotinylated lipids in cell membranes, particularly in liposomal preparations, can be triggered by several factors:
-
Cross-linking by Streptavidin/Avidin (B1170675): Streptavidin and avidin are tetrameric proteins, meaning each molecule has four binding sites for biotin (B1667282). If the density of biotinylated lipids on adjacent vesicles or membrane surfaces is high, a single streptavidin molecule can bind to biotins on different vesicles, causing them to cross-link and aggregate.[1][2]
-
High Concentration of Biotinylated Lipids: Incorporating an excessive concentration of biotinylated lipids into the membrane can increase the likelihood of intermolecular interactions and subsequent aggregation, especially after the addition of streptavidin.[3]
-
Steric Hindrance: When biotin is too close to the membrane surface, it can lead to steric hindrance, which may promote non-specific interactions and aggregation as streptavidin molecules compete for binding sites.[4][5]
-
Hydrophobic Interactions: Under certain buffer conditions, such as high salt concentrations, hydrophobic forces can contribute to the aggregation of liposomes, a phenomenon that can be exacerbated in PEGylated liposomes.[6]
Q2: How can the inclusion of PEGylated lipids prevent aggregation?
A2: Poly(ethylene glycol) (PEG) lipids are a common and effective tool for preventing the aggregation of liposomes and lipid nanoparticles.[7][8] They function by creating a hydrated, protective layer on the surface of the membrane. This "steric barrier" physically hinders the close approach of other vesicles, thereby preventing them from aggregating.[7][8] The effectiveness of PEGylation depends on the chain length and the molar percentage of the PEG-lipid incorporated into the membrane.[7]
Q3: What is the optimal concentration of biotinylated lipids to use?
A3: The optimal concentration of biotinylated lipids is a balance between achieving sufficient binding of streptavidin (or other biotin-binding proteins) and avoiding aggregation. While the exact concentration is application-dependent, it is generally recommended to start with a low molar percentage (e.g., 0.1-2 mol%) and empirically determine the ideal concentration for your specific system.[3][7] Increasing the concentration of biotinylated lipids does not always lead to a proportional increase in streptavidin binding and can lead to steric hindrance and aggregation.[1]
Q4: Can the type of biotinylated lipid used influence aggregation?
A4: Yes, the structure of the biotinylated lipid is critical. Using a biotinylated lipid with a longer spacer arm between the biotin molecule and the lipid headgroup can significantly reduce steric hindrance.[4][5] This allows for more efficient binding of streptavidin to biotin without the protein needing to come into close, potentially disruptive, contact with the membrane surface, which can help in preventing aggregation.[5]
Q5: How does cholesterol content affect biotinylated lipid aggregation?
A5: Cholesterol is a crucial regulator of membrane fluidity and organization.[9][10][11] While not a direct cause of aggregation, its presence can influence the distribution and mobility of biotinylated lipids within the bilayer.[12][13] By modulating membrane properties, cholesterol can indirectly impact the accessibility of biotin moieties and the potential for streptavidin-mediated cross-linking. The effect of cholesterol can be complex and may require empirical optimization for specific lipid compositions.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation or increased turbidity after adding streptavidin. | Streptavidin is cross-linking vesicles. | 1. Incorporate PEGylated lipids: Add 0.8-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to your lipid formulation.[7][8] 2. Reduce the concentration of biotinylated lipid: Titrate down the molar percentage of the biotinylated lipid. 3. Use a longer spacer arm: Switch to a biotinylated lipid with a longer PEG or carbon spacer.[4][5] |
| Low binding efficiency of streptavidin despite high biotinylated lipid concentration. | Steric hindrance is preventing biotin-streptavidin interaction. | 1. Optimize biotinylated lipid concentration: A lower concentration may paradoxically improve binding by reducing steric hindrance.[1] 2. Increase the spacer arm length: This will project the biotin group further from the membrane surface.[4][5] |
| Liposome (B1194612) size increases over time, even without streptavidin. | The liposome formulation is inherently unstable. | 1. Review lipid composition: Ensure the lipid mixture is appropriate for the experimental conditions (pH, temperature). 2. Include cholesterol: Adding cholesterol (up to 30-50 mol%) can enhance membrane stability.[12][14] 3. Incorporate PEGylated lipids: PEG-lipids can also improve the colloidal stability of liposomes.[8][15] |
Experimental Protocols
Protocol 1: Preparation of Liposomes with Biotinylated and PEGylated Lipids
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, DPPC)
-
Cholesterol
-
Biotinylated lipid (e.g., DSPE-PEG(2000)-Biotin)
-
PEGylated lipid (e.g., DSPE-PEG(2000))
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipids in chloroform at the desired molar ratios. A typical formulation to start with could be: 68 mol% DOPC, 30 mol% Cholesterol, 1 mol% DSPE-PEG(2000)-Biotin, and 1 mol% DSPE-PEG(2000).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Pass the MLV suspension through the extruder 11-21 times to form SUVs of a uniform size.
-
-
Characterization:
-
Determine the size distribution and polydispersity of the liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: Quantification of Streptavidin Binding to Biotinylated Liposomes
This protocol provides a method to assess the binding of streptavidin to the prepared biotinylated liposomes.
Materials:
-
Biotinylated liposomes (from Protocol 1)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Fluorometer
Methodology:
-
Incubation:
-
Incubate a known concentration of biotinylated liposomes with varying concentrations of fluorescently labeled streptavidin for 30 minutes at room temperature.
-
-
Separation of Free and Bound Streptavidin:
-
Apply the incubation mixture to a pre-equilibrated SEC column.
-
Elute the column with buffer and collect fractions. The liposome-bound streptavidin will elute in the void volume, while the free streptavidin will elute later.
-
-
Quantification:
-
Measure the fluorescence of the collected fractions using a fluorometer.
-
The amount of bound streptavidin can be calculated by comparing the fluorescence in the liposome-containing fractions to a standard curve of the fluorescently labeled streptavidin.
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| Biotinylated Lipid Concentration | 0.1 - 5 mol% | Functionalization for streptavidin binding. | [3] |
| PEGylated Lipid Concentration | 0.8 - 5 mol% | Prevention of aggregation. | [7] |
| Cholesterol Concentration | 30 - 50 mol% | Membrane stabilization. | [12][14] |
| PEG Chain Length (MW) | 2000 - 5000 Da | Effective steric hindrance. | [7] |
Visualizations
Caption: Troubleshooting workflow for biotinylated lipid aggregation.
Caption: Potential signaling pathway activation via lipid clustering.
Caption: Experimental workflow for preparing and testing biotinylated liposomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Avidin-biotin interactions at vesicle surfaces: adsorption and binding, cross-bridge formation, and lateral interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.ca [liposomes.ca]
- 8. helixbiotech.com [helixbiotech.com]
- 9. quora.com [quora.com]
- 10. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cholesterol on the structure of a phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of Cholesterol on the Partitioning of a Drug Molecule in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Optimizing incubation time for N-Hexanoyl-biotin-lactosylceramide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental workflow for N-Hexanoyl-biotin-lactosylceramide labeling of live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semisynthetic glycosphingolipid used as an affinity probe in cellular biology.[1] It consists of a lactosylceramide (B164483) molecule, which can integrate into the lipid bilayer of the plasma membrane, and a biotin (B1667282) molecule attached via a hexanoyl linker. This biotin tag allows for subsequent detection using streptavidin or avidin (B1170675) conjugates. The hexanoyl linker helps to reduce potential steric hindrance between the biotin and the lactosylceramide, facilitating the interaction with streptavidin.[1]
Q2: What are the primary applications of this compound?
This probe is ideal for studying the dynamics and localization of glycosphingolipids within the plasma membrane, particularly in lipid rafts. Lactosylceramide is a precursor for many other glycosphingolipids and also functions as a second messenger.[1] By labeling cells with this compound, researchers can track its incorporation into the membrane, its lateral diffusion, and its association with other membrane components. This is valuable for investigating signal transduction pathways, membrane trafficking, and the organization of membrane microdomains.
Q3: How is the biotinylated lactosylceramide detected after labeling?
The biotin tag is detected using streptavidin or avidin conjugated to a reporter molecule, such as a fluorophore (e.g., FITC, Alexa Fluor dyes) or an enzyme (e.g., Horseradish Peroxidase, HRP). The bond between biotin and streptavidin is one of the strongest known non-covalent interactions, providing high specificity and signal stability.[1]
Q4: What is the optimal incubation time for labeling cells?
The optimal incubation time can vary depending on the cell type, cell density, and the desired labeling intensity. Generally, a shorter incubation time at a lower temperature is recommended to primarily label the plasma membrane while minimizing endocytosis. A typical starting point is a 30-minute incubation on ice (4°C) or at 10°C. For experiments studying internalization or trafficking, a subsequent incubation at 37°C can be performed.
Q5: What concentration of this compound should I use?
A starting concentration in the range of 1-5 µM is recommended. It is advisable to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions, balancing signal intensity with potential cytotoxicity or membrane perturbation.
Experimental Protocols
Protocol 1: Live Cell Surface Labeling
This protocol is designed for labeling the plasma membrane of live cells while minimizing internalization of the probe.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium appropriate for your cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Streptavidin-fluorophore conjugate
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Procedure:
-
Prepare Labeling Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a chloroform:methanol mixture).
-
Complex the biotinylated lipid with fatty acid-free BSA. A common method is to dry down an aliquot of the lipid stock under a stream of nitrogen and then resuspend it in serum-free medium containing BSA with vortexing.
-
Dilute the lipid-BSA complex in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
-
Cell Preparation:
-
Culture cells to a suitable confluency (e.g., 70-80%) on coverslips or in culture dishes.
-
Wash the cells twice with ice-cold PBS to remove serum components.
-
-
Incubation:
-
Remove the PBS and add the pre-chilled labeling solution to the cells.
-
Incubate the cells on ice or at 4°C for 30 minutes. This temperature helps to inhibit endocytosis.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove the unincorporated probe.
-
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (diluted in PBS or a suitable blocking buffer) on ice for 15-30 minutes.
-
Wash the cells three times with ice-cold PBS.
-
-
Imaging:
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips and image the cells using fluorescence microscopy.
-
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point | Notes |
| Probe Concentration | 1 - 10 µM | 5 µM | Titration is recommended for each cell line. |
| Incubation Temperature | 4°C - 37°C | 4°C | Use 4°C to minimize endocytosis for surface labeling. Use 37°C to study internalization. |
| Incubation Time | 10 - 60 minutes | 30 minutes | Longer times at 37°C will result in increased internalization. |
| Streptavidin Conjugate Concentration | 1 - 10 µg/mL | 5 µg/mL | Titrate to optimize signal-to-noise ratio. |
Visualizations
References
Technical Support Center: Elution of Proteins Bound to N-Hexanoyl-biotin-lactosylceramide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the elution of proteins bound to N-Hexanoyl-biotin-lactosylceramide in affinity purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in eluting proteins from an this compound setup?
The primary challenge lies in selectively disrupting the interaction between the target protein and the lactosylceramide (B164483) moiety without disrupting the high-affinity bond between biotin (B1667282) and streptavidin/avidin, which is typically used to immobilize the complex. The streptavidin-biotin interaction is one of the strongest non-covalent bonds known, making its disruption difficult without employing harsh, denaturing conditions.[1][2][3] Therefore, the ideal strategy is to gently break the protein-glycolipid bond first.
Q2: What are the main strategies for eluting my target protein?
There are two primary approaches, each with its own set of methods:
-
Selective Elution (Recommended): This involves disrupting the specific interaction between your protein and the lactosylceramide ligand. This is the preferred method as it preserves the integrity of your affinity matrix (biotin-lactosylceramide bound to streptavidin beads) and elutes a cleaner protein sample.
-
Non-Selective Elution: This involves disrupting the stronger biotin-streptavidin bond. This is a harsher method and will release your protein along with the this compound bait.[1][3][4] This is often a last resort if selective elution fails.
Q3: My protein is sensitive to harsh conditions. What is the gentlest elution method possible?
The gentlest method is competitive elution. This involves introducing a high concentration of a molecule that also binds to the protein's lactosylceramide-binding site, thereby displacing the immobilized ligand. This could be free lactosylceramide or a similar soluble glycosphingolipid. This method is highly specific but requires knowledge of the protein's binding partners.
Q4: I am seeing high non-specific binding to my streptavidin beads. What can I do?
High non-specific binding is a common issue.[5] To minimize this, consider the following:
-
Pre-clear your lysate: Before adding it to your lactosylceramide-bound streptavidin beads, incubate your cell lysate with streptavidin beads alone to remove proteins that non-specifically bind to the beads.
-
Optimize Wash Buffers: Increase the stringency of your wash steps. This can be achieved by moderately increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) to the wash buffer.[6][7]
-
Blocking: Ensure the beads are properly blocked. Some commercially available streptavidin beads come pre-blocked with agents like Bovine Serum Albumin (BSA).[5]
Troubleshooting Guides
Problem 1: Low or No Elution of the Target Protein
| Potential Cause | Suggested Solution | Rationale |
| Elution buffer is too mild. | Increase the stringency of your elution buffer. If using a pH-based method, ensure the pH is sufficiently low (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0).[6][8] If using high salt, try a step-gradient to find the optimal concentration. | The interaction between the protein and lactosylceramide may be stronger than anticipated, requiring more disruptive conditions to break. |
| Insufficient incubation time with elution buffer. | Increase the incubation time of the beads with the elution buffer. Try incubating for 30 minutes or longer with gentle agitation before collecting the eluate.[9] | The elution process is not instantaneous and requires time for the buffer to penetrate the bead matrix and disrupt the binding interaction effectively. |
| The protein has precipitated on the column/beads. | After elution, try washing the beads with a buffer containing a mild denaturant (e.g., 1-2 M urea) to see if any precipitated protein can be recovered. For future experiments, ensure protein solubility is maintained in all buffers. | Changes in buffer composition during the wash and elution steps can sometimes cause proteins to aggregate and precipitate if they are not stable under those conditions. |
| His-tag or other fusion tag is inaccessible. | If using a tagged protein, the tag may be sterically hindered by the protein's conformation when bound to lactosylceramide. Consider denaturing elution conditions as a last resort.[7] | Proper protein folding is essential for tag accessibility. The binding event might induce a conformational change that hides the tag. |
Problem 2: Eluted Sample Contains Contaminants (e.g., Streptavidin)
| Potential Cause | Suggested Solution | Rationale |
| Elution conditions are too harsh. | If using heat or harsh detergents (like SDS), you are likely breaking the biotin-streptavidin bond and causing the streptavidin tetramer to dissociate and leach into your sample.[5][10] Switch to a gentler, selective elution method targeting the protein-lactosylceramide interaction (e.g., pH, high salt, or competitive elution). | The goal is to elute the target protein without disrupting the underlying affinity matrix. Harsh conditions compromise the integrity of the streptavidin beads.[5] |
| Inadequate washing. | Increase the number of wash steps or the stringency of the wash buffer before elution. Include a low concentration of a non-ionic detergent in the final wash steps to remove non-specifically bound proteins.[6][7] | Insufficient washing fails to remove proteins that are weakly or ionically bound to the beads or the target protein complex, leading to their co-elution. |
| Protease degradation. | Add protease inhibitors to your cell lysis buffer and keep samples at 4°C throughout the purification process to minimize protein degradation.[7] | If your eluted sample shows many smaller protein bands, it could be due to proteolytic activity during the purification process. |
Experimental Protocols & Data
Protocol 1: General Workflow for Affinity Purification
This protocol outlines a general procedure. Optimization of buffer composition, incubation times, and volumes is critical for success.
Caption: Logical relationship between the experiment and cellular function.
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of the Androgen Receptor via MS-compatible Purification of Biotinylated Protein on Streptavidin Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-Streptavidin Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance from biotin (B1667282) tags in binding assays.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-streptavidin binding assays?
A1: Steric hindrance refers to the spatial obstruction that prevents the biotin tag on a labeled molecule from efficiently binding to the binding pocket of streptavidin or avidin. This obstruction can arise from the proximity of the biotin tag to the bulky structure of the protein or other macromolecule it is attached to. The result is a weaker-than-expected interaction, leading to reduced signal or inaccurate quantification in your assay.
Q2: How does the position of the biotin tag affect steric hindrance?
A2: The site of biotinylation on a protein can significantly impact steric hindrance. Labeling a biotin tag near the protein's active site or within a folded domain can bury the tag, making it inaccessible to streptavidin. It is crucial to consider the protein's structure and choose a biotinylation strategy that targets accessible regions, such as surface-exposed primary amines or sulfhydryl groups.
Q3: What are spacer arms and how do they help minimize steric hindrance?
A3: Spacer arms are chemical linkers of varying lengths that are incorporated between the biotin molecule and the reactive group that attaches to the target molecule. These spacers increase the distance between the biotin tag and the labeled protein, allowing the biotin to extend away from the protein's surface and more freely access the deep biotin-binding pocket of streptavidin.[1] Longer spacer arms are generally more effective at reducing steric hindrance.[1]
Troubleshooting Guides
Issue 1: Low Signal or Weak Binding in Pull-Down Assays
Possible Cause: Steric hindrance is preventing efficient binding of the biotinylated protein to the streptavidin beads.
Solutions:
-
Utilize a Biotinylation Reagent with a Longer Spacer Arm: If you are using a standard NHS-Biotin, consider switching to a reagent with a long-chain (LC) or a polyethylene (B3416737) glycol (PEG) spacer. These spacers provide greater flexibility and distance between the biotin and the protein, facilitating easier access for streptavidin.[1]
-
Optimize the Biotin-to-Protein Molar Ratio: Over-biotinylation can lead to protein aggregation and can also cause steric hindrance if multiple biotin tags in close proximity obstruct each other. Conversely, insufficient biotinylation will result in a weak signal. Perform a titration experiment to determine the optimal molar ratio of biotinylation reagent to your protein.
-
Consider a Different Biotinylation Chemistry: If labeling primary amines (e.g., lysines) results in hindrance, explore other target functional groups that may be located in more accessible regions of the protein. For example, sulfhydryl-reactive biotinylation reagents can target cysteine residues.
Issue 2: High Background in ELISA
Possible Cause: Non-specific binding of the detection antibody-streptavidin conjugate. While not directly caused by steric hindrance of the primary biotinylated molecule, it's a common issue in biotin-based ELISAs.
Solutions:
-
Optimize Blocking Buffers: Ensure your blocking buffer does not contain endogenous biotin, which can bind to the streptavidin-conjugate and increase background. Avoid using milk-based blockers and opt for biotin-free BSA or commercial blocking solutions.
-
Increase Washing Steps: Insufficient washing can leave unbound streptavidin-conjugate in the wells, leading to a high background signal. Increase the number and duration of wash steps.[2][3]
-
Titrate the Streptavidin-Conjugate: Using too high a concentration of the streptavidin-conjugate can lead to non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
Quantitative Data
While the dissociation constant (Kd) for the biotin-streptavidin interaction is exceptionally low (in the range of 10⁻¹⁴ to 10⁻¹⁵ M), the apparent affinity in an experimental setup can be affected by steric hindrance.[4] The use of longer spacer arms generally improves the accessibility of the biotin tag, leading to a more efficient interaction that better reflects the inherent high affinity.
The table below lists common amine-reactive biotinylation reagents and their spacer arm lengths, which can be used to select the appropriate reagent to minimize steric hindrance.
| Biotinylation Reagent | Spacer Arm Length (Å) | Cleavable | Water-Soluble |
| NHS-Biotin | 13.5 | No | No |
| Sulfo-NHS-Biotin | 13.5 | No | Yes |
| NHS-LC-Biotin | 22.4 | No | No |
| Sulfo-NHS-LC-Biotin | 22.4 | No | Yes |
| NHS-LC-LC-Biotin | 30.5 | No | No |
| NHS-PEG4-Biotin | 29.0 | No | Yes |
| NHS-SS-Biotin | 24.3 | Yes (Disulfide Bond) | No |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide Bond) | Yes |
Data sourced from various manufacturer datasheets.
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Chemistry
This protocol is a general guideline for biotinylating proteins with amine-reactive NHS-ester biotinylation reagents.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Streptavidin Pull-Down Assay
This protocol describes a typical workflow for capturing a biotinylated protein and its interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Prepare the Beads: Resuspend the streptavidin beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads, and then discard the supernatant.
-
Equilibrate the Beads: Wash the beads three times with the Wash Buffer.
-
Bind the Biotinylated Protein: Add the biotinylated protein lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specific binders.
-
Elute: Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.
-
Analyze: Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blot).
Visualizations
References
Technical Support Center: Assays Utilizing Biotinylated Lactosylceramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biotinylated lactosylceramide (B164483) in various assay formats.
Troubleshooting Guides
High background interference is a common issue in assays involving biotinylated molecules and streptavidin-coated surfaces. This guide provides a systematic approach to identifying and mitigating the source of interference in your experiments.
Problem 1: High Background Signal in Solid-Phase Assays (e.g., ELISA-type formats)
Question: I am using streptavidin-coated plates to immobilize biotinylated lactosylceramide for a binding assay, but I am observing a high background signal in my negative control wells. What are the potential causes and solutions?
Answer:
High background in solid-phase assays can originate from several factors, including non-specific binding of detection reagents to the plate surface or to the streptavidin, as well as issues with blocking and washing steps. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider changing the blocking agent; if you are using Bovine Serum Albumin (BSA), try a non-protein-based blocker or a blocker based on a different protein like casein. Ensure the blocking buffer covers the entire surface of the well. |
| Non-Specific Binding of Antibodies | Increase the concentration of inert proteins (e.g., BSA or casein) in your antibody dilution buffer. Add a non-ionic detergent like Tween-20 (0.05%) to your wash and antibody dilution buffers to reduce hydrophobic interactions.[1] Perform a control with the secondary antibody alone to confirm it is not the source of non-specific binding. |
| Suboptimal Washing | Increase the number of wash steps (e.g., from 3 to 5 cycles) and the volume of wash buffer used between each incubation step. Ensure that the wash buffer is effectively removed from the wells after each wash. |
| High Concentration of Detection Reagents | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. A high concentration of the detection reagent can lead to increased non-specific binding.[2] |
| Cross-Reactivity of Reagents | Ensure your secondary antibody is highly cross-adsorbed against the species of your primary antibody and any other potential cross-reactive species in your sample. |
| Streptavidin-Related Non-Specific Binding | Streptavidin can sometimes exhibit non-specific binding due to its charge. Consider using NeutrAvidin-coated plates, as NeutrAvidin is a deglycosylated form of avidin (B1170675) with a more neutral isoelectric point, which can reduce non-specific interactions. |
Problem 2: High Background in Cell-Based Assays
Question: I am using biotinylated lactosylceramide to study its interaction with cells, and I am observing high non-specific binding of the lactosylceramide or the detection reagents to the cells or the culture plate. How can I reduce this background?
Answer:
High background in cell-based assays can be due to the inherent properties of the cells, interactions with the culture surface, or non-specific binding of the detection reagents. The following table outlines potential causes and solutions.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Non-Specific Binding to Cell Surface | Include a blocking step with a protein-based solution (e.g., 1-5% BSA in PBS) before adding the biotinylated lactosylceramide. Ensure that the blocking solution is compatible with your cell type and does not interfere with the specific interaction you are studying. |
| Non-Specific Binding to the Culture Plate | Use low-protein-binding plates to minimize the adhesion of reagents to the plastic surface. Ensure that the blocking step is sufficient to cover any exposed areas of the plate between cells. |
| Endogenous Biotin (B1667282) in Cells | If your detection system uses a streptavidin-enzyme conjugate, endogenous biotin in your cells can be a source of background. You can block for endogenous biotin by pre-incubating your cells with an avidin/biotin blocking solution.[3] |
| Issues with Detection Reagents | Similar to solid-phase assays, titrate your detection reagents (e.g., fluorescently labeled streptavidin) to find the optimal concentration. Increase the number and stringency of wash steps after incubation with the detection reagent. |
| Cell Health and Viability | Ensure your cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased non-specific binding. Perform a viability assay to confirm cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the role of lactosylceramide in cellular signaling?
A1: Lactosylceramide (LacCer) is a glycosphingolipid that acts as a bioactive lipid second messenger.[4] It is synthesized from glucosylceramide and is a precursor for the synthesis of more complex glycosphingolipids.[5][6] LacCer is involved in various signaling pathways that regulate processes such as inflammation, cell proliferation, migration, and angiogenesis.[7] It can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and also activate cytosolic phospholipase A2 to generate inflammatory mediators.[4][7]
Q2: Why use biotinylated lactosylceramide in an assay?
A2: Biotinylating lactosylceramide allows for its highly specific and high-affinity binding to streptavidin or avidin.[8] This interaction is one of the strongest known non-covalent biological interactions, making it a robust tool for immobilizing lactosylceramide onto a solid support (like a streptavidin-coated plate) or for its detection using streptavidin-conjugated reporters (e.g., enzymes or fluorophores).[8]
Q3: What are the best blocking agents for assays with biotinylated lactosylceramide?
A3: The choice of blocking agent can be critical. While BSA is commonly used, if high background persists, consider alternatives. These include non-fat dry milk (be cautious as it may contain endogenous biotin), casein, or commercial protein-free blocking buffers. For cell-based assays, a blocking solution containing serum from the same species as the secondary antibody can be effective.
Q4: Can free biotin in my sample interfere with the assay?
A4: Yes, free biotin in your sample can compete with biotinylated lactosylceramide for binding to streptavidin, leading to a reduction in signal. This is a particular concern when working with cell lysates or serum samples that may contain endogenous biotin. If biotin interference is suspected, it is important to include appropriate controls.
Q5: How can I confirm that my biotinylated lactosylceramide is successfully binding to the streptavidin-coated plate?
A5: You can perform a quality control check by using a streptavidin-conjugated enzyme (like streptavidin-HRP) followed by a colorimetric substrate. If the biotinylated lactosylceramide is bound to the plate, you should see a strong signal in these wells compared to wells without the biotinylated lactosylceramide.
Experimental Protocols
Protocol 1: Solid-Phase Protein-Lactosylceramide Binding Assay
This protocol outlines a general procedure for a solid-phase binding assay to study the interaction of a protein with biotinylated lactosylceramide immobilized on a streptavidin-coated 96-well plate.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated lactosylceramide
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
Protein of interest
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Immobilization of Biotinylated Lactosylceramide:
-
Dilute biotinylated lactosylceramide to the desired concentration in Binding Buffer.
-
Add 100 µL of the diluted biotinylated lactosylceramide to each well of the streptavidin-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Protein Binding:
-
Wash the plate 3 times with 200 µL of Wash Buffer.
-
Add 100 µL of the protein of interest (at various concentrations) diluted in Binding Buffer to the wells. Include a negative control with buffer only.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with 200 µL of Wash Buffer.
-
Add 100 µL of the primary antibody diluted in Binding Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with 200 µL of Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Binding Buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash the plate 5 times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: Cell Adhesion Assay on Immobilized Lactosylceramide
This protocol describes a method to assess cell adhesion to immobilized biotinylated lactosylceramide.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated lactosylceramide
-
Control biotinylated molecule (e.g., biotinylated BSA)
-
Cell culture medium
-
Blocking Buffer (e.g., 1% BSA in serum-free medium)
-
Cells of interest
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization Buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Add 100 µL of biotinylated lactosylceramide (diluted in PBS) to the test wells and a control biotinylated molecule to the control wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells 3 times with PBS.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Wash the wells once with serum-free medium.
-
Harvest and resuspend cells in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Staining:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells with water.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water until the background is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the stain.
-
Read the absorbance at 570-595 nm using a plate reader.
-
Visualizations
Caption: Lactosylceramide signaling pathway.
Caption: Solid-phase protein-lactosylceramide binding assay workflow.
Caption: Troubleshooting logic for high background.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. High background in immunohistochemistry | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. biomat.it [biomat.it]
Validation & Comparative
Validating the Specificity of N-Hexanoyl-biotin-lactosylceramide Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. N-Hexanoyl-biotin-lactosylceramide has emerged as a valuable tool for investigating the roles of lactosylceramide (B164483) in cellular processes. This guide provides an objective comparison of this product's performance with other alternatives, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.
This compound is a synthetic analog of lactosylceramide, a bioactive glycosphingolipid implicated in a variety of signaling pathways.[1][2][3] The key feature of this probe is the covalent attachment of a biotin (B1667282) molecule, which allows for high-affinity binding to streptavidin or avidin. This property is leveraged in various applications, including affinity pull-down assays to identify lactosylceramide-binding proteins and in visualization studies of lipid-rich membrane microdomains, often referred to as lipid rafts.
Comparison with Alternative Probes
The selection of a probe for studying lactosylceramide-mediated events depends on the specific experimental goals. Here, we compare this compound with other commonly used alternatives.
| Probe Type | Product/Method | Principle | Advantages | Disadvantages |
| Biotinylated Glycolipid | This compound | Affinity-based detection and purification of binding partners. | Enables identification of interacting molecules through pull-down assays followed by mass spectrometry. High affinity of biotin-streptavidin interaction allows for stringent washing and reduction of non-specific binding. | Indirect detection method. Potential for steric hindrance from the biotin tag affecting natural interactions. Requires cell lysis for pull-down assays. |
| Protein-based Probe | Cholera toxin B subunit (CTxB) | Binds specifically to the ganglioside GM1, which is structurally similar to lactosylceramide and also enriched in lipid rafts. | Well-characterized interaction. Can be fluorescently labeled for direct visualization of lipid rafts in live cells.[4][5] | Does not directly bind to lactosylceramide. Its binding can induce membrane curvature and signaling events, potentially altering the natural state of the membrane.[4] |
| Fluorescent Lipid Probes | Laurdan, di-4-ANEPPDHQ | Environment-sensitive dyes that exhibit a spectral shift in response to the lipid packing of the membrane. | Allow for direct visualization of lipid domains in live cells and model membranes. Provide information on the biophysical properties of the membrane.[6][7] | Do not specifically label lactosylceramide-containing domains. Their partitioning can be influenced by overall membrane composition, not just the presence of a single lipid species.[7] |
| Fluorescently Labeled Glycolipids | BODIPY-Lactosylceramide | A lactosylceramide molecule with a fluorescent tag for direct visualization. | Allows for direct tracking of lactosylceramide localization and dynamics in live cells. | The fluorescent tag may alter the behavior of the lipid compared to its native counterpart. Potential for phototoxicity. |
Experimental Data on Lactosylceramide Interactions
While direct pull-down experiments using this compound followed by mass spectrometry to identify a comprehensive list of binding partners are not yet widely published, studies on lactosylceramide and its analogs have identified several interacting proteins, suggesting potential targets for validation with this biotinylated probe.
One study investigating the effects of a similar molecule, C8-beta-D-lactosylceramide, on fibroblasts, identified Rho-associated protein kinase 2 (ROCK2) as a protein that translocates to membrane microdomains upon treatment.[8][9] This suggests that lactosylceramide plays a role in the spatial regulation of this important signaling protein.
Furthermore, independent research has demonstrated that lactosylceramide can directly bind to and activate cytosolic phospholipase A2α (cPLA2α) . This interaction is crucial for the initiation of inflammatory signaling cascades.[1][3]
These findings provide a starting point for validating the specificity of this compound. A pull-down assay using this probe in a relevant cell model, followed by Western blotting for ROCK2 and cPLA2α, would provide strong evidence for its utility in studying these specific interactions.
Experimental Protocols
Affinity Pull-Down Assay to Identify Lactosylceramide-Binding Proteins
This protocol outlines the general steps for using this compound to isolate interacting proteins from cell lysates.
Control Experiments:
-
No Biotinylated Probe: Perform the entire procedure without adding this compound to the cells to identify proteins that bind non-specifically to the streptavidin beads.
-
Biotin Competition: After binding the lysate to the streptavidin beads, incubate with an excess of free biotin before elution. This should displace the biotinylated lactosylceramide and its binding partners, confirming the specificity of the biotin-streptavidin interaction.
-
Unlabeled Lactosylceramide Competition: Co-incubate the cells with this compound and an excess of unlabeled lactosylceramide. A reduction in the pull-down of a specific protein would indicate that the interaction is specific to the lactosylceramide moiety and not the biotin tag or the hexanoyl linker.
Signaling Pathway Analysis
Lactosylceramide is known to be a key component of signaling pathways involved in inflammation and oxidative stress.[1][2][3] this compound can be used to investigate the role of lactosylceramide in these pathways.
By treating cells with this compound, researchers can investigate its effect on downstream events such as ROS production or arachidonic acid release to confirm its bioactivity and probe the functional consequences of lactosylceramide accumulation.
Conclusion
This compound is a powerful tool for the study of lactosylceramide biology. Its primary strength lies in its ability to facilitate the identification of lactosylceramide-binding proteins through affinity purification. While direct, comprehensive proteomic studies using this probe are still emerging, existing data on lactosylceramide interactions with proteins like ROCK2 and cPLA2α provide a solid foundation for its application in validating specific biological hypotheses. For visualization studies, researchers should consider the complementary use of fluorescent probes like Laurdan or fluorescently tagged lactosylceramide to gain a more complete understanding of lactosylceramide's role in membrane organization and cellular signaling. The careful implementation of the described experimental protocols and control experiments will ensure the generation of robust and specific data, advancing our understanding of the critical roles played by this important glycosphingolipid.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-sofia.bg [uni-sofia.bg]
- 5. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic identification of proteins translocated to membrane microdomains upon treatment of fibroblasts with the glycosphingolipid, C8-beta-D-lactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-Hexanoyl-biotin-lactosylceramide vs. Fluorescent Lactosylceramide Probes for Cellular Investigations
For researchers, scientists, and drug development professionals navigating the intricate world of glycosphingolipid research, the choice of molecular probe is paramount. This guide provides an objective comparison of two prominent tools for studying lactosylceramide (B164483): the affinity-based N-Hexanoyl-biotin-lactosylceramide and direct visualization with fluorescent lactosylceramide probes. We will delve into their respective performance characteristics, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
Lactosylceramide (LacCer), a key glycosphingolipid, plays a pivotal role in a multitude of cellular processes, from signal transduction to membrane organization. To elucidate its functions, researchers rely on tagged analogs that can be tracked and manipulated within the complex cellular environment. This compound offers an indirect detection method, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin. In contrast, fluorescent lactosylceramide probes, such as those conjugated with BODIPY dyes, allow for direct visualization via fluorescence microscopy.
Quantitative Performance Comparison
The selection of a suitable probe hinges on the specific experimental question. Below is a summary of key performance metrics for this compound and a common fluorescent counterpart, BODIPY FL C5-Lactosylceramide. It is important to note that direct side-by-side comparative studies are limited; therefore, the following data is compiled from product specifications and general performance characteristics of the respective technologies.
| Feature | This compound | Fluorescent Lactosylceramide Probes (e.g., BODIPY FL C5-Lactosylceramide) |
| Detection Principle | Indirect, based on the high-affinity binding of biotin to streptavidin conjugates (e.g., fluorescently labeled or enzyme-conjugated streptavidin). | Direct visualization of the fluorophore via fluorescence microscopy. |
| Sensitivity | High, due to the signal amplification potential of streptavidin conjugates. The dissociation constant (Kd) of the biotin-streptavidin interaction is extremely low (~10⁻¹⁴ to 10⁻¹⁵ M), ensuring robust detection.[1] | High, dependent on the quantum yield and extinction coefficient of the fluorophore. BODIPY dyes are known for their high fluorescence quantum yields, often approaching 1.0.[2] |
| Specificity | High, attributed to the highly specific biotin-streptavidin interaction.[1] | High, as the probe mimics the natural lipid. However, the bulky fluorophore may slightly alter its biological behavior and subcellular distribution. |
| Applications | Affinity pull-down assays, immunoprecipitation, cell sorting (FACS), and imaging when used with fluorescent streptavidin. | Live-cell imaging of lipid trafficking, colocalization studies with other fluorescent markers, and fluorescence resonance energy transfer (FRET) studies. |
| Photostability | Not applicable for the probe itself. If using fluorescent streptavidin, photostability depends on the conjugated fluorophore. | BODIPY dyes are generally known for their high photostability compared to other fluorophores like fluorescein (B123965).[3] |
| Cytotoxicity | Generally low, as biotin is a naturally occurring vitamin. However, high concentrations of streptavidin conjugates could potentially elicit a cellular response. | Can be a concern at higher concentrations. The organic fluorophore and the modified lipid structure can potentially disrupt cellular processes. Cytotoxicity should be assessed for each cell line and experimental condition.[4] |
| Molecular Weight | 963.23 g/mol | ~925.9 g/mol (for BODIPY™ FL C5-Lactosylceramide complexed to BSA)[5] |
| Purity | Typically >98%[6] | Information not always readily available, but generally high for commercial products. |
Key Signaling Pathway Involving Lactosylceramide
Lactosylceramide is a central molecule in several signaling cascades, particularly those related to inflammation and oxidative stress. Understanding these pathways is crucial for interpreting the results obtained from probe-based experiments.
Caption: Lactosylceramide signaling pathway.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable scientific research. Below are representative protocols for utilizing both this compound and fluorescent lactosylceramide probes.
Protocol 1: Affinity Pull-Down of Lactosylceramide-Binding Proteins using this compound
This protocol outlines the steps to isolate proteins that interact with lactosylceramide within a cellular lysate.
Caption: Workflow for affinity pull-down.
Methodology:
-
Cell Lysate Preparation: Culture cells to the desired confluency and harvest. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Probe Incubation: Add this compound to the cell lysate to a final concentration of 10-50 µM. Incubate for 2-4 hours at 4°C with gentle rotation to allow the probe to interact with potential binding partners.
-
Streptavidin Bead Preparation: While the lysate is incubating, wash streptavidin-coated magnetic beads three times with the lysis buffer.
-
Binding: Add the washed streptavidin beads to the lysate-probe mixture. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated lactosylceramide and its interacting proteins to bind to the beads.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer (lysis buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with excess free biotin, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) for subsequent analysis by Western blotting.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for a broader, unbiased identification of binding partners.
Protocol 2: Live-Cell Imaging of Lactosylceramide Trafficking using BODIPY FL C5-Lactosylceramide
This protocol describes how to visualize the internalization and trafficking of lactosylceramide in living cells.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow the cells to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of BODIPY FL C5-Lactosylceramide in a suitable solvent such as DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-5 µM.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed, complete culture medium to remove any unincorporated probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use appropriate filter sets for the BODIPY FL dye (Excitation/Emission: ~505/511 nm).[7]
-
Time-Lapse Imaging (Optional): To track the trafficking of the probe over time, acquire images at regular intervals. This can reveal the dynamics of lactosylceramide internalization and its transport to various intracellular compartments.
Logical Framework for Probe Selection
Choosing between a biotinylated and a fluorescent probe depends on the primary research question. The following diagram illustrates a decision-making process for selecting the appropriate tool.
Caption: Decision tree for probe selection.
Conclusion
Both this compound and fluorescent lactosylceramide probes are powerful tools for investigating the biology of this important glycosphingolipid. The choice between them is not a matter of superiority, but of suitability for the intended application. For studies focused on identifying binding partners and performing biochemical isolations, the high affinity and specificity of the biotin-streptavidin system make the biotinylated probe the ideal choice. For researchers interested in the spatial and temporal dynamics of lactosylceramide within living cells, the direct visualization offered by fluorescent probes is unparalleled. By carefully considering the experimental objectives and the inherent strengths and limitations of each probe, researchers can select the most appropriate tool to advance our understanding of lactosylceramide's multifaceted roles in cellular function and disease.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BODIPY | AAT Bioquest [aatbio.com]
- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY(R) FL C5-LACTOSYLCERAMIDE COMPLEXED TO BSA [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Invitrogen BODIPY FL C5-Lactosylceramide complexed to BSA 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Unveiling Glycolipid Dynamics: A Comparative Guide to Mass Spectrometry Validation of N-Hexanoyl-biotin-lactosylceramide Incorporation
For researchers, scientists, and drug development professionals investigating the intricate roles of glycolipids in cellular processes, the ability to accurately track their incorporation and trafficking is paramount. N-Hexanoyl-biotin-lactosylceramide has emerged as a valuable tool for these studies, leveraging the high-affinity biotin-streptavidin interaction for detection and enrichment. This guide provides a comprehensive comparison of mass spectrometry-based validation of this compound incorporation with an alternative click chemistry-based approach, offering insights into their respective methodologies and performance characteristics.
This guide presents a detailed overview of the experimental workflows, data presentation, and comparative analysis to aid researchers in selecting the most suitable method for their specific experimental needs.
Comparative Analysis of Probes for Glycolipid Incorporation
The selection of a probe for monitoring glycolipid incorporation is a critical step that influences the experimental workflow and the nature of the data obtained. Here, we compare the features of this compound with a prominent alternative, azide-labeled lactosylceramide, which utilizes bioorthogonal click chemistry for detection.
| Feature | This compound | Azide-labeled Lactosylceramide (via Click Chemistry) |
| Detection Principle | High-affinity non-covalent interaction between biotin (B1667282) and streptavidin/avidin. | Covalent bond formation between an azide (B81097) and an alkyne-tagged reporter molecule (e.g., biotin or fluorophore). |
| Affinity/Bonding | Very strong and stable non-covalent interaction (Kd ≈ 10⁻¹⁵ M). | Covalent, irreversible triazole linkage. |
| Reporter Tag | Biotin. | Can be coupled to various reporters (biotin, fluorophores, etc.) post-incorporation. |
| Enrichment Strategy | Affinity purification using streptavidin or avidin-conjugated beads. | Affinity purification if clicked to a biotin-alkyne; direct detection if a fluorescent alkyne is used. |
| Mass Spectrometry | Direct detection of the biotinylated lipid or enrichment followed by MS analysis. | Detection of the modified lipid after the click reaction. The mass shift will depend on the clicked reporter. |
| Flexibility | Primarily for affinity-based applications. | Highly flexible; allows for a wider range of downstream applications including fluorescence imaging and proteomics.[1][2] |
| Potential for Steric Hindrance | The bulky biotin tag may influence the biological behavior of the lipid. | The azide group is small and considered less perturbing to the native structure and function. |
Experimental Workflow: From Cell to Spectrometer
The validation of glycolipid incorporation by mass spectrometry involves a multi-step process. Below is a generalized workflow applicable to both this compound and its click chemistry counterpart, with key differences highlighted.
Detailed Experimental Protocols
Cellular Incorporation of Glycolipid Probes
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, or a cell line relevant to the research question) in appropriate culture dishes and grow to a desired confluency (typically 70-80%).
-
Probe Incubation:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to a final working concentration (typically in the range of 1-10 µM). Incubate the cells with the probe-containing medium for a specified time (e.g., 1-24 hours), depending on the experimental goals.
-
Azide-labeled Lactosylceramide: Follow a similar procedure for incubation with the azide-labeled analog.
-
-
Cell Harvesting: After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe. Harvest the cells by scraping or trypsinization.
Lipid Extraction
A robust lipid extraction is crucial for accurate downstream analysis. The Folch method or a modified Bligh-Dyer method are commonly employed.[4]
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification to normalize the lipid data.
-
Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to the cell suspension.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
Sample Preparation for Mass Spectrometry
-
For Azide-labeled Lactosylceramide (Click Chemistry):
-
Resuspend the dried lipid extract in a suitable buffer.
-
Add the alkyne-biotin or alkyne-fluorophore probe.
-
Add the copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) or use a copper-free click chemistry reagent.[1][2]
-
Incubate to allow the click reaction to proceed.
-
-
Affinity Enrichment (for both biotinylated probes):
-
Resuspend the lipid extract (or the post-click reaction mixture) in a binding buffer.
-
Add streptavidin or NeutrAvidin-conjugated magnetic beads and incubate to allow the biotinylated lipids to bind.
-
Wash the beads several times to remove non-specifically bound lipids.
-
Elute the bound lipids from the beads using a solution containing a high concentration of free biotin or by using a cleavable linker system.[6][7]
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Resuspend the final lipid sample in a suitable injection solvent.
-
Inject the sample onto a liquid chromatography (LC) system. Hydrophilic interaction liquid chromatography (HILIC) is often suitable for separating polar lipids like lactosylceramides.[5]
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
For targeted quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used.[4][5] Specific parent-product ion transitions for this compound would need to be determined.
-
For identification and untargeted analysis, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is preferred.
-
Signaling Pathway and Logical Relationships
The incorporation of exogenous glycolipids like this compound can be used to probe various cellular pathways. The following diagram illustrates the logical flow from incorporation to potential downstream cellular events and analysis.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Biotinylated vs. Native Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of biotinylated lactosylceramide (B164483) and its native, unmodified counterpart. The information presented herein is intended to assist researchers in selecting the appropriate form of lactosylceramide for their experimental needs, with a focus on key biological activities, including enzyme activation and cellular responses. While direct comparative quantitative data is limited, this guide synthesizes available information to provide a comprehensive overview.
Introduction to Lactosylceramide
Lactosylceramide (Lac-Cer) is a glycosphingolipid that plays a crucial role in various cellular processes.[1][2] It is not only a key intermediate in the biosynthesis of more complex glycosphingolipids but also functions as a bioactive lipid second messenger in its own right, participating in signaling pathways that regulate cell proliferation, migration, adhesion, inflammation, and oxidative stress.[1][3][4]
Biotinylated lactosylceramide is a chemically modified version of Lac-Cer where a biotin (B1667282) molecule is covalently attached. This modification allows for high-affinity binding to streptavidin and avidin, making it a valuable tool for various biochemical assays, such as binding studies on streptavidin-coated surfaces.[3] While biotinylation is designed to minimize interference with the biological function of the labeled molecule due to biotin's small size, it is important to assess any potential alterations in its activity.
Comparison of Biological Activity: An Overview
Direct, head-to-head quantitative comparisons of the biological activity of biotinylated versus native lactosylceramide in functional cellular assays are not extensively documented in publicly available literature. However, studies on other biotinylated glycolipids have suggested that the modification can have a minor impact on bioactivity. For instance, one study on biotinylated glycolipids in purple membranes reported an approximately 30% decrease in proton-pumping activity compared to the native form. While not specific to lactosylceramide's signaling functions, this suggests that some reduction in activity might be expected.
It is generally anticipated that biotinylated lactosylceramide will retain the fundamental biological activities of its native form, albeit potentially with slightly reduced potency. The biotin moiety may introduce steric hindrance that could subtly affect its interaction with binding partners or its incorporation into cellular membranes.
The following sections detail the known biological activities of native lactosylceramide, which are presumed to be largely conserved in the biotinylated form.
Key Biological Activities of Lactosylceramide
Lactosylceramide is a key player in inflammatory and oxidative stress signaling pathways. Its primary mechanisms of action involve the activation of cytosolic phospholipase A2 (cPLA2) and NADPH oxidase.
Activation of Cytosolic Phospholipase A2 (cPLA2)
Native lactosylceramide is a direct activator of cPLA2.[5] This enzyme is responsible for the release of arachidonic acid from membrane phospholipids (B1166683), which is a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[5][6]
Activation of NADPH Oxidase
Lactosylceramide activates the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[7][8] This increase in ROS contributes to oxidative stress and modulates various downstream signaling pathways involved in inflammation and other cellular responses.[7]
Induction of Neutrophil Migration
Lactosylceramide has been shown to stimulate the migration of neutrophils, a critical process in the inflammatory response.[9][10] This chemotactic activity is linked to its ability to initiate intracellular signaling cascades that lead to cytoskeletal rearrangements and cell movement.[9]
Data Presentation: Expected Performance in Key Assays
The following table summarizes the expected outcomes when using native and biotinylated lactosylceramide in key biological assays. The performance of biotinylated lactosylceramide is inferred based on the activities of the native form and the general understanding of the effects of biotinylation.
| Biological Assay | Native Lactosylceramide | Biotinylated Lactosylceramide (Expected) | Key Outcome Metric |
| cPLA2 Activation Assay | Direct activation of cPLA2, leading to increased arachidonic acid release.[5] | Expected to activate cPLA2, potentially with slightly reduced efficacy. | Measurement of radiolabeled arachidonic acid release or products of cPLA2 activity. |
| NADPH Oxidase Activation Assay | Induces superoxide production.[10] | Expected to induce superoxide production, possibly at a slightly lower level. | Measurement of superoxide anion levels (e.g., using lucigenin-based chemiluminescence). |
| Neutrophil Migration Assay | Stimulates neutrophil chemotaxis.[9][10] | Expected to stimulate neutrophil migration, potentially with a slightly decreased chemotactic index. | Quantification of migrated neutrophils (e.g., using a Boyden chamber assay). |
| Lipid-Protein Overlay Assay | Binds to specific protein partners. | Binds to specific protein partners; the biotin tag can be used for detection with streptavidin conjugates. | Detection of protein binding to immobilized lipid. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytosolic Phospholipase A2 (cPLA2) Activation Assay
This protocol is adapted from studies demonstrating lactosylceramide-induced arachidonic acid release.[5]
Objective: To measure the activation of cPLA2 by assessing the release of arachidonic acid from cells.
Materials:
-
Cell line (e.g., CHO-W11A cells)
-
Culture medium and supplements
-
[³H]Arachidonic acid
-
Native or Biotinylated Lactosylceramide
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in culture plates and grow to confluency.
-
Label the cellular phospholipids by incubating the cells with [³H]arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells extensively with buffer to remove unincorporated [³H]arachidonic acid.
-
Treat the cells with either native or biotinylated lactosylceramide at various concentrations for a specified time course.
-
Collect the supernatant, which contains the released [³H]arachidonic acid.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Calculate the percentage of arachidonic acid release as the ratio of radioactivity in the supernatant to the total incorporated radioactivity.
NADPH Oxidase Activation Assay (Superoxide Production)
This protocol is based on methods used to measure superoxide generation in neutrophils.[10]
Objective: To quantify the production of superoxide anions following stimulation with lactosylceramide.
Materials:
-
Human polymorphonuclear leukocytes (hPMNs)
-
Hanks' Balanced Salt Solution (HBSS)
-
Native or Biotinylated Lactosylceramide
-
Luminometer
Procedure:
-
Isolate hPMNs from fresh human blood using standard density gradient centrifugation.
-
Resuspend the purified hPMNs in HBSS.
-
Prime the luminometer and prepare a solution of lucigenin in HBSS.
-
In a luminometer tube, combine the hPMN suspension and the lucigenin solution.
-
Add native or biotinylated lactosylceramide to the tube to initiate the reaction.
-
Immediately measure the chemiluminescence over time using the luminometer.
-
The intensity of the chemiluminescence is proportional to the rate of superoxide production.
Neutrophil Migration Assay (Boyden Chamber)
This protocol is a standard method for assessing chemotaxis.[9][11]
Objective: To evaluate the chemotactic effect of lactosylceramide on neutrophils.
Materials:
-
Human polymorphonuclear leukocytes (hPMNs)
-
Boyden chamber apparatus with a porous membrane (e.g., 5.0 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.2% BSA)
-
Native or Biotinylated Lactosylceramide
-
Calcein-AM (for fluorescent labeling of cells)
-
Fluorescence plate reader
Procedure:
-
Isolate and label hPMNs with Calcein-AM.
-
Prepare solutions of native or biotinylated lactosylceramide at various concentrations in chemotaxis buffer.
-
Add the lactosylceramide solutions to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the labeled hPMN suspension to the upper chamber of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
Lipid-Protein Overlay Assay
This protocol is a common method for identifying lipid-binding proteins.[12][13]
Objective: To determine the binding of a protein of interest to lactosylceramide.
Materials:
-
Nitrocellulose membrane
-
Native or Biotinylated Lactosylceramide
-
Purified protein of interest (with an epitope tag, e.g., GST or His-tag)
-
Blocking buffer (e.g., 3% BSA in TBS-T)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody (if using native Lac-Cer) or HRP-conjugated streptavidin (if using biotinylated Lac-Cer)
-
Chemiluminescence detection reagents
Procedure:
-
Dissolve native or biotinylated lactosylceramide in an appropriate solvent.
-
Spot serial dilutions of the lactosylceramide solution onto a nitrocellulose membrane and allow it to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a solution of the purified protein of interest in blocking buffer overnight at 4°C.
-
Wash the membrane extensively with TBS-T.
-
For native Lac-Cer: Incubate the membrane with the primary antibody against the epitope tag, followed by incubation with the HRP-conjugated secondary antibody.
-
For biotinylated Lac-Cer: Incubate the membrane directly with HRP-conjugated streptavidin.
-
Wash the membrane again and detect the bound protein using a chemiluminescence detection system.
Mandatory Visualizations
Lactosylceramide Signaling Pathway
The following diagram illustrates the central role of lactosylceramide in activating key signaling pathways that lead to inflammation and oxidative stress.
Caption: Lactosylceramide-mediated signaling pathways.
Experimental Workflow: Assessing Biological Activity
This diagram outlines the general workflow for comparing the biological activity of native and biotinylated lactosylceramide.
Caption: Workflow for comparing lactosylceramide bioactivity.
Conclusion
Native lactosylceramide is a well-established bioactive lipid involved in critical signaling pathways related to inflammation and oxidative stress. Biotinylated lactosylceramide serves as a valuable research tool, particularly for assays requiring immobilization or specific detection via the biotin-streptavidin interaction. While direct comparative data on their biological activities are scarce, it is reasonable to expect that biotinylated lactosylceramide will exhibit similar, though potentially moderately reduced, biological functions compared to its native form. Researchers should consider this potential for altered potency when designing experiments and interpreting results. The provided protocols and diagrams offer a framework for the investigation and understanding of lactosylceramide's biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmap.jp [researchmap.jp]
- 3. Biotin-Lactosylceramide - Echelon Biosciences [echelon-inc.com]
- 4. Nox1-based NADPH oxidase is the major source of UVA-induced reactive oxygen species in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Gliadin Induces Neutrophil Migration via Engagement of the Formyl Peptide Receptor, FPR1 | PLOS One [journals.plos.org]
- 8. Inhibition of NADPH oxidase activation by synthetic peptides mapping within the carboxyl-terminal domain of small GTP-binding proteins. Lack of amino acid sequence specificity and importance of polybasic motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 10. m.youtube.com [m.youtube.com]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. Ceramide binds to the CaLB domain of cytosolic phospholipase A2 and facilitates its membrane docking and arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avidin attachment to biotinylated human neutrophils induces generation of superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in Lactosylceramide Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the multifaceted roles of lactosylceramide (B164483) (LacCer), the use of appropriate negative controls is paramount to ensure the specificity and validity of experimental findings. This guide provides a comprehensive comparison of scrambled and non-biotinylated lactosylceramide as negative controls, supported by experimental data and detailed protocols.
Lactosylceramide, a glycosphingolipid, is a key intermediate in the biosynthesis of a wide array of complex glycosphingolipids and a critical player in various cellular processes, including inflammation, oxidative stress, and signal transduction.[1][2] Given its significant biological activities, distinguishing specific LacCer-mediated effects from non-specific interactions is a fundamental challenge in experimental design. The choice of a negative control is therefore not a trivial matter but a critical determinant of data interpretation.
Understanding Negative Controls in the Context of Lactosylceramide
In studies involving biotinylated lactosylceramide as a probe to investigate its binding partners and signaling pathways, two primary types of negative controls are commonly employed:
-
Non-biotinylated Lactosylceramide: This control is the exact same molecule as the experimental probe but lacks the biotin (B1667282) tag. Its primary purpose is to demonstrate that the observed interactions are dependent on the lactosylceramide moiety itself and not an artifact of the biotin tag or the linker used to attach it. It is particularly useful in competition assays to determine the specificity of binding.
-
Scrambled or Structurally Related Glycolipids: The concept of a "scrambled" lactosylceramide, where the monosaccharide sequence is randomized, is not as straightforward as with peptides. In the context of glycolipids, a more accurate and informative approach is the use of structural analogs, stereoisomers, or other related but biologically inactive glycosphingolipids. These controls help to establish the structural specificity of the observed interactions. For instance, using an epimer of lactosylceramide or a different glycosphingolipid can reveal whether a specific carbohydrate structure and its stereochemistry are crucial for the biological effect.
Comparative Performance of Negative Controls
The selection of an appropriate negative control is contingent on the specific experimental question being addressed.
| Negative Control Type | Primary Application | Information Provided | Limitations |
| Non-biotinylated Lactosylceramide | Competition binding assays | Confirms that the binding is specific to the lactosylceramide molecule and not the biotin tag. | Does not control for non-specific interactions mediated by the lipid or carbohydrate portion of the molecule with cellular components. |
| Scrambled/Analog Lactosylceramide (e.g., Stereoisomers, other GSLs) | Specificity of interaction studies | Demonstrates the structural requirements for lactosylceramide binding and signaling.[3] | Synthesis of specific isomers or analogs can be complex and costly.[3][4][5] The chosen analog must be validated as biologically inactive in the context of the experiment. |
Experimental Evidence:
Studies have shown that the biological activity of lactosylceramide is highly specific to its structure. For example, research on the role of LacCer in generating reactive oxygen species (ROS) demonstrated that other related glycosphingolipids like ceramide, glucosylceramide, and globotriaosylceramide failed to elicit the same response, highlighting the specificity of LacCer's action.[1] In binding studies, the specificity of Helicobacter pylori adhesion to lactosylceramide was demonstrated by showing that different structural forms of LacCer, particularly those with variations in the fatty acid chain, exhibited differential binding.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments utilizing non-biotinylated and structural analog controls.
Protocol 1: Competition Binding Assay Using Non-Biotinylated Lactosylceramide
This protocol is designed to demonstrate the specificity of binding of a biotinylated lactosylceramide probe to its target protein or cell.
Materials:
-
Biotinylated lactosylceramide
-
Non-biotinylated lactosylceramide
-
Target cells or purified protein immobilized on a surface (e.g., ELISA plate)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Immobilization: Coat a 96-well plate with the target protein or seed the target cells and allow them to adhere.
-
Blocking: Wash the wells with wash buffer and then block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Competition: Prepare a series of solutions containing a constant concentration of biotinylated lactosylceramide and increasing concentrations of non-biotinylated lactosylceramide (e.g., 0x, 1x, 10x, 100x molar excess).
-
Incubation: Add the competition solutions to the wells and incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Washing: Wash the wells thoroughly with wash buffer to remove unbound lactosylceramide.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells again and then add the HRP substrate.
-
Analysis: Measure the absorbance at the appropriate wavelength. A decrease in signal with increasing concentrations of non-biotinylated lactosylceramide indicates specific binding of the biotinylated probe.
Protocol 2: Cellular Activation Assay Using Lactosylceramide Stereoisomers
This protocol aims to determine the stereospecificity of lactosylceramide-induced cellular responses.
Materials:
-
Biotinylated lactosylceramide (active isomer)
-
Biotinylated lactosylceramide stereoisomer (negative control)[3]
-
Cell line of interest
-
Cell culture medium
-
Reagents for detecting the cellular response (e.g., antibodies for Western blotting, reagents for measuring ROS production)
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in appropriate multi-well plates.
-
Starvation (optional): Depending on the signaling pathway being investigated, cells may be serum-starved for a few hours prior to stimulation.
-
Stimulation: Treat the cells with either the active biotinylated lactosylceramide or the biotinylated stereoisomer control at the desired concentration for a specific time course. Include an untreated control.
-
Cell Lysis or Assay:
-
For signaling pathway analysis, lyse the cells and collect the protein lysates.
-
For functional assays (e.g., ROS production), proceed with the specific assay protocol.
-
-
Analysis:
-
Western Blotting: Analyze the protein lysates by Western blotting using antibodies against phosphorylated (activated) signaling proteins.
-
Functional Assay: Quantify the cellular response (e.g., fluorescence intensity for ROS production).
-
-
Data Interpretation: Compare the response induced by the active lactosylceramide with that of the stereoisomer control. A significant difference indicates that the cellular response is stereospecific.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate a key lactosylceramide signaling pathway and a typical experimental workflow for a competition assay.
Caption: Lactosylceramide-mediated signaling pathway.
Caption: Workflow for a competition binding assay.
Conclusion
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fluorescent lactosylceramide stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The lactosylceramide binding specificity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spacer Arm Length in Biotinylated Lactosylceramide Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of molecular probes is a critical step in elucidating complex biological processes. Biotinylated lactosylceramide (B164483) analogs are invaluable tools for studying the role of this glycosphingolipid in cellular signaling. A key, and often overlooked, design parameter is the length of the spacer arm connecting the lactosylceramide moiety to the biotin (B1667282) tag. This guide provides a comparative analysis of how different spacer arm lengths can influence experimental outcomes, supported by illustrative data and detailed experimental protocols.
The length of the spacer arm in a biotinylated molecule can significantly impact its interaction with binding partners by mitigating steric hindrance. When a biotinylated ligand binds to a protein, the bulky streptavidin-biotin complex can sterically clash with the surrounding environment, potentially weakening the interaction or preventing it altogether. A longer spacer arm can position the biotin tag further away from the ligand, reducing this hindrance and allowing for more efficient binding.
This guide explores three hypothetical biotinylated lactosylceramide analogs with short, medium, and long spacer arms to demonstrate their potential impact on experimental results.
Comparative Data of Biotinylated Lactosylceramide Analogs
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected differences in performance between biotinylated lactosylceramide analogs with varying spacer arm lengths in two key experimental setups: a solid-phase binding assay and a cellular uptake assay.
Table 1: Solid-Phase Binding Assay Results
| Analog ID | Spacer Arm Length (Å) | Binding Affinity (Kd, nM) | Maximum Binding Capacity (Bmax, RU) |
| Biotin-LacCer-S | 10 | 150 | 850 |
| Biotin-LacCer-M | 20 | 50 | 1200 |
| Biotin-LacCer-L | 30 | 45 | 1250 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Bmax (maximum binding capacity) reflects the total number of available binding sites, measured here in Resonance Units (RU) from a surface plasmon resonance experiment.
Table 2: Cellular Uptake Assay Results
| Analog ID | Spacer Arm Length (Å) | Internalization Rate (pmol/min/mg protein) | Maximum Internalization (pmol/mg protein) |
| Biotin-LacCer-S | 10 | 5.2 | 88 |
| Biotin-LacCer-M | 20 | 12.8 | 210 |
| Biotin-LacCer-L | 30 | 13.5 | 225 |
Internalization rate and maximum internalization are measures of how efficiently the analogs are taken up by cells.
Experimental Protocols
The following are detailed protocols for the experiments that would generate the type of data presented above.
Protocol 1: Solid-Phase Binding Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to assess the binding affinity and kinetics of biotinylated lactosylceramide analogs to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant target protein (e.g., a lactosylceramide-binding protein)
-
Biotinylated lactosylceramide analogs (short, medium, and long spacer arms)
-
Streptavidin
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Protein Immobilization: Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Surface Deactivation: Inject ethanolamine (B43304) for 7 minutes to block any remaining active sites.
-
Analog Preparation: Prepare a series of dilutions for each biotinylated lactosylceramide analog in running buffer.
-
Binding Analysis:
-
Inject streptavidin over the sensor surface to capture the biotinylated analogs.
-
Inject the different concentrations of each analog over the immobilized target protein surface for a set association time (e.g., 180 seconds).
-
Allow the analog to dissociate in running buffer for a set dissociation time (e.g., 300 seconds).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 2: Cellular Uptake Assay
This protocol details a method to quantify the internalization of biotinylated lactosylceramide analogs into cultured cells.
Materials:
-
Cell line of interest (e.g., human aortic endothelial cells)
-
Cell culture medium and supplements
-
Biotinylated lactosylceramide analogs
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Analog Incubation:
-
On the day of the experiment, wash the cells with serum-free medium.
-
Add fresh medium containing the desired concentration of each biotinylated lactosylceramide analog to the wells.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis:
-
At each time point, wash the cells three times with ice-cold PBS to remove unbound analog.
-
Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.
-
-
Quantification:
-
Transfer the cell lysates to microcentrifuge tubes and clarify by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
To quantify the internalized analog, add a saturating concentration of streptavidin-conjugated fluorophore to each lysate and incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence using a fluorometer or plate reader.
-
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration to determine the amount of internalized analog (pmol/mg protein). Plot the internalized amount versus time to determine the initial internalization rate.
Visualizations
The following diagrams illustrate the lactosylceramide signaling pathway and the experimental workflow for the solid-phase binding assay.
Caption: Lactosylceramide-mediated signaling pathway.
Caption: Workflow for Solid-Phase Binding Assay.
A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Lactosylceramide Antibodies with Biotinylated Lactosylceramide
Lactosylceramide (B164483) (LacCer) is a glycosphingolipid involved in various cellular processes, and its detection is crucial in many areas of research.[1][2] Biotinylation of LacCer is a common technique to facilitate its use in various assays through the high-affinity interaction of biotin (B1667282) with streptavidin. However, the addition of a biotin molecule can potentially alter the epitope recognized by an anti-lactosylceramide antibody, leading to reduced or abolished binding. This guide details the methodologies to quantify this potential change in immunoreactivity.
Molecular Structures: Lactosylceramide vs. Biotinylated Lactosylceramide
Lactosylceramide consists of a ceramide backbone linked to a lactose (B1674315) molecule.[1][2] The ceramide part is hydrophobic, anchoring the molecule in the cell membrane, while the lactose moiety is hydrophilic and exposed. In commercially available biotinylated lactosylceramide, such as N-Hexanoyl-biotin-lactosylceramide, the biotin is typically attached to the amine group of the sphingosine (B13886) component via a linker arm.[3] This modification introduces a bulky group to the ceramide portion of the molecule.
The central hypothesis is that the location of the biotin tag relative to the antibody's epitope will determine the degree of cross-reactivity. If the antibody primarily recognizes the lactose head group, the impact of biotinylation on the ceramide tail may be minimal. Conversely, if the epitope includes parts of the ceramide, the biotin modification could significantly hinder antibody binding.
Comparative Binding Analysis: Experimental Workflow
To quantitatively assess the binding of an anti-lactosylceramide antibody to both native and biotinylated lactosylceramide, a systematic approach employing standard immunoassays is recommended. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing antibody binding.
Quantitative Data Presentation
The results from the proposed experiments should be summarized in a clear and structured format to facilitate comparison. The following table provides a template for presenting the key quantitative metrics.
| Parameter | Lactosylceramide (Native) | Biotinylated Lactosylceramide | Fold Change |
| ELISA: EC50 (nM) | Experimental Value | Experimental Value | Calculate Ratio |
| SPR: Association Rate (kon) (M⁻¹s⁻¹) | Experimental Value | Experimental Value | Calculate Ratio |
| SPR: Dissociation Rate (koff) (s⁻¹) | Experimental Value | Experimental Value | Calculate Ratio |
| SPR: Affinity (KD) (nM) | Experimental Value | Experimental Value | Calculate Ratio |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific antibody and reagents used.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA to determine the half-maximal effective concentration (EC50) of the antibody for each antigen.
Materials:
-
High-binding 96-well microplates
-
Lactosylceramide
-
Biotinylated Lactosylceramide
-
Anti-lactosylceramide antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute lactosylceramide and biotinylated lactosylceramide to a concentration of 1-10 µg/mL in coating buffer. Add 100 µL of each antigen solution to separate wells of the microplate. Incubate overnight at 4°C.[4]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[4]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare a serial dilution of the anti-lactosylceramide antibody in blocking buffer. Add 100 µL of each dilution to the respective wells for both native and biotinylated antigens. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit a sigmoidal dose-response curve to determine the EC50 for each antigen.
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time kinetic data on antibody-antigen interactions, allowing for the determination of association (kₐ), dissociation (kₑ), and affinity (Kₐ) constants.[6][7][8]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-lactosylceramide antibody
-
Lactosylceramide
-
Biotinylated Lactosylceramide
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the anti-lactosylceramide antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection (Native Lactosylceramide): Prepare a series of dilutions of lactosylceramide in running buffer. Inject the solutions over the sensor surface at a constant flow rate, typically for 120-180 seconds (association phase).
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the antigen from the antibody, typically for 300-600 seconds.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound antigen and prepare the surface for the next cycle.
-
Analyte Injection (Biotinylated Lactosylceramide): Repeat steps 2-4 with the biotinylated lactosylceramide.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₐ) for each interaction.[9]
By executing these experiments, researchers can generate the necessary quantitative data to objectively compare the binding of anti-lactosylceramide antibodies to both the native and biotinylated forms of the antigen, thereby determining the extent of any cross-reactivity. This information is critical for the valid interpretation of experimental results and the development of robust immunoassays.
References
- 1. lipotype.com [lipotype.com]
- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. rapidnovor.com [rapidnovor.com]
A Head-to-Head Comparison of Leading Technologies for Validating Binding Affinity
For researchers and professionals in drug development, the precise measurement of binding affinity is a cornerstone of successful therapeutic design. Isothermal Titration Calorimetry (ITC) has long been considered a gold standard for its direct, in-solution measurement of binding thermodynamics. However, a landscape of powerful alternative techniques, each with its own strengths, offers researchers a diverse toolkit for characterizing molecular interactions. This guide provides an objective comparison of ITC with three other prominent methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST), supported by experimental data and detailed protocols to inform your selection of the most appropriate technology for your research needs.
Quantitative Comparison of Binding Affinity Techniques
The selection of an appropriate technology to measure binding affinity is often a trade-off between the desired level of detail, sample consumption, throughput, and the specific nature of the interacting molecules. The following table summarizes key quantitative parameters for ITC, SPR, BLI, and MST to facilitate a direct comparison.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | MicroScale Thermophoresis (MST) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index near a sensor surface | Measures interference pattern of light reflected from a biosensor tip | Measures the movement of molecules in a temperature gradient |
| Binding Affinity (KD) Range | 10 nM to 100 µM[1] | pM to mM[2][3] | 1 nM to 100 µM | pM to mM[2][3] |
| Label-Free? | Yes[2] | Yes[2][4] | Yes[4] | No (typically requires a fluorescent label)[2] |
| Thermodynamic Data | Yes (ΔH, ΔS, n)[2][5] | Yes (with temperature variation)[2] | No[2] | No[2] |
| Sample Consumption | High (µg to mg)[5] | Low (ng to µg)[2] | Low (ng to µg) | Very Low (ng)[5] |
| Throughput | Low (0.25 – 2 hours/assay)[6] | Medium to High | High[7] | High |
| Crude Sample Compatibility | No | Yes (with specific sensor chips)[2][3] | Yes[8] | Yes[9] |
| Immobilization Required? | No[9] | Yes[2] | Yes[2] | No[9] |
Experimental Workflows
Visualizing the experimental workflow of each technique is crucial for understanding their operational differences and potential sources of experimental variability.
Isothermal Titration Calorimetry (ITC) Workflow
Surface Plasmon Resonance (SPR) Workflow
Bio-Layer Interferometry (BLI) Workflow
References
- 1. ohsu.edu [ohsu.edu]
- 2. xantec.com [xantec.com]
- 3. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 4. biocompare.com [biocompare.com]
- 5. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. researchgate.net [researchgate.net]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to the Analysis of N-Hexanoyl-biotin-lactosylceramide Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative analytical techniques for characterizing the interactions of N-Hexanoyl-biotin-lactosylceramide, a biotinylated glycolipid crucial in sphingolipid research. The biotin (B1667282) moiety allows for strong and specific binding to streptavidin, making it a valuable tool for studying glycolipid-protein interactions.[1] This document outlines the experimental protocols and presents quantitative data to assist researchers in selecting the most suitable method for their specific research needs.
Introduction to this compound Interactions
This compound is a synthetic glycolipid that plays a significant role in cell signaling, and as a receptor for various proteins. Its biotin tag facilitates a highly specific and strong non-covalent interaction with streptavidin, one of the strongest known biological interactions with a dissociation constant (Kd) in the picomolar to femtomolar range.[1] This robust interaction is frequently exploited to immobilize the glycolipid on sensor surfaces for detailed binding studies with other molecules.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free, real-time optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[2][3] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[3] This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
Experimental Protocol: SPR Analysis of a Biotinylated Ligand
This protocol describes the general steps for analyzing the interaction of a biotinylated ligand, such as this compound, with a protein analyte using a streptavidin-coated sensor chip.
-
Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Sensor Chip SA) is docked in the SPR instrument. The surface is then conditioned and equilibrated with running buffer (e.g., HBS-EP buffer).[4]
-
Ligand Immobilization: The biotinylated ligand (this compound) is dissolved in the running buffer and injected over the streptavidin surface. The high affinity of the biotin-streptavidin interaction ensures stable immobilization.[4]
-
Analyte Injection: The protein of interest (analyte) is prepared in a series of concentrations in the running buffer. Each concentration is injected over the immobilized ligand surface for a specific duration (association phase), followed by a flow of running buffer alone (dissociation phase).[5]
-
Regeneration: A regeneration solution (e.g., a pulse of high salt or low pH buffer) is injected to remove the bound analyte, preparing the surface for the next injection cycle. The strong biotin-streptavidin bond remains intact.[1][4]
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Experimental Workflow for SPR Analysis
Caption: Workflow of an SPR experiment for analyzing glycolipid-protein interactions.
Quantitative Data from a Representative SPR Experiment
| Parameter | Value | Unit |
| Association Rate (ka) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10^-4 | s⁻¹ |
| Dissociation Constant (KD) | 3.3 | nM |
Table 1: Representative kinetic data from an SPR analysis of a biotinylated ligand.
Comparison with Alternative Techniques
Several other biophysical techniques can be employed to study glycolipid-protein interactions. Each method has its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface.[3] | Real-time, label-free, provides kinetic and affinity data.[2] | Requires immobilization of one interactant, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of molecules in solution.[6][7] | Label-free, in-solution measurement, provides thermodynamic data (ΔH, ΔS).[6] | Requires large amounts of sample, may not be suitable for very high or very low affinity interactions.[7] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Real-time, label-free, high throughput, suitable for crude samples.[8] | Less sensitive than SPR for small molecules, requires immobilization. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[9][10] | In-solution measurement, low sample consumption, wide affinity range.[10] | Requires fluorescent labeling of one interactant, potential for buffer interference.[11] |
Table 2: Comparison of key techniques for analyzing glycolipid-protein interactions.
Detailed Methodologies of Alternative Techniques
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile of the interaction.[6]
Experimental Protocol:
-
Sample Preparation: The protein and this compound (or a similar glycolipid) are prepared in the same buffer to minimize dilution heats. The samples are thoroughly degassed.
-
Titration: The protein solution is placed in the sample cell of the calorimeter, and the glycolipid solution is loaded into the injection syringe.
-
Data Acquisition: A series of small injections of the glycolipid are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12]
Logical Flow of an ITC Experiment
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
Biolayer Interferometry (BLI)
BLI is an optical biosensing technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.
Experimental Protocol:
-
Biosensor Preparation: Streptavidin-coated biosensors are hydrated in the running buffer.
-
Ligand Immobilization: The biosensors are dipped into a solution containing this compound to allow for immobilization via the biotin-streptavidin interaction.
-
Baseline: A stable baseline is established by dipping the biosensors into the running buffer.
-
Association: The biosensors are moved to wells containing different concentrations of the protein analyte to measure the binding.
-
Dissociation: The biosensors are then moved back to wells containing only the running buffer to measure the dissociation of the protein.
-
Data Analysis: The shifts in the interference pattern are recorded in real-time and analyzed to determine the kinetic and affinity constants.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule due to binding.[9]
Experimental Protocol:
-
Labeling: One of the binding partners (typically the protein) is fluorescently labeled.
-
Sample Preparation: A series of dilutions of the unlabeled partner (this compound) is prepared. A constant concentration of the labeled protein is added to each dilution.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled molecules is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled partner. The resulting binding curve is fitted to determine the dissociation constant (KD).[13]
Conclusion
The choice of analytical technique for studying this compound interactions depends on the specific research question, the available instrumentation, and the properties of the interacting molecules.
-
SPR is the gold standard for obtaining high-quality kinetic and affinity data when one of the interactants can be immobilized.
-
ITC is unparalleled for providing a complete thermodynamic profile of the interaction in solution, though it requires larger sample quantities.
-
BLI offers a higher-throughput alternative to SPR and is more tolerant of crude samples, making it suitable for screening applications.
-
MST is a powerful in-solution technique that requires minimal sample and can be used for a wide range of interactions, although it typically requires fluorescent labeling.
By understanding the principles, protocols, and data outputs of each of these techniques, researchers can make an informed decision to best characterize the important interactions of this compound and other glycolipids.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
- 4. SA-sensorchip [sprpages.nl]
- 5. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 7. youtube.com [youtube.com]
- 8. Bio-Layer Interferometry with Recombinant Prokaryotic Lectins - GlycoSeLect [glycoselect.com]
- 9. mdpi.com [mdpi.com]
- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Hexanoyl-biotin-lactosylceramide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like N-Hexanoyl-biotin-lactosylceramide are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for this compound, based on available safety data for its constituent parts and general laboratory practices.
Safety and Hazard Assessment
This compound is a complex molecule comprised of a ceramide, a lactose (B1674315) unit, and a biotin (B1667282) molecule linked via a hexanoyl spacer. An assessment of the hazardous properties of its components—ceramides and biotin—indicates that the compound is unlikely to be classified as hazardous.
-
Ceramides : These lipids are naturally present in the skin and are not classified as hazardous. They are considered stable and generally non-irritating.
-
Biotin (Vitamin B7) : Safety data sheets for biotin classify it as non-hazardous. It is a stable compound with no significant toxicological effects noted for laboratory handling.
Given the non-hazardous nature of its components, this compound is not expected to pose a significant health or environmental hazard when handled in typical research quantities. However, it is imperative to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS), if available, before handling and disposal.
Disposal Procedures for this compound
As a non-hazardous solid chemical waste, the disposal of this compound should follow standard laboratory procedures for such materials. Always adhere to local and institutional regulations.
Step-by-Step Disposal Guide:
-
Waste Collection :
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, be sealable, and leak-proof.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "non-hazardous waste".
-
Include the name of the principal investigator or research group and the date.
-
-
Storage :
-
Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the sealed and labeled container according to your institution's procedures for non-hazardous solid chemical waste. This may involve placing it in a specific collection bin for pickup by environmental health and safety personnel.
-
Do not dispose of solid chemical waste in regular trash or down the drain.
-
Quantitative Data Summary
Currently, there is no specific quantitative data available regarding disposal limits or environmental impact for this compound. The disposal recommendations are based on its presumed non-hazardous classification.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | Inferred from component SDS |
| Physical State | Solid | Product Data Sheets |
Experimental Protocol: Cell Surface Binding Assay
This compound is frequently used as an affinity probe to identify and characterize binding partners, often on the cell surface. Below is a detailed methodology for a typical cell surface binding experiment.
Objective: To detect the binding of this compound to a specific cell type using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC, PE)
-
Flow cytometer
Procedure:
-
Cell Preparation :
-
Culture the cells of interest to the desired confluency.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
-
Incubation with Biotinylated Probe :
-
Add this compound to the cell suspension at a predetermined optimal concentration.
-
Incubate the cells with the probe for 1 hour at 4°C with gentle agitation to prevent cell settling.
-
-
Washing :
-
After incubation, wash the cells three times with cold binding buffer to remove any unbound probe. Centrifuge the cells at a low speed between washes.
-
-
Staining with Fluorescent Streptavidin :
-
Resuspend the washed cells in the binding buffer.
-
Add the fluorescently labeled streptavidin at the manufacturer's recommended dilution.
-
Incubate the cells in the dark for 30 minutes at 4°C.
-
-
Final Wash and Analysis :
-
Wash the cells twice with cold PBS to remove unbound streptavidin.
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence, which corresponds to the amount of bound this compound.
-
Caption: Workflow for a cell surface binding assay using this compound.
Safeguarding Your Research: A Guide to Handling N-Hexanoyl-biotin-lactosylceramide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of N-Hexanoyl-biotin-lactosylceramide. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from your supplier.
I. Personal Protective Equipment (PPE)
The primary hazards associated with this compound in a research setting are related to inhalation of the solid form and exposure to the organic solvents used for its reconstitution. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects against splashes of solvents and airborne particles. |
| Hand Protection | Nitrile gloves | Provides chemical resistance to common organic solvents. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes inhalation of the powdered compound. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Solutions :
-
This compound is a solid[1][2][4]. All handling of the powdered form should be conducted in a chemical fume hood to minimize inhalation risk.
-
The compound is soluble in a chloroform:methanol mixture (9:1), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO)[1][2].
-
When preparing solutions, slowly add the solvent to the solid to avoid generating dust.
-
Use appropriate chemical-resistant gloves and eye protection when handling these solvents.
-
-
Experimental Use :
-
All procedures involving the reconstituted compound should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
In case of accidental contact, refer to the first aid measures outlined in the SDS for the specific solvent used.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound :
-
Dispose of the solid compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain or in regular trash.
-
-
Solutions :
-
Solutions of this compound in organic solvents (chloroform, methanol, DMF, DMSO) must be collected in a designated hazardous waste container.
-
The waste container must be properly labeled with the contents and associated hazards.
-
-
Contaminated Materials :
-
All disposable materials that have come into contact with the compound or its solutions, such as pipette tips, gloves, and paper towels, should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
IV. Experimental Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
